Desmethylrocaglamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29NO7 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H29NO7/c1-29-26(31)22-23(16-8-6-5-7-9-16)28(17-10-12-18(33-2)13-11-17)27(32,25(22)30)24-20(35-4)14-19(34-3)15-21(24)36-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 |
InChI Key |
UUOCVXYUMKAOKK-GWNOIRNCSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CNC(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Desmethylrocaglamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylrocaglamide (DDR), a member of the cyclopenta[b]benzofuran flavagline family isolated from Aglaia species, has demonstrated potent anticancer activity at nanomolar concentrations. Its primary mechanism of action involves the inhibition of protein synthesis through a unique molecular interaction with the eukaryotic translation initiation factor 4A (eIF4A). By clamping eIF4A onto polypurine RNA sequences, DDR effectively stalls the scanning 43S pre-initiation complex, leading to a selective repression of translation of mRNAs crucial for cancer cell proliferation and survival. Additionally, rocaglamides have been shown to interact with prohibitins (PHB1 and PHB2), disrupting the Raf-MEK-ERK signaling cascade. The downstream consequences of this multi-targeted action include cell cycle arrest, induction of apoptosis, and modulation of cellular stress responses. This document provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.
Core Mechanism of Action: Inhibition of Translation Initiation
The principal anticancer effect of this compound is derived from its ability to potently inhibit the initiation phase of protein synthesis. This is achieved through direct interactions with key cellular components that regulate this fundamental process.
Direct Targeting of Eukaryotic Initiation Factor 4A (eIF4A)
This compound, like other rocaglates, directly targets eIF4A, an ATP-dependent DEAD-box RNA helicase.[1][2] The eIF4F complex, comprising eIF4A, the cap-binding protein eIF4E, and the scaffolding protein eIF4G, is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome recruitment.[3]
Instead of acting as a conventional enzymatic inhibitor, this compound functions as a molecular clamp. It stabilizes the interaction between eIF4A and specific polypurine sequences within the mRNA's 5' UTR in an ATP-independent manner.[4][5] This action creates a durable eIF4A-DDR-RNA complex that acts as a physical barrier, blocking the scanning ribosome and repressing the translation of the specific mRNA.[4][6] This unique mechanism converts eIF4A from a translation initiator into a sequence-selective translational repressor.[4]
Interaction with Prohibitins (PHB1 and PHB2)
A secondary, yet significant, target for the rocaglamide class of compounds are prohibitins 1 and 2 (PHB1/2).[7] Prohibitins are scaffolding proteins involved in numerous signaling pathways, including the Raf-MEK-ERK cascade. By binding to PHB1/2, rocaglamides prevent the interaction between PHB and c-Raf. This disruption inhibits the activation of c-Raf and consequently blocks the downstream Raf-MEK-ERK signaling pathway, which is crucial for the proliferation of many cancer cells.[7]
Downstream Signaling and Cellular Effects
The inhibition of protein synthesis and disruption of key signaling cascades by this compound culminates in a range of antitumor cellular responses.
Cell Cycle Arrest and DNA Damage Response
Treatment of cancer cells with this compound leads to a robust cell cycle arrest at the G2/M phase.[1][2] This is accompanied by an increase in the sub-G1 population, indicative of apoptosis.[1][2] Furthermore, this compound treatment elevates the levels of the DNA-damage response marker, phosphorylated histone H2A.X (γH2A.X), suggesting the induction of cellular stress and DNA damage.[1][2][8]
Inhibition of Pro-Survival Signaling and Induction of Apoptosis
Consistent with its role as a translation inhibitor of oncogenic proteins, this compound decreases the expression of key pro-survival kinases such as AKT and ERK1/2.[1][2] The compound induces apoptosis through the cleavage of executioner caspases (caspase-3 and -7) and their substrate, poly(ADP-ribose) polymerase (PARP).[1]
Quantitative Data Summary
The antiproliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 | [9] |
| MEL-JUSO | Melanoma | 0.013 | [9] |
| STS26T (NF1+/+) | Malignant Peripheral Nerve Sheath Tumor | See Table 2 | [1] |
| ST8814 (NF1-/-) | Malignant Peripheral Nerve Sheath Tumor | See Table 2 | [1] |
| S462 (Nf2-/-) | Schwannoma | See Table 2 | [1] |
| Ben-Men-1 (NF2-/-) | Meningioma | See Table 2 | [1] |
Table 1: IC50 values of this compound (DDR) in various human cancer cell lines.
| Compound | STS26T IC50 (nM) | ST8814 IC50 (nM) | S462 IC50 (nM) | Ben-Men-1 IC50 (nM) |
| Silvestrol | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| Dithis compound (DDR) | 3.1 ± 0.5 | 4.2 ± 0.7 | 1.7 ± 0.3 | 2.0 ± 0.3 |
| Rocaglamide (Roc) | 2.6 ± 0.4 | 3.5 ± 0.6 | 1.5 ± 0.2 | 1.8 ± 0.3 |
Table 2: Comparative growth-inhibitory activity (IC50) of Dithis compound (DDR) and related rocaglates in Malignant Peripheral Nerve Sheath Tumor (MPNST), schwannoma, and meningioma cell lines. Data presented as mean ± SD.[1]
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of this compound action.
Caption: Inhibition of the c-Raf-MEK-ERK pathway by this compound.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Protocol: Western Blot Analysis for Phospho-ERK (p-ERK)
This protocol is adapted from standard methodologies to assess the inhibition of the ERK pathway.[10][11][12]
-
Cell Culture and Treatment: Plate cells (e.g., human osteosarcoma cells) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).[10] If required, stimulate the ERK pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) post-treatment.[10]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. For normalization, the membrane can be stripped and re-probed with an antibody for total ERK.[10] Quantify band intensities using densitometry software.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following DDR treatment.[13][14][15][16][17]
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Wash cells with PBS by centrifuging at 200 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[16]
-
-
Data Acquisition and Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Immunofluorescence Staining for γH2A.X
This protocol is used to detect DNA double-strand breaks as a marker of DNA damage.[18][19][20]
-
Cell Culture: Grow cells on glass coverslips in a culture dish. Treat with this compound as required.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γH2A.X (phospho S139) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Analyze the slides using a fluorescence microscope to visualize γH2A.X foci.
Conclusion and Future Directions
This compound is a potent natural product with a well-defined, dual mechanism of action centered on the inhibition of translation initiation and the disruption of the Raf-MEK-ERK signaling pathway. Its ability to selectively target mRNAs essential for tumor growth and survival, combined with its favorable drug-like properties such as oral bioavailability and lack of sensitivity to MDR1-mediated efflux, makes it a promising candidate for further preclinical and clinical development.[1][2] Future research should focus on elucidating the full spectrum of mRNAs sensitive to DDR-mediated translational repression and exploring its efficacy in combination therapies to overcome resistance mechanisms in various cancer types.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. scribd.com [scribd.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylrocaglamide: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylrocaglamide, a member of the rocaglamide (or flavagline) family of natural products, has emerged as a potent and promising anticancer agent. Isolated from plants of the Aglaia genus, this complex cyclopenta[b]benzofuran derivative exhibits significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is frequently overexpressed in tumors and plays a critical role in the translation of oncogenic proteins.[3][4][5] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its characterization, a summary of its biological activity, and a discussion of its molecular mechanism of action.
Discovery and Isolation
This compound is a naturally occurring compound found in various species of the plant genus Aglaia, which belongs to the Meliaceae family.[2][6] The discovery of rocaglamides dates back to 1982 with the isolation of the parent compound, rocaglamide, from Aglaia elliptifolia.[2] N-Desmethylrocaglamide was subsequently isolated from the twigs and leaves of Aglaia odorata.[2] The general workflow for the isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification.
Experimental Protocols
1.1. General Workflow for Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from Aglaia species, based on common phytochemical techniques.
Caption: General workflow for the isolation of this compound.
1.1.1. Plant Material and Extraction
-
Air-dry the leaves and twigs of Aglaia odorata at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
1.1.2. Fractionation
-
Suspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Separate the layers and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with rocaglamide derivatives.
1.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm).
-
Pool the fractions containing compounds with similar Rf values to known rocaglamide standards.
-
Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
1.1.4. Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and compare the data with published values.
Biological Activity and Quantitative Data
This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines. Its efficacy is often in the nanomolar range, making it a highly promising candidate for further drug development.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MONO-MAC-6 | Acute Monocytic Leukemia | 4 | [1] |
| MEL-JUSO | Melanoma | 13 | [1] |
| HeLa | Cervical Cancer | ~100 | [7] |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | Not specified, but comparable to rocaglamide | [4][5] |
| TC32 | Ewing Sarcoma | Not specified, but comparable to rocaglamide | [4] |
| 143B | Osteosarcoma | Not specified, but comparable to rocaglamide | [4] |
| RD | Rhabdomyosarcoma | Not specified, but comparable to rocaglamide | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | ~50 (at 24h) | [8] |
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines.
Experimental Protocols for Biological Evaluation
3.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[1][12][13]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[3][14][15][16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
3.4. Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18][19][20][21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., eIF4A, AKT, ERK, cleaved caspases, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Targeting Translation Initiation
The primary molecular target of this compound is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3] eIF4A is a component of the eIF4F complex, which is essential for cap-dependent translation initiation.[22] Many oncogenic proteins, such as cyclins and anti-apoptotic proteins, are encoded by mRNAs with highly structured 5' untranslated regions (UTRs) that are particularly dependent on eIF4A helicase activity for their translation.
This compound binds to eIF4A and clamps it onto polypurine-rich RNA sequences, thereby inhibiting its helicase activity.[10][11] This leads to a selective inhibition of the translation of proteins that are crucial for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Signaling Pathways Affected by this compound
By inhibiting the translation of key regulatory proteins, this compound impacts several critical signaling pathways involved in cancer progression.
Caption: Signaling pathways affected by this compound.
Conclusion
This compound is a potent natural product with significant potential as an anticancer therapeutic. Its well-defined mechanism of action, involving the selective inhibition of eIF4A-mediated translation, provides a strong rationale for its further development. The detailed protocols and data presented in this technical guide offer a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery who are interested in exploring the therapeutic potential of this compound and related compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Desmethylrocaglamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Desmethylrocaglamide, a potent bioactive natural product. It details its natural origins, presents a generalized protocol for its extraction and isolation, and illustrates its molecular mechanism of action. The information is intended to serve as a foundational resource for research and development activities involving this compound.
Introduction: The Rocaglamide Family
This compound is a member of the rocaglamide, or flavagline, class of natural products. These compounds are distinguished by their complex cyclopenta[b]benzofuran skeleton and are recognized for a range of potent biological activities, including insecticidal, anti-inflammatory, and particularly, antiproliferative and anticancer effects[1][2]. The unique chemical architecture and significant therapeutic potential of rocaglamides have made them a subject of intense study in phytochemistry and medicinal chemistry. To date, these compounds have been found exclusively within various species of the plant genus Aglaia, belonging to the Meliaceae (mahogany) family[1][3].
Natural Sources and Distribution
This compound and its congeners are not ubiquitously distributed among all Aglaia species. Their presence and concentration can vary significantly based on the species, geographical location, and the specific plant part being analyzed. Isolation of N-Desmethylrocaglamide has been reported from several Aglaia species, primarily from the twigs, leaves, and roots[4].
While the literature confirms the isolation of this compound from the sources listed below, specific quantitative yield data (e.g., percentage of dry weight) is not consistently reported. The primary focus of many phytochemical studies is the identification and structural elucidation of novel compounds rather than their quantitative analysis.
| Compound Name | Plant Species | Plant Part(s) | Reference |
| N-Desmethylrocaglamide | Aglaia odorata | Twigs, Leaves | [1][4] |
| N-Desmethylrocaglamide Congeners | Aglaia duperreana | Roots, Flowers | [1][4][5] |
| 8b-methoxy-desmethylrocaglamide | Aglaia odorata var. microphyllina | Twigs | [3][6] |
| Didesmethyl-rocaglamide | Aglaia species | Not specified | [7] |
Experimental Protocols: Extraction and Isolation
The following is a generalized, multi-step protocol for the extraction, fractionation, and isolation of this compound from plant material. This methodology is synthesized from common practices in natural product chemistry for the purification of rocaglamide derivatives[8][9].
-
Collection and Identification : Collect the desired plant parts (e.g., leaves, twigs) from a botanically verified Aglaia species. A voucher specimen should be kept for reference[9].
-
Drying and Pulverization : Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. Once thoroughly dried, grind the material into a fine powder to maximize the surface area for solvent extraction.
-
Maceration/Soxhlet Extraction : Submerge the powdered plant material in a suitable organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature[10][9]. The process can be done by maceration (soaking for several days with occasional agitation) or more efficiently using a Soxhlet apparatus for exhaustive extraction.
-
Concentration : After the extraction period, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Extraction : Resuspend the crude extract in a water/methanol mixture and perform sequential liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity[9]. A typical sequence is:
-
n-Hexane (to remove non-polar constituents like fats and waxes)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (rocaglamides typically partition into this fraction)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
Fraction Concentration : Evaporate the solvent from each fraction to yield distinct sub-extracts. Bioactivity testing (e.g., cytotoxicity assays) is often performed at this stage to identify the most promising fraction for further purification[9]. The CH₂Cl₂ fraction is typically enriched with rocaglamides.
-
Column Chromatography (CC) : Subject the active fraction (e.g., the CH₂Cl₂ fraction) to column chromatography over a stationary phase like silica gel. Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-EtOAc or hexane-acetone gradient) to separate the compounds based on their affinity for the stationary phase.
-
Thin-Layer Chromatography (TLC) : Monitor the collected fractions from the column using TLC to identify those containing compounds with similar retention factors (Rf values). Pool the fractions that show the presence of the target compound.
-
High-Performance Liquid Chromatography (HPLC) : For final purification, subject the enriched fractions to preparative or semi-preparative HPLC, typically using a reversed-phase column (e.g., C18). This step is crucial for separating structurally similar rocaglamide congeners to yield pure this compound.
-
Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
The following diagram illustrates the typical experimental workflow for the isolation of this compound.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4A - Wikipedia [en.wikipedia.org]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. iipseries.org [iipseries.org]
Desmethylrocaglamide: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, and insecticidal properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a cyclopenta[b]benzofuran flavagline isolated from plants of the Aglaia genus. Like other rocaglamides, it exhibits a range of biological effects primarily attributed to its ability to inhibit protein synthesis through the targeting of the eukaryotic translation initiation factor 4A (eIF4A). This unique mechanism of action has positioned this compound and its analogues as promising candidates for the development of novel therapeutics against a variety of diseases, including cancer, inflammatory disorders, and viral infections. This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a solid foundation for future research and development endeavors.
Biological Activity Spectrum
Anticancer Activity
This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines. Its primary mechanism of anticancer action involves the inhibition of eIF4A, an RNA helicase that plays a crucial role in the initiation of translation of many oncogenic proteins. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of specific mRNAs, this compound selectively inhibits the synthesis of proteins that are critical for cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM)[1] | IC50 (ng/mL) |
| MONO-MAC-6 | Human Monocytic Leukemia | 0.004[1] | 2[1] |
| MEL-JUSO | Human Melanoma | 0.013[1] | 6[1] |
| KB | Oral Epidermoid Carcinoma | - | 6.0[2] |
Anti-inflammatory Activity
Antiviral Activity
The antiviral activity of this compound and other rocaglates stems from their ability to inhibit host cell translation, thereby preventing viral replication which is dependent on the host's protein synthesis machinery. This broad-spectrum mechanism makes them potential candidates against a variety of RNA viruses. While specific EC50 values for this compound against viruses like Zika, Ebola, or Chikungunya are not yet widely published, the general antiviral potential of eIF4A inhibitors is an active area of research.
Insecticidal Activity
This compound has been shown to possess potent insecticidal activity against various insect pests. This activity is also linked to the inhibition of protein synthesis in insects.
Quantitative Data: Insecticidal Activity of this compound
| Insect Species | Activity Metric | Value (ppm) |
| Spodoptera littoralis | LC50 | 0.8 - 80[1][3][4] |
Signaling Pathways and Mechanisms of Action
Inhibition of eIF4A and Protein Translation
The primary molecular target of this compound is the DEAD-box RNA helicase eIF4A. This compound binds to the eIF4A-RNA complex, stabilizing it and preventing the helicase from unwinding secondary structures in the 5' UTR of mRNAs. This "clamping" effect is particularly effective on mRNAs with polypurine sequences, leading to a selective inhibition of translation of a subset of proteins, including many oncoproteins.
Caption: this compound inhibits protein synthesis by clamping eIF4A on mRNA.
Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are mediated through the suppression of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Rocaglamides have been shown to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or Jurkat T-cells) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).
-
Cell Lysis: After a defined incubation period (e.g., 6-8 hours), lyse the cells.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of this compound.
In Vivo Anticancer Efficacy (Osteosarcoma Xenograft Model)
This in vivo model is used to evaluate the antitumor activity of this compound.
Methodology:
-
Cell Implantation: Inject human osteosarcoma cells (e.g., MG63) subcutaneously or orthotopically into the flank or tibia of immunodeficient mice (e.g., nude or SCID mice).[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) to the treatment group and a vehicle control to the control group for a specified duration.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform histological and immunohistochemical analyses to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.
Conclusion
This compound is a promising natural product with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and insecticidal effects. Its primary mechanism of action, the inhibition of eIF4A-mediated protein translation, provides a unique therapeutic strategy for targeting various diseases. Further research is warranted to fully elucidate its antiviral potential and to translate its preclinical efficacy into clinical applications. This technical guide provides a comprehensive resource to facilitate and guide future investigations into this remarkable molecule.
References
- 1. Insecticidal rocaglamide derivatives from Aglaia spectabilis (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Structural Elucidation of Desmethylrocaglamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant interest for its potent biological activities, including anticancer and insecticidal properties. This technical guide provides an in-depth overview of the structure elucidation of this compound, compiling key spectroscopic data, outlining experimental methodologies, and visualizing its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound belongs to the cyclopenta[b]benzofuran class of lignans, first isolated from plants of the Aglaia genus. Its structure is closely related to that of rocaglamide, the parent compound of this family. The initial structure elucidation of this compound was reported in 1993 by Ishibashi and colleagues, who utilized a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular architecture[1]. Like other rocaglamides, this compound exhibits significant biological activity, primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key component of the protein translation machinery[2][3][4][5][6]. This targeted action makes it a compelling candidate for further investigation in cancer chemotherapy.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through meticulous analysis of its spectroscopic data. Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₇ | [1] |
| Molar Mass | 491.53 g/mol | Calculated |
| Appearance | Amorphous powder | General observation for rocaglamides |
| Key Structural Feature | -CONHCH₃ group at C-2 | [1] |
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.9 | d | ~5-7 |
| H-2 | ~3.9 | dd | ~5-7, ~13-14 |
| H-3 | ~4.2 | d | ~13-14 |
| H-5 | ~6.3 | d | ~1.9 |
| H-7 | ~6.2 | d | ~1.9 |
| H-2' | ~6.8 | d | ~2.2 |
| H-5' | ~6.7 | d | ~8.5 |
| H-6' | ~6.8 | dd | ~2.2, 8.5 |
| OMe-6 | ~3.8 | s | - |
| OMe-8 | ~3.9 | s | - |
| N-Me | ~2.8 | d | ~4.5 |
| NH | ~6.0 | br q | ~4.5 |
Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al. are not fully available in the reviewed literature.
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~80 |
| C-2 | ~51 |
| C-3 | ~57 |
| C-3a | ~50 |
| C-4a | ~129 |
| C-5 | ~90 |
| C-6 | ~158 |
| C-7 | ~92 |
| C-8 | ~159 |
| C-8a | ~105 |
| C-8b | ~85 |
| C-1' | ~130 |
| C-2' | ~116 |
| C-3' | ~145 |
| C-4' | ~144 |
| C-5' | ~111 |
| C-6' | ~122 |
| C=O | ~170 |
| OMe-6 | ~55 |
| OMe-8 | ~56 |
| N-Me | ~26 |
Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al. are not fully available in the reviewed literature.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation | Reference |
| ESI-MS | 492.1966 | [M+H]⁺ | [7] |
| EI-MS | 316, 329 | Characteristic fragment ions for rocaglamides with a hydroxy substituent at C-3' | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of this compound.
Isolation of this compound
This compound is typically isolated from the leaves and twigs of Aglaia species, such as Aglaia odorata[1]. A general protocol for its isolation is as follows:
-
Extraction: Dried and powdered plant material is extracted with a moderately polar solvent, such as methanol or ethyl acetate, at room temperature. The extraction is repeated multiple times to ensure complete recovery of the secondary metabolites.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, chloroform, and methanol to separate compounds based on their polarity. Rocaglamides typically partition into the chloroform or ethyl acetate fraction.
-
Chromatographic Separation: The rocaglamide-rich fraction is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing compounds with similar retention factors can be achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
-
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like this compound.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their scalar couplings.
-
¹³C NMR spectra, often with proton decoupling, are acquired to determine the number of carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule[1].
-
Mass spectrometry provides the molecular weight and elemental composition of the compound, as well as information about its fragmentation pattern.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for rocaglamides, which typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which results in more extensive fragmentation[1].
-
Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, from which the elemental formula can be deduced.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For rocaglamides, characteristic cleavages are often observed, aiding in the identification of the core structure and substituents[1].
Mechanism of Action and Signaling Pathway
This compound, like other rocaglamides, exerts its potent biological effects by targeting the translation initiation factor eIF4A[2][3][4][5][6]. This RNA helicase is a component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome binding and the initiation of protein synthesis.
The binding of this compound to eIF4A stabilizes the interaction between eIF4A and polypurine sequences in the mRNA, effectively "clamping" the helicase onto the mRNA strand[8][9][10][11]. This action creates a roadblock for the scanning 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs, particularly those with long, structured 5'-UTRs that are highly dependent on eIF4A activity. Many of these eIF4A-dependent transcripts encode for proteins that are critical for cell growth and survival, including oncogenes like c-Myc.
The downstream consequences of eIF4A inhibition by this compound include:
-
Decreased synthesis of oncogenic proteins: This leads to the suppression of key drivers of cancer cell proliferation and survival.
-
Cell cycle arrest: Cancer cells are often arrested in the G2/M phase of the cell cycle[4].
-
Induction of apoptosis: The inhibition of pro-survival proteins and the activation of stress pathways can lead to programmed cell death[2][4].
Conclusion
The structure of this compound has been unequivocally established through a combination of advanced spectroscopic techniques, primarily NMR and mass spectrometry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers working with this and related compounds. The elucidation of its mechanism of action as a potent inhibitor of the eIF4A helicase has opened up exciting avenues for the development of novel anticancer therapeutics. Further research into the synthesis of this compound analogues and a deeper understanding of its interactions with the translation machinery will be crucial in realizing its full therapeutic potential.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Desmethylrocaglamide and Protein Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of desmethylrocaglamide (DDR), a natural product of the cyclopenta[b]benzofuran class, and its potent inhibitory effects on eukaryotic protein synthesis. As a member of the rocaglamide family, DDR has emerged as a promising candidate for cancer therapy due to its unique mechanism of action targeting the translation initiation machinery. This document details its molecular target, the affected signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting eIF4A
This compound exerts its potent anti-proliferative effects by directly targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[1][2] This complex is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs, a rate-limiting step for the recruitment of the 43S preinitiation complex and the subsequent initiation of cap-dependent translation.[1][2]
Unlike many traditional inhibitors, DDR does not simply block the enzymatic activity of eIF4A. Instead, it acts as a molecular clamp, stabilizing the interaction between eIF4A and specific polypurine-rich RNA sequences within the 5'-UTRs of a select group of mRNAs.[3][4] This creates a hyper-stable eIF4A-DDR-RNA ternary complex that physically obstructs the scanning ribosome, effectively stalling translation of these specific transcripts.[4][5] Many of the mRNAs preferentially inhibited by rocaglamides code for proteins crucial for cell growth, proliferation, and survival, including oncogenes like c-MYC and anti-apoptotic proteins like Mcl-1.[3][6]
Structural and mutational studies have identified key amino acid residues in the eIF4A binding pocket that are crucial for this interaction, including Phenylalanine-163 and Isoleucine-199.[3][4] The unique ability of DDR to impose sequence selectivity onto a general translation factor is the foundation of its potent and specific anticancer activity.[4]
Affected Signaling Pathways
The inhibition of eIF4A by this compound has significant downstream consequences, disrupting major signaling pathways that are frequently deregulated in cancer. Cancer cells are often highly dependent on active protein synthesis to maintain their malignant phenotype.[7] Key signaling cascades such as the PI3K/AKT/mTOR and Ras/RAF/MEK/ERK pathways converge on the eIF4F complex to promote translation.[1][3] By targeting eIF4A, DDR effectively uncouples these upstream growth signals from their downstream translational output.
The consequences of this targeted inhibition include:
-
Decreased Oncoprotein Levels: A marked reduction in the synthesis of key oncogenic drivers and survival proteins, such as IGF-1R, AKT, ERK1/2, and survivin.[3]
-
Cell Cycle Arrest: The diminished expression of cell cycle regulators leads to cell cycle arrest, predominantly at the G2/M phase.[8][9]
-
Induction of Apoptosis: Inhibition of anti-apoptotic proteins and activation of the DNA damage response pathway, marked by an increase in γH2A.X, leads to programmed cell death.[8][10]
-
Activation of Stress Response: Treated cells show an enhanced phosphorylation of p38, indicating the activation of cellular stress response pathways.[10][11]
Caption: this compound (DDR) inhibits translation by clamping eIF4A to mRNA.
Quantitative Data on Bioactivity
This compound and its analogs exhibit potent growth-inhibitory activity across a range of cancer cell lines, often with IC₅₀ values in the low nanomolar range. Its efficacy is comparable to that of other well-studied rocaglates like silvestrol and rocaglamide (Roc).[8]
Table 1: Comparative Growth-Inhibitory Activity (IC₅₀) of Rocaglates
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
|---|---|---|---|---|
| This compound (DDR) | STS26T | MPNST | ~10-20 | [1][8] |
| Rocaglamide (Roc) | STS26T | MPNST | ~10-20 | [1][8] |
| Silvestrol | STS26T | MPNST | ~5-10 | [1][8] |
| (-)-9 (Hydroxamate analog) | BJAB | Burkitt's Lymphoma | ~20 (1h exposure) | [12][13] |
| (-)-9 (Hydroxamate analog) | BJAB | Burkitt's Lymphoma | ~0.5 (72h exposure) |[12][13] |
MPNST: Malignant Peripheral Nerve Sheath Tumor
The inhibition of protein synthesis by DDR leads to a quantifiable reduction in the levels of key cellular proteins involved in tumor growth and survival.
Table 2: Effect of DDR/Roc on Downstream Protein Levels in Sarcoma Cells
| Protein Target | Function | Effect of Treatment | Citation |
|---|---|---|---|
| IGF-1R | Growth Factor Receptor | Decreased | [3][7] |
| AKT | Survival Signaling Kinase | Decreased | [1][3] |
| ERK1/2 | Proliferation Signaling Kinase | Decreased | [1][3] |
| Survivin | Apoptosis Inhibitor | Decreased | [3] |
| STAT3 | Transcription Factor | Decreased | [10][11] |
| γH2A.X | DNA Damage Marker | Increased |[8][10] |
Key Experimental Protocols
The characterization of this compound's activity relies on a suite of established molecular and cellular biology techniques.
This assay directly measures the rate of new protein synthesis.
-
Cell Culture: Plate cells (e.g., BJAB lymphoma cells) in appropriate media and allow them to adhere or reach the desired confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1 to 72 hours).[12]
-
Radiolabeling: Add ³⁵S-Methionine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.[12]
-
Cell Lysis: Wash cells with PBS to remove unincorporated ³⁵S-Met and lyse the cells in a suitable lysis buffer.
-
Protein Precipitation: Precipitate total protein from the lysate using an agent like trichloroacetic acid (TCA).[14]
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to total protein content (measured by an assay like BCA) and express the results as a percentage of the vehicle-treated control.[12]
This method assesses the impact of the compound on cell death.
-
Cell Treatment: Seed cells (e.g., MPNST cells) and treat with a dose range of this compound for an extended period (e.g., 72 hours).[8][12]
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Staining: Resuspend cells in a staining buffer containing propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable. The sub-G1 population, which represents apoptotic cells with fragmented DNA, can also be quantified.[8][9]
-
Data Analysis: Calculate the percentage of viable and non-viable (apoptotic/necrotic) cells for each treatment condition.
This technique is used to measure changes in the levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, lyse them, and determine the total protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-AKT, anti-γH2A.X), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: Workflow for characterizing DDR's effects on cancer cells.
Conclusion and Future Directions
This compound is a potent inhibitor of protein synthesis that functions through a sophisticated mechanism of clamping the RNA helicase eIF4A onto specific mRNA transcripts. This action leads to the selective translational repression of key oncoproteins, resulting in cell cycle arrest and apoptosis in cancer cells. Compared to related compounds like silvestrol, DDR and rocaglamide possess more favorable drug-like properties, such as not being susceptible to MDR1 efflux and demonstrating better oral bioavailability, making them attractive candidates for further preclinical and clinical development.[8][9] The continued investigation into eIF4A inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Desmethylrocaglamide's Interaction with eIF4A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4A (eIF4A) is a critical component of the cellular machinery responsible for protein synthesis and a compelling target for anti-cancer drug development. Desmethylrocaglamide, a member of the rocaglamide family of natural products, has emerged as a potent inhibitor of eIF4A. This document provides an in-depth technical overview of the binding of this compound to eIF4A, detailing the mechanism of action, quantitative binding parameters, experimental methodologies for its characterization, and the key signaling pathways involved. Through a comprehensive review of the current scientific literature, this guide aims to equip researchers and drug development professionals with the core knowledge required to advance the study and therapeutic application of this compound and other eIF4A inhibitors.
Introduction to eIF4A and this compound
Eukaryotic translation initiation is a fundamental biological process, and its dysregulation is a hallmark of many cancers.[1] The eIF4F complex, which is central to this process, is responsible for recruiting ribosomes to messenger RNA (mRNA) to begin protein synthesis.[2] A key enzymatic component of this complex is eIF4A, an ATP-dependent RNA helicase that unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, thereby facilitating ribosome scanning and initiation of translation.[1][3] Certain mRNAs, particularly those encoding oncoproteins and cell cycle regulators, possess highly structured 5'-UTRs and are consequently more dependent on eIF4A activity.[3] This dependency presents a therapeutic window for targeting cancer cells by inhibiting eIF4A.
This compound, a derivative of rocaglamide, is a natural product that has demonstrated potent anti-proliferative activity.[1] Like other rocaglates, its mechanism of action is primarily attributed to the inhibition of eIF4A.[4] This guide will delve into the specifics of this interaction.
Mechanism of Action: An Interfacial Inhibitor
This compound and other rocaglates function as interfacial inhibitors. Instead of binding to either eIF4A or RNA alone with high affinity, they stabilize the eIF4A-RNA complex.[5] This "clamping" mechanism effectively sequesters eIF4A on the mRNA, preventing its helicase activity and impeding the scanning of the 43S pre-initiation complex.[5][6] This leads to a stall in translation initiation and a subsequent reduction in the synthesis of proteins critical for cancer cell proliferation and survival.
Studies have shown that rocaglates, including this compound, create a binding pocket at the interface of eIF4A and RNA.[5] Mutagenesis studies in yeast have identified a discrete set of amino acid residues in eIF4A, near the RNA binding motif, that are critical for rocaglamide binding and confer resistance to these compounds when mutated.[5] This provides strong evidence for a specific and functionally relevant binding site.
Quantitative Binding Data
The potency of eIF4A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays or their dissociation constant (Kd) in direct binding assays. While extensive quantitative data for every rocaglamide derivative is not always available in the public domain, the following table summarizes key reported values for this compound and related compounds to provide a comparative perspective.
| Compound | Assay Type | Target/System | Quantitative Value (IC50/Kd) | Reference |
| Dithis compound | Growth Inhibition Assay | Tumor Cells | 5 nM | [1] |
| Rocaglamide A (RocA) | Fluorescence Polarization | eIF4A1, polypurine RNA | Kd (ATP-independent) ~low nM | [6][7] |
| Silvestrol | In vitro Translation Assay | Krebs-2 extracts | IC50 ~10-20 nM | [8] |
| Zotatifin (eFT226) | eIF4A-mRNA binding assay | In vitro | IC50 = 2 nM | [1] |
| CR-1-31-B | In vitro Translation Assay | Rabbit Reticulocyte Lysate | Potent inhibition | [1] |
Note: "Dithis compound" is a synonym for this compound.
Experimental Protocols for Characterizing this compound-eIF4A Binding
A variety of biophysical and biochemical techniques are employed to study the interaction between small molecules like this compound and their protein targets. The following sections detail the methodologies for key experiments cited in the literature for characterizing eIF4A inhibitors.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding of this compound to the eIF4A-RNA complex in real-time.
Principle: A fluorescently labeled RNA oligomer is used. When it is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4A protein, and further stabilization by this compound, the tumbling slows down, leading to an increase in fluorescence polarization.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant human eIF4A1 protein.
-
5'-fluorescein (FAM)-labeled polypurine RNA probe (e.g., (AG)10).[9]
-
FP Buffer: 14.4 mM HEPES-NaOH (pH 8.0), 108 mM NaCl, 1 mM MgCl2, 14.4% glycerol, 2 mM DTT.[2]
-
This compound stock solution in DMSO.
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP) to stabilize the ATP-bound conformation of eIF4A.[2]
-
-
Procedure:
-
In a 384-well, low-volume, black plate, combine purified eIF4A1 protein (final concentration ~1.5 µM), FAM-labeled RNA probe (final concentration ~10 nM), and AMP-PNP (final concentration ~1 mM) in FP buffer.[2]
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the plate at room temperature for 30 minutes in the dark.[2]
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The change in millipolarization (mP) is plotted against the concentration of this compound.
-
The data can be fitted to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the EC50 or Kd value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context.[8]
Principle: The binding of a ligand, such as this compound, can alter the thermal stability of its target protein, eIF4A.[10] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more resistant to thermal denaturation.[10]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 lung carcinoma cells) to near confluency.[8]
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[10]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]
-
Analyze the amount of soluble eIF4A in the supernatant by Western blotting using an eIF4A-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble eIF4A as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[8]
-
In Vitro Translation (IVT) Assay
This assay assesses the functional consequence of this compound binding to eIF4A by measuring its effect on protein synthesis in a cell-free system.[11]
Principle: A cell lysate (e.g., rabbit reticulocyte lysate or a HeLa cell-based system) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is then measured as a readout of translation efficiency.
Detailed Methodology:
-
Reagents:
-
Commercially available in vitro translation kit (e.g., 1-Step Human Coupled IVT Kit).[11]
-
Capped reporter mRNA (e.g., Firefly luciferase) for cap-dependent translation.
-
An uncapped reporter mRNA with an internal ribosome entry site (IRES) (e.g., Renilla luciferase) can be included to assess cap-independent translation as a specificity control.[11]
-
This compound at various concentrations.
-
-
Procedure:
-
Set up the IVT reactions according to the manufacturer's protocol, including the cell lysate, amino acid mixture, and reporter mRNA(s).
-
Add this compound or a vehicle control to the reactions.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).[11]
-
-
Measurement and Analysis:
-
Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Plot the reporter activity against the concentration of this compound to determine the IC50 for translation inhibition. A selective inhibition of the cap-dependent reporter is expected.
-
Signaling Pathways and Experimental Workflows
The activity of eIF4A is intricately linked to major signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for the rational development of eIF4A inhibitors.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. A key downstream effector of this pathway is the mTORC1 complex, which promotes protein synthesis. mTORC1 phosphorylates and inactivates the 4E-binding proteins (4E-BPs), releasing the cap-binding protein eIF4E to assemble into the eIF4F complex. By targeting eIF4A, this compound can inhibit translation initiation downstream of mTOR, making it a potential therapeutic strategy for cancers with activated PI3K/AKT/mTOR signaling.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel eIF4A inhibitor like this compound typically follows a multi-step workflow, progressing from initial biochemical assays to cellular and functional validation.
Conclusion
This compound is a potent inhibitor of the eIF4A RNA helicase, a critical factor in cap-dependent translation initiation. Its unique interfacial inhibition mechanism, which involves stabilizing the eIF4A-RNA complex, offers a promising avenue for the development of targeted cancer therapies. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and characterize novel eIF4A inhibitors. A thorough understanding of the underlying biology of eIF4A and its role in oncogenic signaling pathways will be paramount to the successful clinical translation of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
Flavaglines from Aglaia Species: A Technical Guide to Their Mechanism of Action and Therapeutic Potential
Abstract
Flavaglines, a unique class of cyclopenta[b]benzofurans isolated from plants of the genus Aglaia, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1][2] These natural products exhibit remarkable anticancer, anti-inflammatory, antiviral, and insecticidal properties.[1][3] This technical guide provides an in-depth overview of flavaglines, with a focus on their mechanism of action, particularly in the context of cancer biology. We present a compilation of quantitative data on their cytotoxic effects, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of compounds.
Introduction
The genus Aglaia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites.[2] Among these, flavaglines, also known as rocaglamides, stand out for their complex chemical architecture and potent biological effects.[1][4] The first flavagline, rocaglamide, was isolated in 1982, and since then, over 120 congeners have been identified.[1] These compounds are characterized by a cyclopenta[b]benzofuran core, and their biological activity is often attributed to their ability to interact with specific cellular targets.[3][5]
Flavaglines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines at nanomolar concentrations.[3][4] A key aspect of their therapeutic potential lies in their selectivity, as they have been shown to be less toxic to normal, non-cancerous cells.[3] Their mechanism of action is multifaceted, primarily involving the inhibition of translation initiation and the modulation of key signaling pathways that are often dysregulated in cancer.[4][6][7] This guide will delve into these mechanisms, providing the necessary data and protocols to facilitate further research and development of flavaglines as potential therapeutic agents.
Biological Activities and Mechanism of Action
Flavaglines exert their biological effects by targeting specific cellular machinery. Two of the most well-characterized molecular targets are the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation, and prohibitins (PHBs), which are scaffold proteins with roles in various signaling pathways.[5][7][8]
Inhibition of Protein Synthesis via eIF4A
A primary mechanism of action for many flavaglines is the inhibition of cap-dependent translation at the initiation step.[4] They achieve this by binding to eIF4A, an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a crucial step for ribosome recruitment and the initiation of protein synthesis.[8] By stabilizing the eIF4A-RNA complex, flavaglines stall the scanning process, leading to a global reduction in protein synthesis.[8] This inhibitory effect is particularly detrimental to cancer cells, which are often highly dependent on the continuous synthesis of proteins that promote proliferation and survival.
Modulation of Cancer-Related Signaling Pathways
Flavaglines have been shown to modulate several signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
-
Ras-Raf-MEK-ERK Pathway: This pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in various cancers. Flavaglines can inhibit this pathway, contributing to their anti-proliferative effects.[4][6]
-
Apoptosis Induction: Flavaglines can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6] They have been shown to activate pro-apoptotic proteins like p38 and JNK, while inhibiting pro-survival signals.[4][6][9]
Quantitative Data: Cytotoxicity of Flavaglines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative flavaglines against various cancer cell lines. These values highlight the potent cytotoxic activity of these compounds.
Table 1: IC50 Values of Rocaglamide and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Rocaglamide | HT-29 | Colon Cancer | 0.0007 µM (0.7 nM) | Not Specified | [10] |
| Rocaglaol | HT-29 | Colon Cancer | 0.0007 µM (0.7 nM) | Not Specified | [10] |
| Aglaiastatin | SW480 | Colon Cancer | <10 nM | 24, 48 | [3] |
| Aglaiastatin | HT29/HI1 | Colon Cancer | <10 nM | 24, 48 | [3] |
| Silvestrol | THP-1 (FLT3-wt) | Acute Myeloid Leukemia | 3.8 nM | Not Specified | [11] |
| Silvestrol | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 2.7 nM | Not Specified | [11] |
| 4'-demethoxy-3',4'-methylenedioxyaglafoline | U373 | Glioblastoma | 0.8 ng/mL | Not Specified | [12] |
| 4'-demethoxy-3',4'-methylenedioxyaglafoline | BC1 | Breast Cancer | 0.9 ng/mL | Not Specified | [12] |
| Aglafoline | U373 | Glioblastoma | 10.0 ng/mL | Not Specified | [12] |
| Aglafoline | BC1 | Breast Cancer | 3.0 ng/mL | Not Specified | [12] |
Note: The activity of flavaglines can vary significantly depending on the specific compound, the cancer cell line, and the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of flavaglines.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Flavagline stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the flavagline in complete medium. Remove the medium from the wells and add 100 µL of the diluted flavagline solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest flavagline concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the flavagline concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of flavaglines on the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with flavaglines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, eIF4A, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of flavagline for a specific time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with flavaglines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of flavagline for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by flavaglines.
eIF4A-Mediated Translation Initiation
Caption: Flavagline inhibition of eIF4A-mediated translation.
Ras-Raf-MEK-ERK Signaling Pathway
Caption: Flavagline-mediated inhibition of the Ras-Raf-MEK-ERK pathway.
Apoptosis Induction by Flavaglines
Caption: Induction of apoptosis by flavaglines via intrinsic and other pathways.
Conclusion and Future Directions
Flavaglines from Aglaia species represent a compelling class of natural products with significant therapeutic potential, particularly in the field of oncology. Their ability to selectively target cancer cells through mechanisms such as the inhibition of protein synthesis and the modulation of key oncogenic signaling pathways makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to facilitate ongoing research into these fascinating molecules.
Future research should focus on several key areas. A more comprehensive understanding of the structure-activity relationships of different flavagline analogs will be crucial for the design of more potent and selective derivatives. Further elucidation of their molecular targets and downstream signaling effects will provide a more complete picture of their mechanism of action. Finally, preclinical and clinical studies are warranted to evaluate the safety and efficacy of the most promising flavagline candidates in relevant disease models. The continued exploration of flavaglines holds great promise for the development of novel and effective therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of rocaglamide derivatives
An In-Depth Technical Guide to the Biosynthesis of Rocaglamide Derivatives
Abstract
Rocaglamide and its derivatives, collectively known as flavaglines, are a unique class of cyclopenta[b]benzofuran natural products exclusively found in plants of the genus Aglaia (Meliaceae). These compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties. Several rocaglamide derivatives exhibit profound cytostatic and cytotoxic activity against a wide range of human cancer cell lines, often at nanomolar concentrations. Their primary mechanism of action involves the inhibition of protein synthesis at the initiation stage by clamping the RNA helicase eIF4A onto polypurine sequences in mRNA, a mode of action that is highly relevant for cancer therapy. This technical guide provides a comprehensive overview of the current understanding of rocaglamide biosynthesis, details the experimental methodologies used to study these molecules, and presents key quantitative data on their biological activities.
The Postulated Biosynthetic Pathway
The biosynthesis of the complex rocaglamide skeleton has not been fully elucidated with identified enzymes; however, a chemically plausible pathway has been proposed based on the co-occurrence of related structures and extensive work on biomimetic chemical synthesis. The pathway is believed to originate from two primary precursors: a flavonoid (specifically a 3-hydroxyflavone derivative) and a cinnamic acid amide derivative.
The proposed key steps are:
-
[3+2] Cycloaddition: The biosynthesis is thought to be initiated by a cycloaddition reaction between the 3-hydroxyflavone nucleus (I) and a cinnamic acid amide moiety (II). This reaction forms a key intermediate (IV) possessing a cyclopenta[bc]benzopyran core structure, which is characteristic of the "aglain" class of natural products that co-exist with rocaglamides in Aglaia species.[1][2]
-
Skeletal Rearrangement: The aglain intermediate (IV) is then proposed to undergo a critical skeletal rearrangement. This involves the cleavage of the C-5a to C-5 bond and the formation of a new bond between C-5a and C-10. This transforms the cyclopenta[bc]benzopyran ring system into the characteristic cyclopenta[b]benzofuran skeleton (VII) of the rocaglamides.[1][3]
This postulated pathway elegantly explains the structural relationship and co-occurrence of aglains and rocaglamides within the same plant species.
References
Desmethylrocaglamide Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant attention in the field of cancer research due to its potent antiproliferative and pro-apoptotic activities. These compounds, isolated from plants of the Aglaia genus, feature a unique cyclopenta[b]benzofuran skeleton that is crucial for their biological function.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, detailing the key structural modifications that influence their therapeutic potential. The primary mechanism of action for this class of compounds involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[2][3][4][5] Additionally, rocaglamides have been shown to modulate the Raf-MEK-ERK signaling pathway by targeting prohibitins.[6][7] This guide presents quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this area.
Core Structure and Key Positions for Modification
The foundational structure for the biological activity of this compound and its congeners is the cyclopenta[b]benzofuran core. The numbering of this core structure is critical for understanding the SAR, with key positions for modification being C-1, C-2, C-3, C-6, C-8, and C-8b, as well as the C-3' position on the phenyl ring B.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is highly sensitive to substitutions at various positions on the core scaffold. The following sections summarize the key SAR findings.
Substitutions on the Cyclopentane Ring (C-1, C-2, C-3)
Modifications on the five-membered ring significantly impact the antiproliferative potency of rocaglamide analogues.
-
C-1 Position: Acetylation of the hydroxyl group at the C-1 position has been observed to diminish the activity of the compounds.[1]
-
C-2 Position: The nature of the substituent at the C-2 position is a critical determinant of activity. Bulky aminoacyl substituents at this position have been shown to reduce the antiproliferative effects.[1]
-
C-3 Position: The introduction of a hydroxyl or methoxy group at the C-3 position of the rocaglamide skeleton also leads to a decrease in activity.[1]
Modifications on the Benzofuran Moiety (C-6, C-8, C-8b)
Alterations to the benzofuran portion of the molecule also play a crucial role in modulating biological activity.
-
C-8 Position: The presence of a methoxy group at the C-8 position appears to be important for cytotoxicity.[8]
-
C-8b Position: Substitution of the hydroxyl group at C-8b with a methoxy group has been shown to lead to a loss of insecticidal activity and reduced cytotoxicity against cancer cells.[8]
Phenyl Ring B (C-3') Substitutions
The substitution pattern on the C-3' phenyl ring also influences the biological profile of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activities (IC50 values) of this compound and its key analogues against various human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.
Table 1: Cytotoxicity of Rocaglamide Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dithis compound | MONO-MAC-6 | 0.004 | [1][9] |
| Dithis compound | MEL-JUSO | 0.013 | [1][9] |
| Rocaglamide A | RPMI-7951 | 0.002 µg/mL | [10] |
| Rocaglamide A | kB | 0.006 µg/mL | [10] |
| Silvestrol | A549 | 0.033 | [11] |
| epi-Silvestrol | A549 | 0.030 | [11] |
| 4'-Desmethoxy-epi-silvestrol | LIM1215 | 0.010 | [11] |
| 8b-Methoxy-desmethylrocaglamide | K562 | > 10 µg/mL | [8] |
| 3'-Hydroxy-8b-methoxyrocaglamide | K562 | > 10 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
Cell Viability and Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Apoptosis Detection
2. Caspase-3 Cleavage Western Blot
This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, by identifying its cleaved fragments.
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Target Engagement and Signaling Pathway Analysis
3. In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
System Preparation: Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate system).
-
Reaction Mixture: Prepare a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), an mRNA template (e.g., luciferase mRNA), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).[15]
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid, typically by scintillation counting after precipitation of the proteins. Alternatively, if a luciferase reporter is used, its activity can be measured using a luminometer.[15]
4. ERK Phosphorylation Western Blot
This assay assesses the phosphorylation status of ERK1/2, a key downstream effector in the Raf-MEK-ERK signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired duration. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Perform SDS-PAGE, protein transfer, and blocking as described for the caspase-3 cleavage assay.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). A separate blot should be probed with an antibody for total ERK1/2 as a loading control.
-
Secondary Antibody and Detection: Proceed with HRP-conjugated secondary antibody incubation and ECL detection as previously described.
-
Quantification: Densitometry can be used to quantify the band intensities and determine the ratio of p-ERK to total ERK.
Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their biological effects primarily through the inhibition of protein synthesis and modulation of key signaling pathways.
Inhibition of eIF4A and Translation Initiation
The primary molecular target of rocaglamides is the DEAD-box RNA helicase eIF4A.[3][4][5] By binding to the eIF4A-RNA complex, rocaglamides "clamp" eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[3][16] This action stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs, many of which encode proteins crucial for cell proliferation and survival.
References
- 1. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 2. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 14. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylrocaglamide: A Technical Review of Its Synthesis, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant interest within the scientific community for its potent and diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical synthesis, multifaceted mechanism of action, and its potential as a therapeutic agent in oncology, inflammation, and virology. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visually represented using diagrams to offer a clear and concise understanding of the compound's biological effects.
Introduction
Rocaglamides are a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus.[1] These compounds, including this compound, have demonstrated a wide array of biological activities, ranging from insecticidal and antifungal to potent anticancer, anti-inflammatory, and antiviral properties.[1] this compound is structurally characterized by the core rocaglamide skeleton with a methylamino group at the C-2 position.[1] Its promising pharmacological profile has spurred research into its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Synthesis
The total synthesis of rocaglamides, including this compound, has been an area of active research, driven by the desire to produce these complex molecules in the laboratory for further biological evaluation and the generation of novel analogs. While a specific detailed protocol for this compound is not extensively published as a standalone synthesis, its preparation is analogous to the synthesis of other rocaglamide derivatives. The general synthetic strategy often involves the construction of the key cyclopenta[b]benzofuran core.[2]
General Synthetic Approach
A common strategy for the synthesis of the rocaglamide core involves a biomimetic [3+2] cycloaddition reaction.[3] This key step typically involves the reaction of a 3-hydroxyflavone with a cinnamate derivative to form the central five-membered ring. Subsequent modifications are then carried out to introduce the desired substituents at various positions of the rocaglamide scaffold.
Postulated Synthesis of this compound
Based on established synthetic routes for rocaglamides, a plausible synthetic pathway for this compound is outlined below. This represents a generalized protocol, and specific reaction conditions may require optimization.
Experimental Protocol: Synthesis of this compound (Postulated)
-
Step 1: Synthesis of the 3-Hydroxyflavone Intermediate. The synthesis begins with the appropriate substituted chalcone, which is then subjected to oxidative cyclization to yield the corresponding 3-hydroxyflavone.
-
Step 2: [3+2] Cycloaddition. The 3-hydroxyflavone is reacted with a suitable cinnamic acid derivative, such as methyl cinnamate, under photochemical or thermal conditions to facilitate the [3+2] cycloaddition, forming the cyclopenta[b]benzofuran core.
-
Step 3: Functional Group Manipulations. The ester group at the C-2 position of the cycloadduct is hydrolyzed to the corresponding carboxylic acid.
-
Step 4: Amide Coupling. The resulting carboxylic acid is then coupled with methylamine using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce the characteristic desmethylamide functionality at the C-2 position.
-
Step 5: Purification. The final product, this compound, is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting protein synthesis and modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of Protein Synthesis
A hallmark of the rocaglamide family is their ability to inhibit protein synthesis. This is achieved through the targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex. By binding to eIF4A, rocaglamides clamp the mRNA to the helicase, stalling the initiation of translation. This leads to a global reduction in protein synthesis, with a particularly pronounced effect on the translation of mRNAs with highly structured 5' untranslated regions, which often encode for proteins involved in cell growth and proliferation.
Modulation of Signaling Pathways
This compound has been shown to modulate several critical intracellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
The Ras-CRaf-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Rocaglamides, including this compound, have been shown to inhibit this pathway by targeting prohibitins (PHB1 and PHB2).[4] By binding to prohibitins, rocaglamides disrupt the interaction between prohibitins and CRaf, thereby preventing the activation of CRaf and the subsequent downstream signaling through MEK and ERK.[4][5]
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response and in promoting cell survival by upregulating the expression of anti-apoptotic genes.[6] this compound has been shown to be a potent inhibitor of NF-κB activation.[6] It exerts this effect by acting upstream of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of its target genes.[6]
Therapeutic Potential
The potent biological activities of this compound make it a promising candidate for the development of new therapies for a range of diseases.
Anticancer Activity
This compound has demonstrated significant antiproliferative activity against various cancer cell lines.[7] Its ability to inhibit protein synthesis and key oncogenic signaling pathways contributes to its anticancer effects.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| P388 | Murine Leukemia | Not specified, but active | [7] |
| BC1 | Breast Cancer | Not specified, but active | [7] |
| Lu1 | Lung Cancer | Not specified, but active | [7] |
Note: Specific IC50 values for this compound are not consistently reported across the literature; however, its activity is often described as potent and in the nanomolar range for the broader rocaglamide class.
In Vivo Antitumor Activity: Preclinical studies have shown that rocaglamides can inhibit tumor growth in xenograft models.[7] While specific in vivo data for this compound is limited, the activity of related compounds suggests its potential for in vivo efficacy.
Experimental Protocol: In Vivo Antitumor Activity Assay (General)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal, oral) at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Anti-inflammatory Activity
The potent inhibition of the NF-κB pathway by this compound underlies its significant anti-inflammatory properties.[6]
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| NF-κB Reporter Gene Assay | Jurkat T cells | TNF-α | Nanomolar range | [6] |
| NF-κB Reporter Gene Assay | Jurkat T cells | PMA | Nanomolar range | [6] |
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Culture: A suitable cell line (e.g., HEK293 or Jurkat T cells) stably or transiently transfected with an NF-κB-driven reporter gene (e.g., luciferase) is used.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: NF-κB activation is induced by adding a stimulus such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).
-
Reporter Gene Assay: After an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the NF-κB activity, is calculated.
Antiviral Activity
Rocaglamides have demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[8] This activity is attributed to the inhibition of eIF4A-dependent translation, which is essential for the replication of many viruses. While specific data for this compound is not as abundant as for other rocaglamides like silvestrol, its similar mechanism of action suggests it likely possesses antiviral properties.
Conclusion
This compound is a highly promising natural product with a multifaceted mechanism of action that underpins its potent anticancer, anti-inflammatory, and likely antiviral activities. Its ability to inhibit protein synthesis and key signaling pathways such as Ras-CRaf-MEK-ERK and NF-κB highlights its potential as a lead compound for the development of novel therapeutics. Further research, particularly comprehensive in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate its therapeutic potential and advance its development towards clinical applications. The synthetic accessibility of the rocaglamide core also opens avenues for the creation of novel analogs with improved pharmacological properties.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads | MDPI [mdpi.com]
Desmethylrocaglamide: A Deep Dive into its Chemical Profile and Biological Action
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of desmethylrocaglamide, a potent natural product with significant anti-cancer potential.
Chemical Structure and Properties
This compound, a member of the flavagline family of natural products, is a cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus. Its intricate structure is the basis for its potent biological activity.
Chemical Structure:
-
IUPAC Name: (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
-
Molecular Formula: C₂₇H₂₇NO₇
-
Canonical SMILES: COC1=CC=C(C=C1)[C@]23OC4=C(C(=C(C=C4)OC)OC)--INVALID-LINK--C(=O)N">C@(O)O3
-
Synonyms: Rocaglamide, N-desmethyl-; Dithis compound
The following table summarizes the key chemical and physical properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 477.51 g/mol | N/A |
| Exact Mass | 477.17875220 Da | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. | |
| Optical Rotation | Not reported | N/A |
Spectroscopic Data:
Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.
-
¹³C NMR (CDCl₃): Similar to the proton NMR, a fully assigned carbon spectrum is not publicly available. However, characteristic resonances for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbons are expected.
-
Mass Spectrometry (ESI-MS): The exact mass of the protonated molecule [M+H]⁺ is a key identifier. High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.
By binding to eIF4A, this compound clamps the helicase onto specific polypurine sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This action stalls the scanning of the pre-initiation complex, thereby inhibiting the translation of a specific subset of mRNAs that encode for proteins crucial for cancer cell survival and proliferation.
The downstream effects of this targeted translation inhibition are multifaceted and impact several critical signaling pathways:
-
Inhibition of Pro-Survival Pathways: The synthesis of key proteins in the Raf-MEK-ERK and PI3K-AKT-mTOR signaling cascades is suppressed. These pathways are frequently hyperactivated in cancer and play a central role in promoting cell growth, proliferation, and survival.
-
Induction of Apoptosis: this compound treatment leads to the downregulation of anti-apoptotic proteins such as c-FLIP, IAP/XIAP, and Mcl-1. This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.
-
Cell Cycle Arrest: The translation of proteins essential for cell cycle progression, such as Cdc25A, is inhibited, leading to cell cycle arrest, primarily at the G2/M phase.
-
Downregulation of Oncogenic Transcription Factors: The expression of transcription factors like STAT3, which drive the expression of numerous genes involved in tumorigenesis, is reduced.
The following diagram illustrates the signaling pathways modulated by this compound:
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Isolation of this compound from Aglaia species
This protocol outlines a general procedure for the extraction and isolation of this compound. Specific details may vary depending on the plant material and available equipment.
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves, twigs) of the selected Aglaia species is macerated with methanol at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent-Solvent Partitioning:
-
The crude methanol extract is suspended in a mixture of water and methanol (e.g., 9:1 v/v) and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The this compound, being moderately polar, will predominantly partition into the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 1:1) and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).
-
Fractions containing the compound of interest are pooled and concentrated.
-
-
Final Purification:
-
Final purification to obtain highly pure this compound is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
A gradient of acetonitrile in water is a commonly used mobile phase.
-
The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
The medium from the cell plates is carefully removed, and 100 µL of the medium containing the different concentrations of this compound (and a vehicle control with DMSO only) are added to the wells.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol can be used to assess the effect of this compound on the expression levels of proteins involved in the signaling pathways it modulates.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Cells are treated with this compound at the desired concentrations and for the specified time.
-
After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.
-
The protein concentration of each lysate is determined using a protein assay, such as the BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis based on their molecular weight.
-
Following electrophoresis, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-eIF4A, anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.
-
The membrane is washed several times with TBST to remove unbound primary antibody.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
The membrane is washed again extensively with TBST.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent, which produces light upon reaction with HRP.
-
The chemiluminescent signal is captured using an imaging system or X-ray film.
-
The intensity of the protein bands is quantified using densitometry software.
-
To ensure equal protein loading, the expression of the target protein is normalized to a loading control protein, such as β-actin or GAPDH.
-
Conclusion
This compound is a promising natural product with potent and selective anti-cancer activity. Its unique mechanism of action, targeting the translation initiation factor eIF4A, provides a novel therapeutic strategy for the treatment of various malignancies. The detailed chemical and biological information, along with the experimental protocols provided in this guide, will be a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this remarkable compound. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully realize its therapeutic potential.
References
Early Research on Desmethylrocaglamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant interest in the scientific community for its potent antiproliferative and insecticidal activities.[1][2] Isolated from plants of the Aglaia genus, this cyclopenta[b]benzofuran derivative has been a subject of early research to elucidate its mechanism of action and potential as a therapeutic agent.[3] This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its biological activities, mechanism of action, and the experimental protocols used in its initial characterization.
Biological Activity: Antiproliferative Effects
Early studies consistently demonstrated the potent growth-inhibitory effects of this compound against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Antiproliferative Activity (IC50) of (-)-Desmethylrocaglamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 143B | Osteosarcoma | 5 | [1] |
| MG-63 | Osteosarcoma | 7 | [1] |
| Saos2 | Osteosarcoma | 6 | [1] |
| OS17 | Osteosarcoma | 5 | [1] |
| MONO-MAC-6 | Monocytic Leukemia | 4 | [2] |
| MEL-JUSO | Melanoma | 13 | [2] |
Table 2: Antiproliferative Activity (IC50) of (-)-Desmethylrocaglamide in Canine Osteosarcoma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Abrams | 4 | [1] |
| K9-OS2 | 6 | [1] |
| K9-OS6 | 7 | [1] |
| D17 | 5 | [1] |
Mechanism of Action
The primary mechanism underlying the antiproliferative activity of this compound is the inhibition of protein synthesis.[4] This is achieved through the targeting of two key cellular components: the eukaryotic initiation factor 4A (eIF4A) and prohibitins (PHB1 and PHB2).
Inhibition of eIF4A
This compound, like other rocaglamides, is a potent inhibitor of the DEAD-box RNA helicase eIF4A.[1][4] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and translation initiation. By binding to eIF4A, this compound clamps the helicase onto polypurine-rich RNA sequences, thereby stalling the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival, such as cyclins and oncogenes.[5][6]
Targeting of Prohibitins and Inhibition of the Raf-MEK-ERK Pathway
In addition to targeting eIF4A, rocaglamides have been shown to bind directly to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[7] Prohibitins are scaffold proteins that play a role in various cellular processes, including the activation of the Raf-MEK-ERK signaling pathway. By binding to prohibitins, this compound disrupts the interaction between prohibitins and c-Raf, thereby preventing the activation of the downstream MEK-ERK cascade.[7] This pathway is crucial for cell proliferation, and its inhibition contributes to the antiproliferative effects of this compound.[4]
Downstream Cellular Effects
The inhibition of protein synthesis and key signaling pathways by this compound leads to several downstream cellular consequences, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic progression.[3][8] This is consistent with the inhibition of the synthesis of short-lived proteins, such as cyclins, that are essential for cell cycle progression.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[8][9] This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key markers of apoptosis.[9] The induction of apoptosis is a crucial mechanism for the elimination of cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the early research of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: Human osteosarcoma (143B, MG-63, Saos2, OS17), canine osteosarcoma (Abrams, K9-OS2, K9-OS6, D17), human monocytic leukemia (MONO-MAC-6), and human melanoma (MEL-JUSO) cells were commonly used.[1][2]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using appropriate software.
-
Cell Cycle Analysis
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).[10]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Apoptosis Assay (Caspase-3/7 Cleavage)
-
Protocol:
-
Seed cells in a suitable plate format and treat with this compound for the desired time.
-
Add a caspase-3/7 substrate reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to the cells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Analyze the fluorescence signal using a fluorescence microscope or a plate reader. An increase in fluorescence indicates the activation of caspase-3/7.
-
Western Blot Analysis
-
Protocol:
-
Treat cells with this compound for the indicated times and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Commonly used primary antibodies include those against:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Synthesis
The total synthesis of rocaglamides, including this compound, has been an active area of research. Early synthetic routes often involved a key [3+2] cycloaddition reaction to construct the core cyclopenta[b]benzofuran skeleton.[11] One common approach involves the photocycloaddition of a 3-hydroxyflavone with a cinnamate derivative, followed by a series of transformations to yield the final product.[5]
Conclusion
Early research on this compound has established it as a potent antiproliferative agent with a well-defined mechanism of action. Its ability to inhibit protein synthesis through the dual targeting of eIF4A and prohibitins, leading to the suppression of the Raf-MEK-ERK pathway, cell cycle arrest, and apoptosis, underscores its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a foundation for further investigation into the biological activities and therapeutic applications of this promising natural product.
References
- 1. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Desmethylrocaglamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of Desmethylrocaglamide, a bioactive natural product belonging to the rocaglamide family. The synthesis is based on established methods for the construction of the cyclopenta[b]benzofuran core and subsequent functional group manipulation.
Introduction
This compound is a natural product isolated from plants of the Aglaia genus. It belongs to the flavagline (or rocaglamide) class of compounds, which are known for their potent anticancer, anti-inflammatory, and insecticidal activities. Structurally, this compound possesses the characteristic 1H-2,3,3a,8b-tetrahydrocyclopenta[b]benzofuran core with a methylamide group at the C-2 position[1]. The complex, stereochemically dense architecture of rocaglamides has made them attractive targets for total synthesis[2][3].
The primary mechanism of action of rocaglamides involves the inhibition of protein synthesis. They have been shown to target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation[4][5]. By clamping eIF4A onto polypurine sequences in mRNA, rocaglamides can stall ribosome assembly and selectively inhibit the translation of certain proteins, including those involved in cancer cell proliferation and survival.
This protocol outlines a synthetic approach to this compound, proceeding through the key intermediate, rocagloic acid.
Overall Synthetic Strategy
The synthesis of this compound can be conceptually divided into two main stages:
-
Construction of the Cyclopenta[b]benzofuran Core and Formation of Rocagloic Acid: This involves the assembly of the characteristic tricyclic skeleton of rocaglamides. Several synthetic strategies have been developed for this purpose, with the Nazarov cyclization and biomimetic [3+2] photocycloaddition being prominent examples[2][6]. This protocol will focus on a generalized approach leading to the formation of rocagloic acid, the carboxylic acid precursor to this compound.
-
Amide Coupling to Yield this compound: The final step involves the coupling of rocagloic acid with methylamine to form the desired N-methylamide functionality at the C-2 position.
Experimental Protocols
Part 1: Synthesis of Rocagloic Acid
The synthesis of rocagloic acid has been achieved through multi-step sequences. A notable approach involves an oxidation-initiated Nazarov cyclization of a highly functionalized alkoxyallene to construct the cyclopentenone core[6][7]. The following is a generalized protocol based on such synthetic strategies.
Materials and Reagents:
-
Starting materials for the synthesis of the benzofuranone precursor (e.g., phloroglucinol derivatives)
-
Reagents for the introduction of the side chain (e.g., vinyl magnesium bromide, phenylacetylene)
-
Protecting group reagents
-
Oxidizing agents (e.g., m-CPBA)
-
Reagents for Nazarov cyclization
-
Reagents for functional group manipulation to yield the carboxylic acid
-
Anhydrous solvents (THF, CH₂Cl₂, etc.)
-
Reagents for work-up and purification (e.g., silica gel for chromatography)
Generalized Procedure for Rocagloic Acid Synthesis:
-
Synthesis of the Benzofuranone Core: The synthesis typically begins with a suitably substituted benzofuranone, which can be prepared from commercially available starting materials like phloroglucinol through established literature procedures.
-
Introduction of the Allene Precursor: The benzofuranone is elaborated through a series of reactions, including alkylation with a vinyl organometallic reagent, followed by oxidative cleavage to an aldehyde. Subsequent reaction with a protected propargyl alcohol derivative and further transformations lead to the formation of a stannyl alkoxyallene intermediate[1].
-
Nazarov Cyclization: The key cyclization is initiated by the oxidation of the allenol ether with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). This generates an oxyallyl cation which undergoes a 4π-electrocyclization to form the cyclopentenone ring of the rocaglamide core with high diastereoselectivity[6][7].
-
Formation of Rocagloic Acid: The resulting intermediate from the cyclization is then converted to rocagloic acid. This may involve deprotection steps and hydrolysis of an ester precursor to the carboxylic acid. For instance, a methyl ester (methyl rocaglate) can be hydrolyzed to rocagloic acid using lithium hydroxide[4][8].
Purification and Characterization of Rocagloic Acid:
-
Purification: The crude rocagloic acid is purified by flash column chromatography on silica gel.
-
Characterization: The structure of the purified rocagloic acid is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with published data[1].
Part 2: Synthesis of this compound from Rocagloic Acid
This part of the protocol details the conversion of rocagloic acid to this compound via an amide coupling reaction.
Materials and Reagents:
-
Rocagloic acid (synthesized as described in Part 1)
-
Methylamine (as a solution in THF or as methylamine hydrochloride)
-
Amide coupling reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
or Dicyclohexylcarbodiimide (DCC)
-
-
Base (if using methylamine hydrochloride), e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF)
-
Reagents for work-up and purification
Procedure for Amide Coupling:
-
To a solution of rocagloic acid (1 equivalent) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Methylamine (1.5 equivalents, either as a solution in THF or from methylamine hydrochloride with 2 equivalents of Et₃N) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification and Characterization of this compound:
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purity and identity of the final product, this compound, are confirmed by:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Comparison of the spectroscopic data with those reported in the literature for this compound[1].
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Yield Range | Key Characterization Data |
| Rocagloic Acid | C₂₈H₂₄O₈ | 488.49 | Varies with multi-step synthesis | ¹H NMR, ¹³C NMR, HRMS consistent with literature[1] |
| This compound | C₂₉H₂₇NO₇ | 501.53 | 60-90% for the coupling step | ¹H NMR, ¹³C NMR, HRMS consistent with literature[1] |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Signaling Pathway of Rocaglamides
Caption: Simplified signaling pathway showing the inhibitory action of Rocaglamides.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Desmethylrocaglamide for Cancer Cell Line Investigation
Introduction
Desmethylrocaglamide (DDR), a member of the rocaglamide or flavagline family of natural products, has emerged as a potent anti-cancer agent.[1][2] These compounds, derived from plants of the Aglaia species, exhibit significant antiproliferative and cytotoxic effects against a wide range of cancer cell lines.[2][3] DDR, along with its parent compound Rocaglamide (Roc), functions primarily as an inhibitor of protein translation, a process frequently dysregulated in cancer.[4][5] Its mechanism of action involves the specific targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of select mRNAs, particularly those encoding oncoproteins.[5][6][7] This targeted action leads to the simultaneous suppression of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis.[4][5][8] These properties make this compound a valuable tool for cancer research and a promising candidate for therapeutic development.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by clamping the DEAD-box RNA helicase eIF4A onto polypurine-rich sequences within the 5'-untranslated regions (5'-UTRs) of specific mRNAs.[6][9][10] This action stabilizes an inactive eIF4A:RNA complex, which impedes the scanning of the 43S pre-initiation complex, thereby selectively repressing the translation of these mRNAs.[10] Many of these eIF4A-dependent transcripts encode proteins critical for cell growth and survival, including oncogenic kinases, transcription factors, and anti-apoptotic proteins.[1][5][11]
The key molecular consequences of this compound treatment include:
-
Inhibition of Protein Synthesis: The primary effect is the blockage of translation initiation, leading to a global decrease in the synthesis of short-lived, pro-proliferative proteins.[1][11][12]
-
Suppression of Oncogenic Signaling: Treatment with DDR leads to the downregulation of multiple mitogenic kinases and signaling proteins, such as IGF-1R, AKT, and ERK.[4][5][7]
-
Induction of Cell Cycle Arrest: Cancer cells treated with DDR often exhibit an arrest in the G2/M phase of the cell cycle.[2][8][13]
-
Activation of Apoptosis: DDR induces programmed cell death, evidenced by the activation of executioner caspases (Caspase-3, Caspase-7) and the cleavage of PARP.[4][5] This is also facilitated by the reduced expression of anti-apoptotic proteins like Mcl-1.[1][11]
-
Inhibition of Cell Migration: Beyond its cytotoxic effects, this compound and related compounds have been shown to inhibit cancer cell migration by modulating the activity of Rho GTPases.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylrocaglamide (DMR): A Potent Tool for Investigating Translation Initiation
Abstract
Desmethylrocaglamide (DMR), a natural product derived from the plant genus Aglaia, has emerged as a powerful chemical probe for studying the intricate process of eukaryotic translation initiation. DMR exhibits potent and specific inhibitory activity against the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex. By clamping eIF4A onto specific mRNA sequences, DMR stalls ribosome loading and provides a unique mechanism to investigate the roles of translation initiation in normal physiology and disease, particularly in cancer. This document provides detailed application notes and protocols for the use of DMR in translational research.
Mechanism of Action
DMR exerts its biological activity by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and initiation of translation. Unlike many other translation inhibitors that have a global effect, DMR's action is more nuanced. It selectively clamps eIF4A onto polypurine-rich sequences within the 5' UTRs of a subset of mRNAs. This action creates a stable complex that acts as a roadblock, preventing the 43S preinitiation complex from scanning and reaching the start codon. The result is a context-dependent inhibition of translation, disproportionately affecting mRNAs with complex 5' UTRs that are highly dependent on eIF4A activity, such as those encoding many oncoproteins like c-Myc and cyclin D1.
Caption: Mechanism of this compound (DMR) action on eIF4A.
Quantitative Data Summary
DMR's potency can vary across different cell lines and experimental systems. The following table summarizes key quantitative data reported in the literature.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Antiproliferative) | LNCaP (prostate cancer) | 0.9 nM | |
| IC50 (Antiproliferative) | PC-3 (prostate cancer) | 1.1 nM | |
| IC50 (Antiproliferative) | DU 145 (prostate cancer) | 1.4 nM | |
| IC50 (Antiproliferative) | PANC-1 (pancreatic cancer) | 3 nM | |
| IC50 (Antiproliferative) | A549 (lung cancer) | ~10 nM | |
| Effective Concentration | Inhibition of protein synthesis in PANC-1 cells | 10-100 nM | |
| Binding Affinity (Kd) | Recombinant human eIF4A | ~80 nM | |
| Translational Inhibition | In vitro translation assay (Rabbit Reticulocyte Lysate) | IC50 ~20 nM |
Applications in Research
DMR is a versatile tool for a range of applications in molecular and cellular biology:
-
Studying eIF4A-Dependent Translation: Elucidate the roles of eIF4A in regulating specific cellular processes, such as cell cycle progression, apoptosis, and stress responses.
-
Identifying Novel eIF4A-Sensitive mRNAs: Use in combination with ribosome profiling (Ribo-seq) or polysome profiling to identify transcripts that are particularly dependent on eIF4A activity for their translation.
-
Cancer Biology Research: Investigate the reliance of cancer cells on the hyper-activation of the translation initiation machinery. DMR is particularly useful for studying cancers with known dysregulation of eIF4F components, such as those with c-Myc amplification.
-
Drug Development: Serve as a lead compound for the development of novel anticancer therapeutics that target translation initiation.
-
Virology Research: Explore the dependence of viral replication on host cell translation machinery.
Experimental Protocols
General Handling and Storage
-
Formulation: DMR is typically supplied as a lyophilized powder or in a solution of DMSO.
-
Solubility: Soluble in DMSO (e.g., 10 mM stock solution). For aqueous buffers, further dilution is necessary, but precipitation may occur at high concentrations.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Protect from light.
Protocol 1: Cell-Based Assay for Protein Synthesis Inhibition (SUnSET)
This protocol uses Surface Sensing of Translation (SUnSET), a non-radioactive method to monitor global protein synthesis by detecting puromycin incorporation into nascent polypeptide chains.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound (DMR)
-
Puromycin (e.g., 10 mg/mL stock in water)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody (HRP-conjugated)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) to achieve 70-80% confluency on the day of the experiment.
-
DMR Treatment: Prepare serial dilutions of DMR in complete medium. Aspirate the old medium from the cells and add the DMR-containing medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 2-6 hours).
-
Puromycin Pulse: 15-30 minutes before the end of the DMR incubation, add puromycin to each well to a final concentration of 1-10 µg/mL. Incubate for the final 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant for each sample.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the anti-puromycin primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Outcome: A dose-dependent decrease in the puromycin signal (a smear representing all newly synthesized proteins) will be observed in DMR-treated samples compared to the vehicle control, indicating inhibition of global protein synthesis.
Caption: Workflow for the SUnSET assay to measure protein synthesis.
Protocol 2: Polysome Profiling
Polysome profiling separates mRNAs based on the number of bound ribosomes via sucrose density gradient centrifugation. A shift of mRNAs from heavy polysome fractions to lighter monosome fractions indicates an inhibition of translation initiation.
Materials:
-
Cultured cells
-
DMR or vehicle (DMSO)
-
Cycloheximide (CHX, 100 mg/mL in ethanol)
-
Hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and RNase inhibitors)
-
Sucrose solutions for gradient (e.g., 10% and 50% w/v in gradient buffer)
-
Gradient maker and ultracentrifuge with a swing-out rotor (e.g., SW 41 Ti)
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Treatment: Treat cells with DMR (e.g., 100 nM) or vehicle for a specified time (e.g., 2 hours).
-
Translation Arrest: 5 minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to immobilize ribosomes on mRNA.
-
Harvesting: Place the culture dish on ice. Aspirate the medium and wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Cell Lysis: Lyse the cells directly on the plate with ice-cold hypotonic lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer a specific amount of the clarified lysate (e.g., 200-500 µg of total RNA) onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW 41 Ti rotor) for ~2-3 hours at 4°C.
-
Fractionation and Analysis:
-
Place the ultracentrifuge tube in a fractionation system.
-
Puncture the bottom of the tube and push the gradient upwards using a dense sucrose solution.
-
Pass the gradient through a UV detector monitoring absorbance at 254 nm to generate a profile. The profile will show peaks for the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Collect fractions during the run for subsequent RNA or protein analysis if desired.
-
Expected Outcome: Compared to the vehicle control, DMR-treated samples will show a decrease in the polysome peaks and a concurrent increase in the 80S monosome peak. This shift indicates a block in translation initiation, as ribosomes assemble into an 80S complex but fail to continue elongating, leading to their accumulation as monosomes and runoff from polysomes.
Troubleshooting
-
Low DMR Activity: Ensure the DMR stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Verify the final concentration in the medium. Cell type-specific differences in sensitivity exist.
-
Precipitation in Media: When diluting the DMSO stock into aqueous culture media, ensure rapid mixing to prevent precipitation. If precipitation is a concern, consider the final DMSO concentration (typically <0.1%).
-
Inconsistent SUnSET Results: Ensure the puromycin pulse time is short and consistent across all samples. Over-incubation can lead to cytotoxicity. Check for equal protein loading using a reliable loading control.
-
Poor Polysome Profile Resolution: Ensure fresh sucrose solutions and lysis buffer containing RNase inhibitors. Avoid introducing bubbles when layering the lysate. Optimize centrifugation time and speed for your specific rotor and cell type.
Conclusion
This compound is an invaluable tool for dissecting the role of eIF4A-mediated translation initiation. Its specificity and potent activity allow for precise interrogation of translation control in various biological contexts. The protocols outlined here provide a framework for utilizing DMR to investigate global and transcript-specific protein synthesis, offering insights into fundamental cellular processes and the development of novel therapeutic strategies.
Experimental Application of Desmethylrocaglamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Desmethylrocaglamide, a member of the rocaglamide (or flavagline) class of natural products. This compound, derived from plants of the Aglaia species, has demonstrated significant potential in various experimental settings due to its potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
Anticancer Applications
Application Notes
This compound exhibits potent antiproliferative activity against a range of cancer cell lines, often at nanomolar concentrations.[1] Its primary mechanism of action involves the inhibition of protein synthesis, a critical process for the rapid growth and proliferation of cancer cells.[1][4]
Mechanism of Action:
-
Inhibition of Translation Initiation: Like other rocaglates, this compound targets the eukaryotic translation initiation factor eIF4A, an RNA helicase.[1] It also interacts with prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[4][5] This interaction disrupts the Ras-CRaf-MEK-ERK signaling pathway, which is crucial for phosphorylating eIF4E, a key factor in initiating protein synthesis.[4][5] The inhibition of translation leads to the downregulation of short-lived proteins essential for cell cycle progression, such as the oncogene Cdc25A.[4]
-
Cell Cycle Arrest and Apoptosis: By disrupting the cell cycle, this compound treatment leads to G2/M phase arrest in cancer cells.[6] It also induces apoptosis (programmed cell death) by activating pro-apoptotic proteins like p38 and JNK, while inhibiting the anti-apoptotic Mcl-1 protein.[4][5] In treated cells, this is evidenced by the increased cleavage of caspases (caspase-3 and -7) and poly(ADP-ribose) polymerase (PARP).[6]
-
Targeted Cancer Types: Experimental data shows particular efficacy against sarcomas, including malignant peripheral nerve sheath tumors (MPNSTs), osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma.[6]
Quantitative Data: Anticancer Activity
The following table summarizes the growth-inhibitory activity of this compound and related compounds against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Lung Carcinoma | 1-30 ng/mL | [1] |
| This compound | HT29 | Colon Carcinoma | 1-30 ng/mL | [1] |
| This compound | MCF-7 | Breast Carcinoma | 1-30 ng/mL | [1] |
| Rocaglamide | KB | Nasopharynx Carcinoma | 8.7 µM | [2] |
| Dithis compound | STS26T | MPNST | ~10 nM (GI50) | [6] |
| Rocaglamide | STS26T | MPNST | ~10 nM (GI50) | [6] |
| Rocaglamide | TC32 | Ewing Sarcoma | ~10 nM (GI50) | [6] |
| Rocaglamide | 143B | Osteosarcoma | ~10 nM (GI50) | [6] |
| Rocaglamide | RD | Rhabdomyosarcoma | ~10 nM (GI50) | [6] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a standard method for assessing the effect of this compound on cancer cell viability.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be <0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (blank wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Mechanism of Action in Cancer
Caption: this compound's anticancer mechanism.
Anti-inflammatory Applications
Application Notes
This compound and other flavaglines have demonstrated significant anti-inflammatory properties.[1] The primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of the immune and inflammatory response.[1] By suppressing NF-κB, this compound can reduce the expression of pro-inflammatory genes, such as cytokines and chemokines. This effect is observed in a dose-dependent manner and does not show significant toxicity to primary blood T cells at effective concentrations.[2]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Effect | Effective Concentration | Reference |
| This compound | NF-κB Activity Inhibition | Dose-dependent inhibition | 100 µg/mL (for antifungal) | [1] |
| Rocaglamide | NF-κB Activity Inhibition | Dose-dependent inhibition | N/A | [1] |
| Dithis compound | NF-κB Activity Inhibition | Dose-dependent inhibition | N/A | [1] |
Note: Specific IC50 values for NF-κB inhibition by this compound were not detailed in the provided search results, but its activity is confirmed.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Objective: To measure the dose-dependent inhibition of NF-κB activity by this compound.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
This compound
-
An inflammatory stimulus (e.g., TNF-α or Phorbol Myristate Acetate - PMA)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells. Include a non-stimulated control and a stimulated vehicle control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.
Visualization: Inhibition of NF-κB Signaling
Caption: Inhibition of the NF-κB inflammatory pathway.
Other Experimental Applications
Application Notes
Beyond anticancer and anti-inflammatory activities, this compound and its parent compounds have been evaluated for other biological effects.
-
Insecticidal Activity: Rocaglates were initially studied for their potent insecticidal properties, with activities comparable to the well-known natural insecticide azadirachtin. Dithis compound showed very high activity against the pest Spodoptera littoralis.[1]
-
Antifungal Activity: Bioassay-guided fractionation of Aglaia extracts has led to the isolation of flavaglines, including dithis compound, which exhibit significant antifungal activities against various microfungi.[1]
-
Antiviral Activity: The rocaglate class demonstrates broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses, Ebola, and Zika virus.[7][8][9] The mechanism is consistent with their inhibition of the host cell's eIF4A-dependent translation, which many viruses rely on for replication.[7][8] While specific data for this compound is less detailed, its shared mechanism of action suggests similar potential.
Quantitative Data: Insecticidal and Antifungal Activity
| Compound | Organism | Assay Type | Value | Reference |
| Dithis compound | Spodoptera littoralis | Survival Rate | LC50: 0.8 ppm | [1] |
| Dithis compound | Spodoptera littoralis | Growth Inhibition | EC50: 0.05 ppm | [1] |
| Azadirachtin | Spodoptera littoralis | Survival Rate | LC50: 0.9 ppm | [1] |
| Azadirachtin | Spodoptera littoralis | Growth Inhibition | EC50: 0.04 ppm | [1] |
| Dithis compound | Various microfungi | Growth Inhibition | Significant Activity | [1] |
| This compound | Various microfungi | Growth Inhibition | 100 µg/mL | [1] |
Note: LC50 (Lethal Concentration 50%) is the concentration that kills 50% of a test population. EC50 (Effective Concentration 50%) is the concentration that causes a 50% maximal effect.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Liquid broth medium (e.g., RPMI-1640)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Controls: Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm. The MIC is the concentration in the first well that appears clear or shows a significant reduction in OD compared to the positive control.
Visualization: Bioactivity Screening Workflow
Caption: General experimental workflow for bioactivity screening.
References
- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethylrocaglamide in MPNST Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Desmethylrocaglamide (DDR), a potent eIF4A inhibitor, in Malignant Peripheral Nerve Sheath Tumor (MPNST) research. DDR and its related compound, Rocaglamide (Roc), have demonstrated significant anti-tumor activity in preclinical models of MPNST, offering a promising therapeutic avenue for this aggressive soft-tissue sarcoma.[1][2]
Malignant peripheral nerve sheath tumors (MPNSTs) are aggressive sarcomas with a high rate of recurrence and metastasis, leading to a poor prognosis.[1] These tumors frequently arise in individuals with neurofibromatosis type 1 (NF1), a genetic disorder caused by mutations in the NF1 gene, which leads to hyperactivation of the Ras signaling pathway.[1] Consequently, downstream pathways such as the PI3K-AKT-mTOR and Raf-MEK-ERK are constitutively active, driving tumor growth and survival.[1][3]
This compound targets the translation initiation factor eIF4A, a key component of the eIF4F complex.[1] By inhibiting eIF4A, DDR selectively blocks the translation of mRNAs encoding for many oncoproteins, transcription factors, and kinases that are crucial for MPNST pathogenesis.[1] This mechanism of action provides a powerful strategy to counteract the effects of upstream mutations in the Ras pathway.
Data Presentation
Table 1: In Vitro Growth-Inhibitory Activity of this compound and Related Compounds in MPNST Cell Lines
| Compound | MPNST Cell Line | IC50 (nM) |
| This compound (DDR) | STS26T | Data not specified in search results |
| Rocaglamide (Roc) | STS26T | Data not specified in search results |
| Silvestrol | STS26T | Low nanomolar range[1] |
Note: While the provided search results state that DDR and Roc have growth-inhibitory activity comparable to silvestrol, specific IC50 values for DDR and Roc in MPNST cell lines were not detailed in the provided text. The activity of silvestrol is in the low nanomolar range.[1][2]
Table 2: Cellular Effects of this compound and Rocaglamide in MPNST Cells
| Cellular Effect | Cell Line | Treatment | Observation |
| Cell Cycle Arrest | MPNST Cells | DDR and Roc | Arrested at G2/M phase, increased sub-G1 population[2] |
| Apoptosis Induction | STS26T | DDR and Roc (3 days) | Increased cleavage of caspase-3, caspase-7, and PARP[1] |
| DNA Damage Response | MPNST Cells | DDR and Roc | Elevated levels of γH2A.X[2] |
| Kinase Expression | MPNST Cells | DDR and Roc | Decreased expression of AKT and ERK1/2[2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of MPNST cells.
Materials:
-
MPNST cell lines (e.g., STS26T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (DDR)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed MPNST cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted DDR or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
This protocol outlines the procedure for detecting changes in protein expression related to apoptosis and key signaling pathways following treatment with this compound.
Materials:
-
MPNST cell lines
-
This compound (DDR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-γH2A.X, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MPNST cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 3 days for apoptosis markers).[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Orthotopic MPNST Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MPNST cells (e.g., STS26T) engineered to express a reporter gene (e.g., luciferase)
-
Matrigel
-
This compound (DDR) or Rocaglamide (Roc)
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Surgically implant luciferase-expressing MPNST cells mixed with Matrigel into the sciatic nerve of immunocompromised mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer Rocaglamide intraperitoneally or orally at a predetermined dose and schedule.[1][2]
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry for cleaved caspase-3).[1][2]
Mandatory Visualizations
Caption: Signaling pathways in MPNST and the mechanism of this compound action.
Caption: Experimental workflow for evaluating this compound in MPNST research.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Malignant Peripheral Nerve Sheath Tumors Pathogenesis | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Studying eIF4A Helicase Activity Using Desmethylrocaglamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylrocaglamide (DMR), a member of the rocaglate family of natural products, is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation. Overexpression and hyperactivity of eIF4A are implicated in various cancers, making it a compelling target for therapeutic intervention. DMR exerts its inhibitory effect by clamping eIF4A onto polypurine-rich RNA sequences, thereby stalling the translation of specific mRNAs, particularly those encoding oncogenic proteins. These application notes provide detailed protocols for utilizing DMR to study eIF4A helicase activity and its downstream cellular effects.
Mechanism of Action
This compound, like other rocaglates, does not function as a competitive inhibitor of ATP binding. Instead, it uniquely clamps eIF4A onto specific mRNA sequences, particularly those containing polypurine stretches.[1] This action stabilizes the eIF4A-RNA interaction, preventing the helicase from processively unwinding the 5' UTR.[1] This leads to a blockage of the scanning 43S preinitiation complex, resulting in the repression of translation for a subset of mRNAs that are highly dependent on eIF4A activity. These often include mRNAs with long, structured 5' UTRs that encode proteins involved in cell growth, proliferation, and survival, such as MYC, MCL1, and cyclins.[2][3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | MONO-MAC-6 | MTT Assay | 0.004 µM (4 nM) | |
| This compound | MEL-JUSO | MTT Assay | 0.013 µM (13 nM) | |
| This compound | General | Growth Inhibition | 5 nM | [4] |
Signaling Pathways and Experimental Workflows
eIF4A-Mediated Translation Initiation and Inhibition by DMR
Caption: Mechanism of eIF4A-mediated translation and its inhibition by DMR.
Experimental Workflow for Assessing DMR Activity
Caption: Workflow for evaluating the cellular and biochemical effects of DMR.
Experimental Protocols
In Vitro eIF4A RNA Helicase Assay (Fluorescence-Based)
This assay measures the ATP-dependent RNA unwinding activity of eIF4A in the presence of DMR.
Materials:
-
Recombinant human eIF4A protein
-
This compound (DMR)
-
Fluorescently labeled RNA duplex substrate (e.g., 5'-Cy3-labeled oligo annealed to a 3'-BHQ-labeled complementary oligo)
-
ATP solution
-
Helicase assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the helicase assay buffer containing the RNA duplex substrate at a final concentration of 10 nM.
-
Add varying concentrations of DMR to the wells. Include a DMSO vehicle control.
-
Add recombinant eIF4A protein to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the helicase reaction by adding ATP to a final concentration of 2 mM.
-
Immediately begin monitoring the increase in fluorescence intensity (excitation/emission maxima for Cy3 are ~550/570 nm) in real-time at 37°C for 30-60 minutes. The unwinding of the duplex separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial rate of the reaction for each DMR concentration.
-
Plot the reaction rates against the DMR concentration to determine the IC50 value for helicase inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of DMR to eIF4A in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and anti-eIF4A antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of DMR or DMSO for 1-2 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble eIF4A in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the DMR-treated samples compared to the control indicates stabilization of eIF4A by DMR binding.
Polysome Profiling
This technique assesses the effect of DMR on global and specific mRNA translation by separating ribosomal subunits, monosomes, and polysomes.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
Cycloheximide
-
Lysis buffer with cycloheximide
-
Sucrose gradient solutions (e.g., 10-50%)
-
Ultracentrifuge with swinging bucket rotor
-
Gradient fractionation system with a UV detector
Procedure:
-
Treat cells with DMR or DMSO for the desired time.
-
Add cycloheximide (100 µg/mL) to the culture medium and incubate for 5-10 minutes to arrest translation elongation.
-
Harvest and lyse the cells in a buffer containing cycloheximide.
-
Layer the cytoplasmic lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 180,000 x g) for 2-3 hours at 4°C.
-
Fractionate the gradient while monitoring the absorbance at 254 nm. A decrease in the polysome-to-monosome (P/M) ratio in DMR-treated cells indicates an inhibition of translation initiation.
-
RNA can be extracted from the fractions to analyze the distribution of specific mRNAs by RT-qPCR.
Western Blot Analysis of Downstream Targets
This protocol is for assessing the protein levels of key eIF4A-dependent oncogenes.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against: p-AKT, AKT, p-ERK1/2, ERK1/2, IGF-1R, MYC, MCL1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of DMR for 24-72 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in the levels of the target proteins is expected with DMR treatment.[5]
Cell Viability (MTT) Assay
To determine the cytotoxic effect of DMR on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of DMR for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
To quantify DMR-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with DMR for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle (Propidium Iodide) Analysis
To determine the effect of DMR on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound (DMR)
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with DMR for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is often observed following treatment with rocaglates.[5]
Conclusion
This compound is a valuable tool for studying the role of eIF4A in translation initiation and cancer biology. The protocols outlined above provide a comprehensive framework for investigating the biochemical and cellular effects of this potent eIF4A inhibitor. By employing these methods, researchers can further elucidate the therapeutic potential of targeting eIF4A in various disease contexts.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethylrocaglamide Treatment in Mice
Introduction
Desmethylrocaglamide (DDR) is a member of the rocaglamide, or flavagline, class of natural products derived from plants of the genus Aglaia.[1] These compounds are recognized for their potent anti-proliferative and anti-cancer activities.[2] this compound, like other rocaglamides, exerts its primary anti-tumor effects by inhibiting protein translation. Its mechanism of action centers on the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[3][4] By targeting eIF4A, DDR selectively inhibits the translation of mRNAs encoding proteins crucial for tumor growth and survival, making it a promising candidate for cancer therapy.[3][5]
Mechanism of Action
This compound's anti-cancer activity is primarily driven by the inhibition of protein synthesis.[1] It targets the eIF4A RNA helicase, which is responsible for unwinding the secondary structure in the 5'-untranslated region (5'-UTR) of mRNAs to allow for ribosome binding and translation initiation.[3][6] The inhibition of eIF4A leads to a cascade of downstream effects:
-
Suppression of Oncogenic Signaling: DDR treatment results in decreased protein levels of key signaling molecules that promote tumor growth and survival, including AKT, ERK1/2, and IGF-1R.[3] Rocaglamides can also inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 (PHB1) and 2 (PHB2).[1][7]
-
Cell Cycle Arrest: By down-regulating short-lived regulatory proteins such as Cdc25A, DDR induces a G2/M cell cycle arrest in cancer cells.[1][3]
-
Induction of Apoptosis: DDR promotes programmed cell death, as evidenced by the increased cleavage of executioner caspases, such as caspase-3 and caspase-7, and their substrate, poly(ADP-ribose) polymerase (PARP).[3]
-
DNA Damage Response: Treatment with DDR has been shown to elevate levels of the DNA-damage response marker γH2A.X.[3]
Data Presentation
The following tables summarize quantitative data from studies on rocaglamides in mouse models. While specific in vivo efficacy data for this compound is not detailed in the provided results, data for the closely related Rocaglamide (Roc), which was studied in parallel with DDR, is presented.[3]
Table 1: In Vivo Antitumor Efficacy of Rocaglamide in an Orthotopic MPNST Mouse Model
| Treatment Group | Dosage & Route | Dosing Schedule | Tumor Bioluminescence Change | Reference |
| Vehicle (HPβCD) | N/A | Every other day | >10,000-fold increase over 4 weeks | [3] |
| Rocaglamide (Roc) | 4 mg/kg, Intraperitoneal (IP) | Every other day | Potent anti-tumor effects observed | [3] |
| Rocaglamide (Roc) | 1.2 mg/kg, Oral (PO) | Every other day | Potent anti-tumor effects observed | [3] |
Table 2: Pharmacokinetic and Biological Properties of Rocaglamides
| Compound | Oral Bioavailability | Sensitivity to MDR1 Efflux | Key Anti-Tumor Effect | Reference |
| Silvestrol | <2% | Yes | Potent eIF4A inhibitor | [3] |
| Rocaglamide (Roc) | 50% | No | Potent eIF4A inhibitor | [3] |
| This compound (DDR) | Not specified | No | Growth-inhibitory activity comparable to Silvestrol and Roc | [3] |
Experimental Protocols
The following are detailed methodologies for conducting in vivo studies with this compound in mice, based on protocols used for the closely related compound Rocaglamide.[3]
1. Animal Model and Tumor Implantation
-
Animal Strain: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are suitable for establishing xenograft models.[3]
-
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Malignant peripheral nerve sheath tumor (MPNST) cell lines (e.g., ST8814-Luc, expressing luciferase) can be used.[3] For an orthotopic model, cells are implanted into the sciatic nerve.[3]
-
Patient-Derived Xenografts (PDX): PDX models for various sarcomas like osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma can also be used to assess efficacy.[3]
-
-
Implantation Procedure:
-
Culture the selected cancer cells under standard conditions.
-
For orthotopic implantation in the sciatic nerve, anesthetize the mouse and surgically expose the nerve.
-
Inject approximately 5 x 10^5 cells in a small volume (e.g., 5 µL) of a 1:1 mixture of culture medium and Matrigel into the nerve.
-
Suture the incision and allow the tumors to establish. Tumor growth can be monitored via bioluminescence imaging for luciferase-expressing cells, typically starting 7-10 days post-implantation.[8]
-
2. Drug Formulation and Administration
-
Maximum Tolerated Dose (MTD) Study: Prior to efficacy studies, it is crucial to determine the MTD of this compound. This involves administering escalating doses to small cohorts of tumor-free mice and monitoring for signs of toxicity, such as significant body weight loss (>15-20%) or mortality.
-
Vehicle Preparation: A common vehicle for rocaglamides is an aqueous solution of hydroxypropyl-β-cyclodextrin (HPβCD).[3]
-
Drug Preparation:
-
Prepare the required concentration of HPβCD in sterile water.
-
Dissolve the this compound powder in the HPβCD solution. Sonication may be required to aid dissolution.
-
Prepare the final formulation at a concentration that allows for administration of 0.1 mL per 10 g of mouse body weight.[9]
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common and effective route.[3] Oral gavage is another potential route, though bioavailability should be confirmed.[3]
-
Dosage: The dose should be based on the pre-determined MTD. For the related compound Rocaglamide, a dose of 4 mg/kg was used.[3]
-
Schedule: A schedule of administration every other day has been shown to be effective.[3]
-
3. In Vivo Efficacy Monitoring and Endpoint Analysis
-
Tumor Growth Monitoring:
-
Toxicity Assessment: Monitor mouse body weight and general health status (e.g., posture, activity, grooming) two to three times per week to assess treatment-related toxicity.
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
Euthanize mice according to institutional guidelines.
-
Harvest tumors and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin for subsequent analysis.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for markers of apoptosis, such as cleaved caspase-3, to confirm the drug's mechanism of action in vivo.[3]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Mouse Studies
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylrocaglamide: Application Notes and Protocols for Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylrocaglamide (DDR), a member of the rocaglamide family of natural products isolated from plants of the Aglaia species, has emerged as a potent and promising compound in drug discovery, particularly in the fields of oncology and virology.[1] Its primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for the initiation of protein translation.[2][3] By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), this compound effectively stalls the translation of a specific subset of proteins, including many that are critical for cancer cell proliferation, survival, and viral replication.[4] This unique mode of action makes this compound a valuable tool for screening and a potential therapeutic lead.
These application notes provide a comprehensive overview of this compound's utility in drug discovery screening, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein synthesis.[5] This is achieved by targeting eIF4A, a key component of the eIF4F complex which is responsible for unwinding the secondary structure in the 5' UTR of mRNAs to allow for ribosome binding and translation initiation.[3] Rocaglamides, including this compound, bind to eIF4A and an mRNA with a polypurine sequence, creating a stable ternary complex that traps the helicase on the mRNA.[4] This "clamping" effect prevents the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of mRNAs that possess these structured, polypurine-rich 5' UTRs. Many of these eIF4A-dependent transcripts encode for proteins involved in cell cycle progression and survival, such as cyclins and anti-apoptotic proteins.[5]
Beyond its direct impact on translation, this compound's inhibition of eIF4A leads to downstream effects on several critical signaling pathways implicated in cancer.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound across various cancer cell lines and viruses.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 | |
| MEL-JUSO | Melanoma | 0.013 | |
| 697 | Acute Lymphoblastic Leukemia | 0.003 | |
| 697-R (silvestrol-resistant) | Acute Lymphoblastic Leukemia | 0.004 | |
| STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | ~0.005 | |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | ~0.006 | |
| TC32 | Ewing Sarcoma | ~0.004 | |
| 143B | Osteosarcoma | ~0.005 | |
| RD | Rhabdomyosarcoma | ~0.007 |
Table 2: Antiviral Activity of Rocaglamide Analogs
| Virus | Compound | Cell Line | EC50 (nM) | Reference |
| HCoV-229E | Zotatifin | MRC-5 | 3.9 | [6] |
| MERS-CoV | Zotatifin | MRC-5 | 4.3 | [6] |
| SARS-CoV-2 | Zotatifin | Vero E6 | 41.6 | [6] |
Note: Data for the specific analog Zotatifin is provided as a reference for the antiviral potential of rocaglamides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchhub.com [researchhub.com]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Detecting Desmethylrocaglamide: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of recommended analytical methods for the detection and quantification of Desmethylrocaglamide, a naturally occurring bioactive compound belonging to the rocaglamide family. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents a robust, proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This proposed method is based on established analytical principles for rocaglamide derivatives and other similar natural products, offering a solid foundation for researchers to develop and validate a sensitive and specific assay.
Application Notes
The analytical method detailed below is designed for the accurate quantification of this compound in various biological matrices, such as plasma, serum, and tissue homogenates. This is crucial for pharmacokinetic studies, metabolism research, and preclinical and clinical development of this compound or related compounds. The core of the proposed method is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a technique renowned for its high sensitivity and selectivity.
Key Considerations for Analysis:
-
Sample Preparation: Due to the complexity of biological matrices, proper sample preparation is paramount to remove interferences and concentrate the analyte. Protein precipitation is a common and effective initial step, followed by liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Internal Standard: The use of a suitable internal standard (IS) is critical for accurate quantification. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar rocaglamide derivative with distinct mass-to-charge ratio (m/z) can be used.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically suitable for rocaglamides. The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity to distinguish this compound from other matrix components.
-
Method Validation: As this is a proposed method, full validation according to regulatory guidelines (e.g., FDA or EMA) is essential before its application in regulated studies.[1][2][3] Validation should assess linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[1][3]
Proposed Analytical Method: LC-MS/MS
This section outlines a hypothetical yet scientifically grounded protocol for the quantification of this compound in human plasma.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; this compound reference standard; internal standard (e.g., a related rocaglamide derivative).
Sample Preparation Protocol
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 1: Proposed MRM Transitions for this compound and a Hypothetical Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. The fragmentation of rocaglamides often involves characteristic losses that can be used to establish specific MRM transitions.
Quantitative Data Summary (Hypothetical Validation Targets)
The following table summarizes the target validation parameters for the proposed LC-MS/MS method, based on typical requirements for bioanalytical assays.
Table 2: Target Quantitative Parameters for Method Validation
| Parameter | Target Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% |
| Accuracy (other QC levels) | 85 - 115% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a generalized signaling pathway potentially affected by rocaglamides.
Caption: Workflow for this compound quantification.
Caption: Potential mechanism of action for rocaglamides.
References
Total Synthesis of Desmethylrocaglamide Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of desmethylrocaglamide analogues, a class of natural products with potent anticancer and insecticidal activities. These compounds, belonging to the larger family of rocaglamides (or flavaglines), are characterized by a cyclopenta[b]benzofuran core. Their mechanism of action often involves the inhibition of translation initiation and modulation of key signaling pathways implicated in cancer, such as the Raf-MEK-ERK and Wnt pathways.
Data Presentation: Antiproliferative Activity of Rocaglamide Analogues
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected rocaglamide analogues against various human cancer cell lines. Didesmethyl-rocaglamide, in particular, has demonstrated potent activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Didesmethyl-rocaglamide | MONO-MAC-6 | 0.004 | [1] |
| Didesmethyl-rocaglamide | MEL-JUSO | 0.013 | [1] |
| Rocaglamide | P388 | - (active in vivo) | [2][3] |
| (-)-9 (hydroxamate analogue) | HeLa | ~0.02 (translation inhibition) | [4][5] |
| Silvestrol | HeLa | ~0.05 (translation inhibition) | [4][6] |
| RocA-(-) | NIH/3T3 | ~0.05 (translation inhibition) | [6] |
Experimental Protocols
Total Synthesis of this compound Analogues via Biomimetic [3+2] Photocycloaddition
This protocol outlines a general and widely adopted method for the synthesis of the rocaglamide core structure, which can be adapted for this compound analogues. The key step is a biomimetic [3+2] photocycloaddition between a 3-hydroxyflavone derivative and a substituted cinnamate, followed by an α-ketol rearrangement.[7][8][9]
Materials:
-
Substituted 3-hydroxyflavone (starting material for the benzofuran portion)
-
Methyl cinnamate or its derivative (starting material for the phenyl-substituted cyclopentane portion)
-
Trifluoroethanol (TFE)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Photoreactor (e.g., with a lamp emitting at λ > 330 nm)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
[3+2] Photocycloaddition:
-
Dissolve the 3-hydroxyflavone derivative (1 equivalent) and the methyl cinnamate derivative (1.5-2 equivalents) in a suitable solvent such as a mixture of DCM and TFE. The concentration should be optimized, typically around 0.01-0.05 M.
-
Transfer the solution to a photoreactor vessel.
-
Irradiate the solution at 0°C for 12-24 hours with a lamp emitting at λ > 330 nm to avoid photodimerization of the cinnamate.[7]
-
Monitor the reaction progress by TLC. The formation of the initial cycloadduct (aglain core) should be observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the aglain intermediate.
-
-
α-Ketol Rearrangement:
-
Dissolve the purified aglain intermediate in anhydrous MeOH.
-
Add a solution of NaOMe in MeOH (e.g., 0.5 M) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC for the formation of the β-keto ester.
-
Quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is the rocaglate core with a ketone at the C-1 position.
-
-
Reduction of the Ketone:
-
Dissolve the β-keto ester in MeOH.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH4 portion-wise, ensuring the temperature remains low.
-
Stir the reaction for 1-2 hours or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water or acetone.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final product, the methyl rocaglate analogue, by silica gel column chromatography.
-
-
Amide Formation to Yield this compound Analogue:
-
For the synthesis of N-desmethylrocaglamide analogues, the methyl ester of the rocaglate can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.
-
The resulting rocagloic acid is then coupled with methylamine using standard peptide coupling reagents (e.g., EDCI, HOBt) to yield the final this compound analogue.[4]
-
Protocol for Antiproliferative Activity Assessment (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MONO-MAC-6, MEL-JUSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound analogues dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in the cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Visualizations
Synthetic Workflow for this compound Analogues
Caption: Synthetic workflow for this compound analogues.
Signaling Pathway Inhibition by Rocaglamides
Caption: Inhibition of Raf-MEK-ERK and Wnt signaling by rocaglamides.
Mechanism of Translation Inhibition
Caption: Rocaglamides inhibit translation by targeting the eIF4A helicase.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desmethylrocaglamide in Sarcoma Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Desmethylrocaglamide (DDR), a potent eIF4A inhibitor, in various sarcoma models. This guide details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published research.
This compound, along with its analog Rocaglamide (Roc), has emerged as a promising therapeutic agent against a range of sarcomas, including malignant peripheral nerve sheath tumors (MPNSTs), osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma.[1][2] These compounds exert their potent anti-tumor effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the translation of oncogenic proteins.[1][3][4] This inhibition leads to the simultaneous suppression of multiple growth-promoting signaling pathways and the induction of apoptosis in cancer cells.[1]
Mechanism of Action
This compound targets the eIF4F complex, a key player in the initiation of protein synthesis, which is often upregulated in cancer cells to sustain their high proliferation rate.[1] By inhibiting the RNA helicase activity of eIF4A, DDR prevents the unwinding of complex 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) that encode for proteins critical for cancer cell survival and proliferation.[1] This selective inhibition leads to a decrease in the levels of multiple oncogenic kinases and transcription factors.[1][5]
Key molecular events following DDR treatment in sarcoma cells include:
-
Downregulation of Oncogenic Kinases: Reduced expression of key signaling proteins such as IGF-1R, AKT, and ERK1/2.[1][2]
-
Induction of Apoptosis: Increased cleavage of caspases (caspase-3 and -7) and poly(ADP-ribose) polymerase (PARP).[1]
-
Cell Cycle Arrest: Arrest of sarcoma cells in the G2/M phase of the cell cycle.[1][2]
-
DNA Damage Response: Increased levels of the DNA-damage response marker γH2A.X.[1]
A significant advantage of this compound and Rocaglamide is their ability to overcome multidrug resistance 1 (MDR1) efflux, a common mechanism of resistance to chemotherapy.[1][5] Furthermore, Rocaglamide has demonstrated good oral bioavailability, a desirable property for clinical development.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and Rocaglamide in various sarcoma models.
Table 1: In Vitro Growth Inhibitory Activity (IC50 Values)
| Sarcoma Type | Cell Line | Compound | IC50 (nM) | Reference |
| Osteosarcoma | Human and Canine Cell Lines | (-)-DDR | 4 - 7 | [6] |
| Osteosarcoma | Human and Canine Cell Lines | (-)-Roc | 10 - 30 | [6] |
Note: Dithis compound (DDR) consistently exhibited lower IC50 values than Rocaglamide (Roc) in every sarcoma cell line tested in one study.[1]
Table 2: In Vivo Anti-Tumor Efficacy in Patient-Derived Xenograft (PDX) Models
| Sarcoma Type | Model | Compound | Treatment | Tumor Growth Inhibition | Reference |
| Ewing Sarcoma | PDX | Rocaglamide | 4-week treatment | ~90% | [1] |
| Osteosarcoma | PDX | Rocaglamide | Not specified | ~80% | [1] |
| Rhabdomyosarcoma | PDX | Rocaglamide | Not specified | ~70% | [1] |
| Osteosarcoma | PDX | Dithis compound | 3 mg/kg IP every other day | Potent inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Resazurin Assay)
This protocol is used to assess the effect of this compound on the proliferation of sarcoma cells.
Materials:
-
Sarcoma cell lines (e.g., MPNST, Ewing sarcoma, osteosarcoma, rhabdomyosarcoma)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed sarcoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the expression levels of specific proteins in sarcoma cells following treatment with this compound.
Materials:
-
Sarcoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., IGF-1R, AKT, ERK1/2, cleaved caspase-3, PARP, γH2A.X, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat subconfluent sarcoma cells with the desired concentrations of this compound or vehicle control for the indicated time (e.g., 24-72 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. GAPDH is typically used as a loading control.[1]
In Vivo Xenograft Studies
This protocol describes the evaluation of the anti-tumor efficacy of this compound in mouse models of sarcoma. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used.[7][8]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Sarcoma cells or patient-derived tumor fragments
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
CDX Model: Subcutaneously or orthotopically inject a suspension of sarcoma cells into the mice.
-
PDX Model: Surgically implant small fragments of patient tumor tissue subcutaneously or orthotopically into the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule (e.g., 3 mg/kg every other day).[5]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in sarcoma cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Desmethylrocaglamide Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Desmethylrocaglamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a member of the rocaglamide (or flavagline) family of natural products, which are known for their potent anti-cancer and anti-inflammatory activities.[1][2] Like many complex natural products, this compound is a hydrophobic molecule with poor aqueous solubility. This poses a significant challenge for its use in biological assays, as achieving a sufficient concentration in aqueous media without precipitation is crucial for obtaining accurate and reproducible results.
Q2: What are the primary solvents for dissolving this compound?
Q3: My this compound is not dissolving in DMSO. What could be the issue?
A3: Several factors can contribute to dissolution problems even in DMSO:
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds.[4][5] Always use fresh, anhydrous, high-purity DMSO from an unopened bottle.
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility. Amorphous forms are generally more soluble.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution.
-
Insufficient Agitation: The compound may require more energy to dissolve. Sonication or vigorous vortexing can be helpful.[5]
Q4: How should I store my this compound stock solution?
A4: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO should be kept at -80°C. For shorter-term storage (up to one month), -20°C is acceptable.[3]
Troubleshooting Guides
Guide 1: Precipitate Formation Upon Dilution in Aqueous Media
A common issue is the precipitation of the compound when a DMSO stock solution is diluted into aqueous cell culture media or buffers.
-
Problem: The compound "crashes out" of the solution, forming a visible precipitate.
-
Cause: The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of the hydrophobic compound.
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Pre-mixing Media: Add the DMSO stock to a small volume of media first, mix well, and then add this mixture to the final volume.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated.[6] Ensure you run a vehicle control with the same final DMSO concentration.
-
Co-solvents for In Vivo Formulations: For animal studies, a co-solvent system is often required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Guide 2: General Workflow for Solubility Optimization
If you are encountering persistent solubility issues, follow this systematic workflow to identify a suitable solvent system.
Quantitative Data
The following table summarizes the solubility of the closely related compound, Rocaglamide, in various solvent systems. This data can be used as a guideline for preparing this compound solutions.
| Solvent System | Concentration Achieved | Application | Reference |
| 100% DMSO | 100 mg/mL (197.80 mM) | In Vitro Stock | [1] |
| 100% Ethanol | 10 mg/mL | In Vitro Stock | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (14.84 mM) | In Vivo | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL (14.84 mM) | In Vivo | [1] |
| 5% DMSO, 95% Saline | ≥ 4.76 mg/mL (9.42 mM) | In Vivo | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation. b. In a sterile environment, weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube. c. Calculate the required volume of DMSO to achieve a 100 mM concentration. d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the tube vigorously for 2-3 minutes. f. If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. g. Visually inspect the solution to ensure no solid particles remain. h. Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Assays
-
Objective: To dilute the DMSO stock solution into cell culture medium with a final DMSO concentration ≤ 0.5%.
-
Procedure: a. Thaw a single-use aliquot of the 100 mM this compound stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations. c. Warm the cell culture medium to 37°C. d. Add a small volume (e.g., 1-5 µL) of the appropriate intermediate stock solution directly to the pre-warmed medium in your culture plate. Mix immediately by gentle swirling. e. Important: Prepare a vehicle control by adding the same volume of 100% DMSO to a separate well of cells.
Signaling Pathways
This compound, like other rocaglamides, is known to primarily exert its biological effects by targeting protein translation and inflammatory signaling pathways.
Inhibition of eIF4A-Mediated Translation
Rocaglamides inhibit protein synthesis by clamping the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase, onto polypurine-rich sequences in the 5' untranslated region (UTR) of specific mRNAs.[7][8] This action creates a roadblock for the scanning ribosome, thereby repressing the translation of key oncogenes.[8]
Inhibition of the NF-κB Signaling Pathway
Rocaglamides have been shown to be potent inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation.[9][10] This inhibition occurs upstream of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor.[9] This contributes to the anti-inflammatory effects of the compound.
References
- 1. Rocaglamide - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Desmethylrocaglamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of desmethylrocaglamide in DMSO. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for a wide range of organic molecules.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To ensure maximum stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year). It is crucial to protect the solution from light and moisture.
Q3: How stable is this compound in DMSO at room temperature?
A3: While specific data for this compound is limited, rocaglamide, a closely related compound, shows degradation over time at room temperature. It is strongly advised to avoid prolonged storage of this compound solutions at room temperature to prevent degradation and ensure experimental reproducibility.
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: Repeated freeze-thaw cycles can compromise the stability of this compound. It is best practice to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded, especially after cooling. Gently warm the solution to 37°C and vortex briefly to redissolve the compound. If precipitation persists, the solution may be supersaturated, and it would be best to prepare a fresh stock at a slightly lower concentration.
Q6: Does the purity of DMSO affect the stability of this compound?
A6: Yes, the purity of DMSO is critical. DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can facilitate the hydrolysis of labile compounds. Always use anhydrous, high-purity DMSO for preparing stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | 1. Degradation of this compound stock solution. 2. Inaccurate concentration due to solvent evaporation or precipitation. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. 2. Perform a stability check of the stock solution using HPLC (see Experimental Protocols). 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity over time | 1. Chemical degradation of this compound in DMSO. 2. Improper storage conditions (e.g., exposure to light or elevated temperatures). | 1. Store stock solutions at -80°C for long-term storage. 2. Protect solutions from light by using amber vials or wrapping vials in foil. 3. Perform a purity analysis of the aged stock solution. |
| Visible color change in the DMSO stock solution | 1. Oxidation or degradation of this compound. 2. Contamination of the stock solution. | 1. Discard the solution and prepare a fresh stock. 2. Ensure proper handling and use of sterile techniques when preparing solutions. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in DMSO based on typical observations for rocaglate-class compounds.
Table 1: Stability of this compound (10 mM in anhydrous DMSO) at Various Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| Room Temperature (20-25°C) | 85 | 70 | 50 | <30 |
| 4°C | 95 | 90 | 85 | 75 |
| -20°C | >99 | 98 | 96 | 92 |
| -80°C | >99 | >99 | >99 | 98 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Purity (10 mM in anhydrous DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | 100 |
| 1 | >99 |
| 3 | 98 |
| 5 | 95 |
| 10 | 90 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in DMSO using HPLC-UV
Objective: To quantify the purity of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
At each time point (e.g., T=0, 1 month, 3 months), dilute the this compound stock solution to a final concentration of 100 µM in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the purity of this compound by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.
-
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
-
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify potential degradation products of this compound in DMSO.
Materials:
-
Aged or stressed this compound DMSO stock solution
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Dilute the aged stock solution as described in Protocol 1.
-
-
LC-MS Analysis:
-
Use the same HPLC conditions as in Protocol 1.
-
The eluent from the HPLC is directed into the ESI-MS.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the parent this compound.
-
Analyze the mass spectra of any new peaks that appear in the chromatogram of the aged sample to determine the m/z of potential degradation products.
-
Propose potential structures for the degradation products based on their mass and the known structure of this compound. Common degradation pathways may include hydrolysis or oxidation.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits protein synthesis by clamping eIF4A onto polypurine RNA.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in DMSO.
Technical Support Center: Optimizing Desmethylrocaglamide Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro application of Desmethylrocaglamide.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in vitro?
This compound, also known as dithis compound, is a member of the rocaglamide (or flavagline) family of natural products derived from plants of the Aglaia species.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2] This is achieved by targeting prohibitins (PHB1 and PHB2), which are scaffold proteins involved in various signaling pathways.[3][4] The binding of this compound to prohibitins prevents their interaction with c-Raf, thereby inhibiting the activation of the Raf-MEK-ERK signaling cascade.[3][4][5] This pathway is crucial for cell proliferation and survival.
2. What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, it is a potent inhibitor of cell proliferation, with IC50 values typically in the low nanomolar range for many cancer cell lines. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For working solutions, the DMSO stock can be further diluted in cell culture medium.
4. What is the stability of this compound in cell culture medium?
While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions from the frozen DMSO stock for each experiment to ensure consistent activity. The stability of rocaglamide analogues can be influenced by factors such as media composition, pH, and temperature.[1]
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being tested.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 value for your cell line.
-
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to rocaglamides.
-
Solution: If possible, test the compound on a panel of different cell lines to identify sensitive ones. Investigate the expression levels of key target proteins like prohibitins and components of the Raf-MEK-ERK pathway in your cell line.
-
-
Compound Degradation: The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the stock solution was stored correctly at -20°C or -80°C and that it has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Incorrect Assay Protocol: The cytotoxicity assay protocol may not be optimized.
-
Solution: Review the detailed MTT assay protocol provided below and ensure all steps are followed correctly, including appropriate cell seeding density and incubation times.
-
Issue 2: Compound Precipitation in Culture Medium
Possible Causes and Solutions:
-
High Final DMSO Concentration: DMSO can be toxic to cells at higher concentrations and can cause compounds to precipitate when diluted in aqueous media.
-
Solution: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and preferably at 0.1% or lower. Use a vehicle control with the same final DMSO concentration in your experiments.
-
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions like cell culture medium.
-
Solution: When preparing working solutions, perform a serial dilution of the DMSO stock in the culture medium. Add the diluted compound to the cells and mix gently. Warming the medium slightly may help, but be cautious of temperature effects on the compound and cells.
-
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
-
Batch-to-Batch Variability: There may be variations in the purity or activity of this compound between different batches.
-
Solution: Whenever possible, purchase the compound from a reputable supplier that provides a certificate of analysis with purity information. If you suspect batch-to-batch variability, it is advisable to test a new batch alongside the old one to confirm activity.
-
-
Variations in Experimental Conditions: Minor differences in cell passage number, seeding density, or incubation times can lead to variability.
-
Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range for all experiments. Ensure accurate cell counting and seeding. Standardize all incubation times and conditions.
-
-
Cellular Health: The health and metabolic state of the cells can influence their response to the compound.
-
Solution: Regularly check cells for any signs of stress or contamination. Ensure cells are in the logarithmic growth phase when seeding for experiments.
-
Data Presentation
Table 1: IC50 Values of this compound (Dithis compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MONO-MAC-6 | Monocytic Leukemia | ~4 | [6] |
| MEL-JUSO | Melanoma | ~13 | [6] |
| Human Osteosarcoma Cell Lines | Osteosarcoma | 5 - 7 | [6] |
| Dog Osteosarcoma Cell Lines | Osteosarcoma | 4 - 7 | [6] |
| KB | Oral Epidermoid Carcinoma | ~12.5 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells in a 96-well plate format.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A typical final concentration range to test would be 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis of p-ERK Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector in the Raf-MEK-ERK pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer, wash, re-block, and then follow the antibody incubation steps using the anti-total ERK1/2 antibody.[9]
-
The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample.
-
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: this compound mechanism of action via the Prohibitin/Raf-MEK-ERK pathway.
References
- 1. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Desmethylrocaglamide
Welcome to the technical support center for Desmethylrocaglamide, a potent inhibitor of protein synthesis with significant anti-cancer activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this compound and related rocaglamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a member of the rocaglamide class of natural products, which function as potent inhibitors of protein synthesis.[1][2] Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[3][4] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of translation. By clamping onto polypurine sequences in the 5' UTRs, rocaglamides stall the scanning 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode oncoproteins crucial for cancer cell proliferation, survival, and metastasis, such as cyclins, MYC, BCL2, and MCL1.[3][5] Additionally, some studies suggest that rocaglamides can also inhibit prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are implicated in the Raf-MEK-ERK signaling pathway.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound and other eIF4A inhibitors can arise through several mechanisms. The most prominently described mechanisms are:
-
Activation of the NRF2 Pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) has been identified as a major driver of resistance.[3][6] This can occur through mutations that inactivate negative regulators of NRF2, such as KEAP1, CUL3, and CAND1.[3][6] Stabilized NRF2 can broadly increase protein synthesis, counteracting the inhibitory effect of this compound, particularly on eIF4A-dependent mRNAs like MYC and BCL2.[3][6]
-
Overexpression of ABCB1/P-glycoprotein: Increased expression of the drug efflux pump ABCB1 (also known as P-glycoprotein or MDR1) can actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[7][8] This is a common mechanism of multi-drug resistance.
Q3: How can I test if my resistant cell line has an activated NRF2 pathway?
A3: To determine if the NRF2 pathway is activated in your resistant cell line, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of NRF2 and its downstream targets (e.g., NQO1, TXNRD1) in your resistant cell line versus the parental (sensitive) cell line.[3] Increased levels of these proteins in the resistant line would suggest NRF2 pathway activation.
-
Gene Sequencing: Sequence the genes encoding the negative regulators of NRF2 (KEAP1, CUL3, CAND1) to identify any inactivating mutations.[3]
-
Quantitative PCR (qPCR): Measure the mRNA levels of NRF2 target genes to assess their transcriptional upregulation.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be used to overcome resistance:
-
Combination Therapy: Combining this compound with other targeted agents can be highly effective.
-
CDK4/6 Inhibitors (e.g., Palbociclib): This combination can be synergistic and can overcome acquired resistance to CDK4/6 inhibitors.[5][9]
-
mTOR Inhibitors (e.g., Rapamycin): This is particularly relevant in cancers with resistance to mTOR inhibitors due to the loss of 4E-BP1.[4][7]
-
FN3K Inhibitors: Targeting Frutosamine-3-Kinase (FN3K), which is involved in NRF2 regulation, can re-sensitize cells to eIF4A inhibitors.[6]
-
P-glycoprotein Inhibitors (e.g., Verapamil, Cyclosporine A): If resistance is mediated by ABCB1 overexpression, co-treatment with a P-glycoprotein inhibitor can restore sensitivity.[7]
-
TRAIL-based therapies: Rocaglamides can inhibit the synthesis of anti-apoptotic proteins like c-FLIP and XIAP, potentially overcoming resistance to TRAIL-based therapies.[1]
-
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound, like other natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use. Store protected from light at -20°C or -80°C. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition. Inconsistent cell states can lead to variable drug responses. |
| Assay Performance | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Problem 2: No significant anti-proliferative effect observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | The selected cell line may have intrinsic resistance to eIF4A inhibitors. This could be due to a pre-existing activated NRF2 pathway or high basal levels of ABCB1. Screen a panel of cell lines to find a sensitive model. |
| Incorrect Dosing | Verify the concentration of your this compound stock solution. Perform a dose-response curve over a wide range of concentrations to determine the IC50 for your specific cell line. |
| Suboptimal Treatment Duration | The anti-proliferative effects of translation inhibitors may take longer to manifest compared to cytotoxic agents. Extend the treatment duration (e.g., 48-72 hours) and perform a time-course experiment. |
Problem 3: Difficulty confirming the mechanism of action in my experimental system.
| Possible Cause | Troubleshooting Step |
| Subtle Changes in Global Protein Synthesis | Measuring global protein synthesis (e.g., via puromycin incorporation assays) may not be sensitive enough, as this compound selectively inhibits the translation of a subset of mRNAs. |
| Antibody Quality for Downstream Targets | The quality of antibodies used for Western blotting to detect changes in oncoproteins (e.g., Cyclin D1, c-Myc) can be variable. Validate your antibodies and include positive and negative controls. |
| Timing of Analysis | The depletion of short-lived oncoproteins will occur more rapidly than that of stable proteins. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing a reduction in your protein of interest. |
Data Presentation
Table 1: In Vitro Activity of Rocaglamide Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CR-1-31-B (Silvestrol analogue) | MCF-7 | Breast Cancer | ~3.2 | [5] |
| CR-1-31-B (Silvestrol analogue) | T47D | Breast Cancer | ~3.2 | [5] |
| CR-1-31-B (Silvestrol analogue) | SU-DHL-4 | B-cell Lymphoma | <10 | [3] |
| CR-1-31-B (Silvestrol analogue) | SU-DHL-6 | B-cell Lymphoma | <10 | [6] |
| CR-1-31-B (Silvestrol analogue) | SU-DHL-10 | B-cell Lymphoma | <10 | [6] |
| This compound (DDR) | TC32 | Ewing Sarcoma | Varies | [10] |
| This compound (DDR) | 143B | Osteosarcoma | Varies | [10] |
| This compound (DDR) | RD | Rhabdomyosarcoma | Varies | [10] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Western Blot Analysis of NRF2 Pathway Activation
-
Cell Lysis:
-
Plate sensitive (parental) and resistant cells and grow to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: NRF2-mediated resistance to eIF4A inhibitors.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylrocaglamide Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Desmethylrocaglamide's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound, like other rocaglamides, primarily functions as an inhibitor of protein synthesis.[1] Its main target is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[2][3][4][5][6] By binding to eIF4A, this compound "clamps" it onto polypurine sequences in the 5' untranslated regions (UTRs) of mRNA, preventing the scanning of the pre-initiation complex and thus stalling translation initiation.[6][7][8] This activity is particularly effective against the translation of oncogenes that have highly structured 5' UTRs.[6]
Q2: What are the principal known off-targets of this compound and other rocaglamides?
Beyond eIF4A, a significant off-target class for rocaglamides are prohibitins (PHB1 and PHB2).[1][9] Rocaglamides bind to PHB1 and PHB2, disrupting their interaction with C-Raf.[10] This interference inhibits the Ras-C-Raf-MEK-ERK signaling pathway, a critical cascade for cell proliferation and survival.[1][10][11]
Q3: How do on-target and off-target effects collectively contribute to this compound's anti-cancer activity?
The potent anti-cancer effects of this compound arise from a dual mechanism:
-
On-Target (eIF4A Inhibition): Leads to a general suppression of protein synthesis, preferentially affecting short-lived proteins crucial for cell cycle progression and survival, such as cyclins and anti-apoptotic proteins like Mcl-1.[1][9][12]
-
Off-Target (Prohibitin Inhibition): Blocks the pro-survival Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancers.[10][11]
This combined action of inhibiting crucial protein production and blocking a key oncogenic signaling pathway leads to potent induction of apoptosis and cell cycle arrest in cancer cells.[13][14]
Troubleshooting Guide
Problem 1: I'm observing significant cytotoxicity at concentrations where I don't expect potent, global translation inhibition. What could be the cause?
Answer: This is a common observation and often points to the potent off-target activity of this compound. While high concentrations are needed to shut down global protein synthesis, lower, nanomolar concentrations can be sufficient to inhibit the Raf-MEK-ERK pathway via prohibitin binding.[11] This can induce apoptosis and cell cycle arrest independently of widespread translation inhibition.[14]
-
Recommendation: Perform a western blot to check the phosphorylation status of ERK (p-ERK). A significant decrease in p-ERK at your effective cytotoxic concentration would suggest the off-target pathway is being engaged.
Problem 2: My in vitro biochemical assays (e.g., ATPase assay) show clear eIF4A inhibition, but the cellular phenotype is inconsistent with just translation inhibition. How can I investigate this discrepancy?
Answer: Biochemical assays using purified components lack the complexity of a cellular environment.[15] In cells, this compound's effects are a composite of its on-target and off-target activities. The observed phenotype may be dominated by the inhibition of signaling pathways or the induction of apoptosis through mechanisms not captured in a simple translation assay.[12]
-
Recommendation: Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of both eIF4A and PHB1/2 within intact cells.[15][16][17][18] This assay directly measures the biophysical interaction of the compound with its targets in their native environment, providing stronger evidence of on- and off-target binding.
Problem 3: How can I experimentally differentiate between on-target (eIF4A-mediated) and off-target effects in my cellular model?
Answer: Distinguishing these effects requires a multi-pronged approach. Relying on a single readout is often insufficient.
-
Genetic Approaches: The most definitive method is to use CRISPR/Cas9 to knock out the putative targets.[19][20] If the cytotoxic effect of this compound is lost in eIF4A knockout cells, it confirms an on-target mechanism. Conversely, if the effect persists in eIF4A knockout cells but is lost in PHB1/2 knockout cells, it points to an off-target mechanism. The development of rocaglate-resistant eIF4A alleles can also be used in rescue experiments to genetically link activity to target engagement.[3]
-
Pathway Analysis: Compare the effects of this compound with other specific inhibitors. For example, compare its effects on cell viability and ERK phosphorylation to a known MEK inhibitor.
-
Workflow: Follow a systematic workflow to dissect the mechanism of action.
Data Summary
Table 1: Cytotoxic Activity of Rocaglamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Dithis compound | MONO-MAC-6 | Monocytic Leukemia | 2.0 ng/mL | [7] |
| Dithis compound | MEL-JUSO | Melanoma | 6.0 ng/mL | [7] |
| Rocaglamide (RocA) | MDA-MB-231 | Breast Adenocarcinoma | ~12.5-50 nM (at 48h) | [21] |
| Perviridisin B | HT-29 | Colorectal Adenocarcinoma | 0.46 µM | [10] |
Note: IC50 values can vary significantly based on the cell line and assay duration.
Key Signaling Pathways
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[18] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[15][17][18]
Objective: To determine if this compound binds to eIF4A and/or PHB1/2 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western Blot or other quantitative methods like AlphaScreen or HTRF.[16][17]
-
Interpretation: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement and stabilization.
Protocol 2: MTT Assay for Cell Viability
This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC50 value.
Protocol 3: Western Blot for Pathway Analysis
Objective: To measure changes in the expression or phosphorylation status of proteins downstream of on-target (eIF4A) and off-target (PHB/Raf) pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Off-Target Pathway: p-ERK, total-ERK
-
On-Target/Apoptosis: Mcl-1, Cleaved Caspase-3, PARP
-
Loading Control: GAPDH, β-Actin
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to the loading control and compare the levels between treated and untreated samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of small molecules targeting eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylrocaglamide Western Blot Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Desmethylrocaglamide in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
This compound is a member of the rocaglamide family of natural products, which are potent inhibitors of protein synthesis.[1][2] Specifically, it targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[3][4][5][6][7] By binding to eIF4A, this compound clamps it onto specific mRNA transcripts, preventing the ribosome from initiating translation.[6] This leads to a decrease in the expression of many short-lived proteins involved in cell proliferation and survival, such as certain oncogenes and cell cycle regulators.[1] Therefore, in a Western blot experiment, you should expect to see a dose- and time-dependent decrease in the levels of specific target proteins after treating cells with this compound.
Q2: Which proteins are expected to decrease after this compound treatment?
This compound and other rocaglamides have been shown to decrease the levels of several key signaling proteins and transcription factors.[3][4][5] Proteins with short half-lives that are highly dependent on continuous translation are particularly sensitive. Examples of proteins whose levels have been shown to be reduced by rocaglamides include:
Conversely, treatment can also lead to the activation of stress response pathways, which may increase the phosphorylation of proteins like p38 MAP kinase.[3][4][5]
Q3: What is a typical concentration and treatment time for this compound in cell culture?
The optimal concentration and treatment time will vary depending on the cell line and the specific research question. However, this compound is a potent compound, with reported IC50 values for growth inhibition in the low nanomolar range (e.g., 5 nM).[6] For Western blot analysis, a common starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 100 nM. Treatment times can range from a few hours to 48 hours to observe significant changes in protein levels.[7]
Troubleshooting Guide
This section addresses common problems encountered during Western blot analysis following this compound treatment.
Problem 1: No Bands or Very Weak Signal for Target Protein
If you are not detecting your protein of interest, or the signal is unexpectedly low, consider the following causes and solutions.
| Potential Cause | Suggested Solution |
| Ineffective Drug Treatment | Confirm the activity and concentration of your this compound stock. Ensure the treatment time and concentration are sufficient to cause a change in your target protein's expression. |
| Low Protein Abundance | Increase the amount of total protein loaded per well (20-40 µg is a standard range).[9] If the target protein is known to be of low abundance, consider enriching your sample through immunoprecipitation.[9] |
| Poor Lysate Preparation | Use a lysis buffer appropriate for your target protein's subcellular location and always include protease and phosphatase inhibitors to prevent degradation.[9] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[10][11][12] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[9][13] For high molecular weight proteins, consider a wet transfer overnight at 4°C. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[13][14] |
| Inactive ECL Substrate | Ensure your ECL substrate has not expired and has been stored correctly. Prepare fresh reagents for each experiment.[13] |
Problem 2: High Background or Non-Specific Bands
A high background can obscure the specific signal of your target protein.
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[15][16] Note: Use BSA if detecting phosphoproteins, as milk contains casein, a phosphoprotein.[16][17] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[15][18] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[16][17] For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[15] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer is crucial.[15][16] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[18][19] A dried membrane can cause irreversible background signal. |
| Contaminated Buffers | Prepare fresh buffers, especially wash and antibody dilution buffers, to avoid contamination from bacteria or other sources that can cause spotting and high background.[18] |
| Overexposure | The signal may be too strong, leading to a saturated or "burnt out" appearance. Reduce the film exposure time or the incubation time with the detection substrate.[12][15] |
Experimental Protocols & Data
Representative Data: Effect of Rocaglamides on Protein Expression
The following table summarizes the expected changes in key proteins after treatment with rocaglamides like this compound, based on published findings.[7]
| Protein Target | Cellular Pathway | Expected Change after Treatment |
| IGF-1Rβ | PI3K/AKT Signaling | Decrease |
| p-AKT (S473) | PI3K/AKT Signaling | Decrease |
| Total AKT | PI3K/AKT Signaling | Decrease |
| p-ERK1/2 | MAPK/ERK Signaling | Decrease |
| Total ERK1/2 | MAPK/ERK Signaling | Decrease |
| Cleaved Caspase-3 | Apoptosis | Increase |
| Cleaved PARP | Apoptosis / DNA Repair | Increase |
| γH2A.X | DNA Damage Response | Increase |
Standard Western Blot Protocol for this compound Analysis
This protocol provides a general workflow for analyzing protein expression changes following drug treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density. Allow them to adhere and grow before treating with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel of an appropriate percentage for your target protein's size.[21] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (Step 9) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Standard Western blot experimental workflow.
Troubleshooting Logic
Caption: Decision tree for Western blot troubleshooting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. d-nb.info [d-nb.info]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. biossusa.com [biossusa.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. arp1.com [arp1.com]
- 16. clyte.tech [clyte.tech]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Desmethylrocaglamide Cytotoxicity Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for Desmethylrocaglamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the rocaglamide (or flavagline) family of natural products derived from plants of the Aglaia species.[1] Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[2][3] eIF4A is an RNA helicase that unwinds the secondary structure of messenger RNA (mRNA) during the initiation of protein synthesis.[2][4] By binding to eIF4A, this compound clamps it onto mRNA, preventing the translation of specific proteins, including many that are critical for cancer cell proliferation and survival.[2][5] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[3]
Q2: Which cytotoxicity assays are most suitable for this compound?
A2: Several cytotoxicity assays can be used to evaluate the effects of this compound. The most common and suitable assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases. A decrease in metabolic activity is indicative of reduced cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. An increase in extracellular LDH is a marker of compromised cell membrane integrity and cytotoxicity.[6]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm that this compound induces apoptotic cell death.[7][8]
It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic effects of the compound.[9]
Q3: What is a typical starting concentration range and incubation time for this compound in cytotoxicity assays?
A3: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being tested. However, based on existing literature for rocaglamide derivatives, a good starting point for concentration is a broad range from nanomolar (nM) to micromolar (µM). For initial screening, a range of 0.1 µM to 100 µM is often recommended for natural products.[10]
For incubation time, it is crucial to perform a time-course experiment to capture both early and late cellular responses. Common incubation periods for cytotoxicity assays range from 24 to 72 hours.[10][11][12] Shorter incubation times may be sufficient to observe initial effects, while longer times can reveal delayed cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, place the pipette tip at the same angle and depth in each well.[13] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells after adding this compound to the culture medium. If precipitation is observed, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed non-toxic levels (typically <0.5% for DMSO). |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle.[4] |
Issue 2: Inconsistent or Unexpected IC50 Values
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Cell density significantly impacts assay results. A low density may make cells overly sensitive, while a high density can lead to nutrient depletion and mask the compound's effect.[13][14] It is critical to perform a cell seeding optimization experiment for each cell line. |
| Incorrect Incubation Time | The cytotoxic effect of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is necessary to determine the optimal endpoint for your specific cell line and research question.[9][10] |
| Cell Line Health and Passage Number | Use healthy, viable cells for your experiments. Avoid using cells that have been passaged for an extended period, as this can lead to genetic drift and altered responses to compounds.[13] |
| Assay Interference from the Compound | Natural products can sometimes interfere with assay chemistries. For example, a colored compound can interfere with colorimetric assays like MTT. Run a control with the compound in cell-free media to check for direct reduction of MTT or absorbance at the measurement wavelength.[15] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Include a vehicle control with the highest concentration of the solvent used in the experiment to ensure that the observed cytotoxicity is not due to the solvent.[16] |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line Type | Seeding Density (cells/well) | Incubation Time (hours) |
| Adherent Cancer Cell Lines (general) | 2,000 - 10,000 | 24 - 72 |
| Suspension Cancer Cell Lines (general) | 10,000 - 50,000 | 24 - 72 |
| Specific optimization is crucial for each cell line. |
Table 2: Typical Concentration Ranges and Incubation Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration Range | 1 nM - 100 µM | A broad range is recommended for initial screening. The IC50 for rocaglamides is often in the nanomolar range.[17] |
| Incubation Time | 24, 48, and 72 hours | Perform a time-course experiment to determine the optimal duration for your specific cell line and experimental objectives.[10] |
Experimental Protocols
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[19]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes (optional, can help pellet any detached cells).[20] Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Caspase-3/7 Activity Assay Protocol
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT Assay Protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays to maximize the signal.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Workflow for this compound cytotoxicity assessment.
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. helix.dnares.in [helix.dnares.in]
- 15. oaji.net [oaji.net]
- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. canvaxbiotech.com [canvaxbiotech.com]
Technical Support Center: Desmethylrocaglamide Toxicity Minimization in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylrocaglamide in animal models. The focus is on minimizing toxicity while maintaining therapeutic efficacy.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
Q1: What are the known toxicities of this compound in animal models?
A1: Specific public data on the comprehensive toxicity profile and the median lethal dose (LD50) of this compound is limited. However, studies on rocaglamide derivatives provide some insights. In a study involving a mouse lymphoma model, this compound administered intraperitoneally at 5 mg/kg three times a week showed no apparent liver toxicity, as evaluated by glutamate pyruvate transaminase (GPT) activity, and no significant body weight loss was observed[1]. Another study with the related compound, rocaglamide (Roc), also reported no significant changes in the body weight of treated animals[2].
It is crucial to note that the absence of overt toxicity in these specific studies does not preclude the possibility of dose-dependent or organ-specific toxicities under different experimental conditions. Researchers should conduct thorough dose-escalation and toxicology studies for their specific animal model and experimental design.
Q2: My animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What should I do?
A2: These are common clinical signs of toxicity. Here’s a troubleshooting guide:
-
Immediate Action:
-
Monitor the animals closely and record all clinical signs.
-
Consider humane endpoints if signs of severe distress are observed.
-
Temporarily halt dosing until the cause is identified.
-
-
Troubleshooting Steps:
-
Dose Reduction: The observed toxicity is likely dose-dependent. Reduce the dose to a lower, previously well-tolerated level or by 25-50% and observe the response.
-
Vehicle and Formulation Review:
-
Ensure the vehicle is appropriate and non-toxic at the administered volume. Common vehicles for rocaglamides include solutions with hydroxypropyl-β-cyclodextrin[3].
-
Improper formulation can lead to poor solubility, precipitation, and localized toxicity at the injection site. Ensure the compound is fully dissolved or homogeneously suspended.
-
-
Route of Administration: Consider if the route of administration is contributing to toxicity. For example, intraperitoneal injections can sometimes cause local irritation or peritonitis.
-
Dosing Schedule: If administering the drug frequently, consider reducing the dosing frequency to allow for recovery between doses.
-
Supportive Care: Provide supportive care such as supplemental hydration or nutrition as advised by a veterinarian.
-
Q3: How can I proactively minimize the toxicity of this compound in my experiments?
A3: A proactive approach is key to successful in vivo studies. Consider the following strategies:
-
Dose-Escalation Studies: Before commencing efficacy studies, perform a dose-escalation study to determine the maximum tolerated dose (MTD). A common design is the "3+3" dose-escalation design[4].
-
Formulation Optimization: Develop a stable and biocompatible formulation. For poorly soluble compounds like this compound, using solubilizing agents such as cyclodextrins can improve bioavailability and reduce precipitation-related toxicity.
-
Pharmacokinetic (PK) Analysis: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This can help in designing a dosing regimen that maintains therapeutic concentrations while avoiding toxic peaks.
-
Regular Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and, if possible, periodic blood collection for hematology and serum chemistry analysis.
-
Structure-Activity Relationship (SAR) Insights: Research on rocaglamides suggests that structural modifications can impact toxicity. For instance, rocaglamide, which lacks the dioxanyl ring found in silvestrol, did not induce the pulmonary toxicity in dogs that was observed with silvestrol[2]. This suggests that this compound may have a favorable safety profile compared to certain other rocaglamides.
Q4: Are there specific organs I should pay close attention to for potential toxicity?
A4: While specific organ toxicities for this compound are not well-documented, the mechanism of action of rocaglamides—inhibition of the translation initiation factor eIF4A—suggests that highly proliferative tissues could be more susceptible to toxicity. Therefore, it is advisable to perform histopathological examinations of major organs at the end of the study. Key organs to examine include:
-
Liver and Kidneys: As primary sites of drug metabolism and excretion.
-
Bone Marrow and Spleen: Due to their high rates of cell turnover.
-
Gastrointestinal Tract: Also a site of rapid cell proliferation.
-
Heart and Lungs: As potential sites of off-target effects. A comparative study noted pulmonary toxicity with silvestrol in dogs, though this was not observed with rocaglamide[2].
Quantitative Data Summary
The following table summarizes the available quantitative data related to the in vivo use of this compound and related compounds. It is important to note the scarcity of specific toxicity data for this compound.
| Compound | Animal Model | Dose and Schedule | Observed Effects | Toxicity Findings | Reference |
| This compound | Mouse (Lymphoma Xenograft) | 5 mg/kg, intraperitoneal, 3 times/week for 16 days | Significant delay in tumor growth | No observed liver toxicity (GPT activity) or body weight loss. | [1] |
| Rocaglamide (Roc) | Mouse (MPNST Xenograft) | Not specified | Potent tumor inhibition | No significant changes in body weight. | [2] |
| Rocaglamide (Roc) | Dog | Not specified | Comparative toxicology study | Did not induce pulmonary toxicity observed with silvestrol. | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and minimizing the toxicity of this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Determination using a "3+3" Dose-Escalation Design
-
Animal Model: Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose, typically 1/10th of the dose that shows efficacy in vitro, converted to an animal equivalent dose. Subsequent dose levels should be escalated in a predefined manner (e.g., 100% increase for the first few cohorts, then smaller increments).
-
Dosing and Observation:
-
Enroll three animals in the first dose cohort.
-
Administer this compound via the intended route of administration.
-
Observe the animals daily for a predefined period (e.g., 21 days) for clinical signs of toxicity (see Troubleshooting Guide Q2), and measure body weight at least twice weekly.
-
-
Dose-Limiting Toxicity (DLT) Definition: Define what constitutes a DLT before the study begins. Examples include >20% body weight loss, significant changes in hematology or serum chemistry, or Grade 3/4 clinical signs of distress.
-
Escalation/Expansion Rules:
-
If 0/3 animals experience a DLT, escalate to the next dose level with a new cohort of three animals.
-
If 1/3 animals experience a DLT, expand the current cohort to six animals.
-
If ≥2/3 or ≥2/6 animals experience a DLT, the MTD has been exceeded. The previous dose level is considered the MTD.
-
-
Data Collection: At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: In-life Monitoring for Toxicity Assessment
-
Clinical Observations:
-
Observe each animal at least once daily.
-
Use a scoring sheet to record observations such as changes in posture, activity level, fur texture (piloerection), and signs of pain or distress.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal before the start of treatment and at least twice a week thereafter.
-
Calculate percentage change from baseline. A body weight loss of >15-20% is often considered a humane endpoint.
-
-
Blood Sampling:
-
If the study design allows for it, perform interim blood sampling (e.g., via tail vein or saphenous vein) for CBC and serum chemistry analysis.
-
Key biochemical markers to assess include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver function, and Blood Urea Nitrogen (BUN) and Creatinine for kidney function.
-
-
Terminal Procedures:
-
At the end of the study, perform a terminal blood collection via cardiac puncture.
-
Conduct a thorough gross necropsy, examining all major organs and tissues for any abnormalities.
-
Collect and fix organs in 10% neutral buffered formalin for subsequent histopathological processing and evaluation.
-
Visualizations
Signaling Pathway of Rocaglamide Action and Potential for Toxicity
Caption: Mechanism of this compound action and potential toxicity.
Experimental Workflow for Minimizing and Assessing In Vivo Toxicity
Caption: Workflow for toxicity assessment and minimization.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Enhancing Desmethylrocaglamide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Desmethylrocaglamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound, a member of the rocaglate family, is likely limited by several factors, similar to other compounds in its class like silvestrol.[1] Key limiting factors include:
-
P-glycoprotein (P-gp) Efflux: this compound is a likely substrate for the P-glycoprotein (P-gp) efflux transporter.[2][3][4][5] P-gp is highly expressed in the intestinal epithelium and acts as a barrier, actively pumping the compound back into the intestinal lumen, thereby reducing its net absorption.[6]
-
Poor Aqueous Solubility: Like many phenolic compounds, this compound may exhibit low water solubility, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.[7][8][9]
-
First-Pass Metabolism: The compound may undergo significant metabolism in the intestine and liver, primarily mediated by Cytochrome P450 (CYP) enzymes, before it reaches systemic circulation.[10][11][12][13][14][15] This first-pass effect can substantially reduce the amount of active drug reaching the bloodstream.
Q2: What are the main strategies to overcome P-gp mediated efflux of this compound?
Several strategies can be employed to counteract the effects of P-gp efflux:
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can block the transporter's function, leading to increased intracellular concentration and absorption of this compound.
-
Formulation with Excipients that Inhibit P-gp: Certain formulation excipients have been shown to inhibit P-gp and can be incorporated into the delivery system.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can help it bypass P-gp recognition and efflux mechanisms.[16][17]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug that is not a P-gp substrate can be an effective strategy.[11][18][19][20][21][22] The prodrug is then converted to the active this compound after absorption.
Q3: How can the solubility of this compound be improved?
Enhancing the aqueous solubility of this compound is crucial for improving its oral absorption. Some effective methods include:
-
Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[23][24]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to improved solubility and dissolution.[25][26][27]
-
-
Chemical Modification:
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Significant P-gp Efflux | 1. Conduct in vitro P-gp substrate assessment: Use Caco-2 cell permeability assays with and without a P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate. 2. Co-administer a P-gp inhibitor in vivo: Perform pharmacokinetic studies in animal models with and without a potent P-gp inhibitor to assess the impact on bioavailability. 3. Reformulate using P-gp inhibiting excipients or nanoparticle systems. |
| Poor Aqueous Solubility | 1. Characterize the physicochemical properties: Determine the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API). 2. Explore enabling formulations: Develop and test formulations such as SEDDS, solid dispersions, or micronized/nanosized particles to improve dissolution.[28] |
| Extensive First-Pass Metabolism | 1. Perform in vitro metabolism studies: Use liver microsomes or hepatocytes to identify the major metabolizing CYP enzymes.[10][12] 2. Co-administer a broad-spectrum CYP inhibitor: Conduct in vivo studies with a CYP inhibitor (e.g., 1-aminobenzotriazole) to understand the contribution of metabolism to low bioavailability. 3. Consider a prodrug strategy to mask metabolic soft spots. [11] |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Cell Monolayer Integrity Issues | 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory before and after the experiment. 2. Check for Lucifer Yellow permeability: Confirm low permeability of this paracellular marker to validate tight junction integrity. |
| Compound Adsorption to Assay Plates | 1. Perform recovery studies: Quantify the amount of compound recovered from the donor and receiver compartments and the cell monolayer at the end of the study. 2. Use low-binding plates or add a small percentage of organic solvent (if compatible with cells) to the buffer. |
| Efflux Transporter Saturation | 1. Test a range of compound concentrations: Efflux may be saturable. A dose-dependent increase in the apparent permeability (Papp) from apical to basolateral side might indicate saturation of P-gp. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Substrate Assessment
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Permeability Experiment (Bidirectional):
-
Apical to Basolateral (A-B): Add this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
P-gp Inhibition: Conduct the bidirectional permeability experiment in the presence and absence of a known P-gp inhibitor (e.g., 50 µM verapamil).
-
Sample Collection & Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2, which is significantly reduced in the presence of the P-gp inhibitor, indicates that this compound is a P-gp substrate.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To formulate this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to potentially enhance its oral bioavailability.[16][17][27][28]
Methodology:
-
Organic Phase Preparation: Dissolve this compound and PLGA in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 2.0 | 150 ± 45 | 100 (Reference) |
| Aqueous Suspension + Verapamil | 10 | 150 ± 35 | 1.5 | 600 ± 120 | 400 |
| PLGA Nanoparticles | 10 | 200 ± 50 | 2.5 | 900 ± 180 | 600 |
| Self-Emulsifying Formulation | 10 | 250 ± 60 | 1.0 | 1100 ± 210 | 733 |
*Data are presented as mean ± standard deviation (n=5).
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound's anticancer activity.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo prediction of p-glycoprotein-mediated efflux liability for druglike compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 8. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. mdpi.com [mdpi.com]
- 13. The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. PLGA-based nanoparticles as cancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 20. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. primescholars.com [primescholars.com]
- 27. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Desmethylrocaglamide experimental variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylrocaglamide (DDR). Our aim is to help you navigate potential experimental challenges and ensure the reliability and reproducibility of your results.
Troubleshooting Guides
Experimental variability with this compound can arise from several factors, from compound handling to assay execution. This section provides guidance on identifying and resolving common issues.
Problem: Inconsistent or Lower-than-Expected Bioactivity
One of the most common challenges is observing variable or weak inhibitory effects of this compound in cellular assays. This can often be traced back to the compound itself or the experimental setup.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Key Considerations |
| Suboptimal Compound Purity or Chirality | Verify the purity and chiral state of your this compound sample. The (-)-enantiomer is significantly more active.[1][2] | Request a certificate of analysis from your supplier. Consider sourcing from a reputable vendor with documented quality control. |
| Compound Degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. | The stability of this compound in various solvents and storage conditions should be empirically determined if possible. |
| Solubility Issues | Ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before diluting in aqueous media.[3] | Precipitation in culture media can drastically reduce the effective concentration. Visually inspect for precipitates after dilution. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell types. | Published IC50 values can serve as a starting point, but empirical determination is crucial for your experimental system. |
| Cell Line Specificity | Confirm that your target cells express eIF4A, the molecular target of this compound.[1][2][4] | Expression levels of eIF4A may influence cellular sensitivity to the compound. |
Problem: High Background or Off-Target Effects
Distinguishing between specific on-target effects and non-specific cellular toxicity is critical for accurate data interpretation.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Key Considerations |
| Cellular Stress Response | Monitor for markers of cellular stress, such as the phosphorylation of p38, which can be enhanced by rocaglates.[1][2] | High concentrations of the compound or solvent can induce stress responses that may confound results. |
| Non-Specific Cytotoxicity | Include appropriate controls, such as a structurally related but inactive compound, to differentiate between targeted and non-specific effects. The (+)-DDR enantiomer is a good negative control as it is 500-to-800-fold less bioactive.[1] | Compare the effects of this compound with other known cytotoxic agents to understand the specific mechanism of cell death. |
| Efflux Pump Activity | Be aware that some cell lines may exhibit resistance through the overexpression of efflux pumps like P-glycoprotein (ABCB1).[4] | If resistance is suspected, consider using cell lines with low efflux pump expression or co-treatment with an efflux pump inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2][4] It selectively binds to eIF4A and clamps it onto polypurine-containing mRNA sequences, which stalls ribosome scanning and inhibits the translation of specific mRNAs, particularly those with structured 5' untranslated regions.[5][6] This leads to the downregulation of several oncogenic proteins.[1][7]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] To maintain compound integrity, it is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: I am not seeing the expected decrease in downstream proteins like AKT or ERK. What could be the reason?
A3: Several factors could contribute to this. First, verify the bioactivity of your this compound batch as outlined in the troubleshooting guide. Ensure you are using an appropriate concentration and treatment duration for your cell line. The kinetics of protein turnover can vary, so a time-course experiment may be necessary. Also, confirm that the signaling pathway you are investigating is active in your cell model.[1]
Q4: Are there known off-target effects of this compound?
A4: While this compound is considered a selective eIF4A inhibitor, like many small molecules, off-target effects are possible, especially at higher concentrations.[8][9] It has been shown to induce a stress response pathway, indicated by the phosphorylation of p38.[1][2] It is crucial to use the lowest effective concentration and include appropriate controls to minimize and account for potential off-target effects.
Q5: Can I use this compound in animal models?
A5: Yes, this compound and other rocaglates have been used in in vivo studies, including patient-derived xenograft (PDX) models, where they have shown potent anti-tumor activity.[1][2] However, considerations for in vivo use include formulation, bioavailability, and potential toxicities, which should be carefully evaluated.
Experimental Protocols
General Protocol for a Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines using an IncuCyte® live-cell imaging system or a similar method.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.[10]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Allow cells to adhere for 24 hours after seeding.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Data Acquisition:
-
Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire images at regular intervals (e.g., every 2-4 hours) for 72-96 hours.
-
The system's software can be used to quantify cell confluence over time.
-
-
Data Analysis:
-
Plot the cell confluence (or other proliferation metric) against time for each concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50% at a specific time point.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits eIF4A, leading to decreased translation of oncogenic proteins and induction of apoptosis.
Experimental Workflow for In Vitro Testing
Caption: A general workflow for evaluating the in vitro effects of this compound on cancer cells.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to troubleshoot sources of experimental variability with this compound.
References
- 1. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Modifying Desmethylrocaglamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of Desmethylrocaglamide to enhance its efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis, purification, and biological evaluation of this compound and its analogs.
Category 1: Synthesis and Purification
Q1: My [3+2] photocycloaddition reaction to form the cyclopenta[b]benzofuran core has a very low yield. What are the common causes?
A1: Low yields in the biomimetic [3+2] photocycloaddition are a common issue.[1][2] Consider the following troubleshooting steps:
-
Reactant Purity: Ensure the starting materials, particularly the 3-hydroxyflavone and cinnamate derivatives, are highly pure. Impurities can quench the excited state or lead to side reactions.
-
Solvent Choice: The choice of solvent is critical. While benzene or toluene are often used, they can participate in side reactions. Ensure the solvent is degassed and anhydrous.
-
Wavelength and Light Source: The reaction is initiated by UV light. Ensure you are using the correct wavelength and that the lamp intensity is adequate and consistent. An older or failing lamp can be a cause of low yield.
-
Reaction Time: Photoreactions can be sensitive to reaction time. Over-irradiation can lead to product degradation. Perform a time-course experiment to determine the optimal reaction duration.
-
Regiochemistry: The cycloaddition can result in regioisomers.[2] If you are getting a mixture of products, purification can be challenging and lead to apparent low yields of the desired isomer. Consider modifying substituents on the reactants to favor the desired regiochemistry.
Q2: I am having difficulty with the purification of my final rocaglate compound. It seems to be degrading on the silica gel column.
A2: Rocaglates can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can cause degradation, particularly of acid-labile protecting groups or rearrangement of the core structure.
-
Use Neutralized Silica: Deactivate the silica gel by treating it with a base like triethylamine. You can either pre-treat the slurry or add a small percentage (e.g., 0.5-1%) of triethylamine to your eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a reverse-phase C18 column, which may be more compatible with your compound.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the column as quickly as possible while still achieving good separation.
Q3: The introduction of a specific functional group to the rocaglate core is failing or resulting in a complex mixture. Why?
A3: The rocaglate core has several reactive sites, and steric hindrance can be a significant factor.
-
Steric Hindrance: The cyclopenta[b]benzofuran skeleton is sterically crowded.[3] Modifications at certain positions, such as introducing bulky groups at C-2, can be challenging and may require stronger reagents or longer reaction times.[4]
-
Protecting Groups: You may need to use protecting groups for the hydroxyl functions at C-1 or C-8b to prevent unwanted side reactions during modification at other positions.
-
Reaction Conditions: Review your reaction conditions. For example, in acylation or alkylation reactions, the choice of base and solvent can significantly impact the outcome. An intramolecular cyclization approach might be an alternative synthetic strategy to build the desired functionality from a precursor.[5]
Category 2: Biological Evaluation & Assay Issues
Q4: My new this compound analog shows lower-than-expected activity in my cell viability assay (e.g., MTT, CCK8). What could be the reason?
A4: A decrease in activity can be attributed to several factors related to both the compound's structure and the assay itself:
-
Structure-Activity Relationship (SAR): The biological activity of rocaglates is highly dependent on their structure. Modifications that seem minor can have a significant impact. For instance:
-
Acetylation of the C-1 hydroxyl group can diminish activity.
-
Bulky substituents at the C-2 position may reduce potency.
-
Substitution at the C-8b position with a methoxy group has been shown to lead to inactive compounds.[6]
-
-
Compound Solubility: Poor aqueous solubility is a common issue. If your compound precipitates in the cell culture medium, its effective concentration will be much lower than intended. Visually inspect the wells for precipitate and consider using a small amount of a biocompatible solvent like DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to eIF4A inhibitors.[7] The genetic background, particularly the status of pathways like PI3K/mTOR, can influence sensitivity.[8][9] It's advisable to test your compounds on a panel of cell lines.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, if it is highly colored or a reducing agent, it could interfere with the formazan production in an MTT assay. Always run a "no-cell" control with your compound to check for direct chemical reduction of the assay reagent.[10]
Q5: I am not seeing a decrease in the protein levels of key downstream targets (e.g., Cyclin D1, c-Myc) in my Western blot after treating cells with a new rocaglate analog.
A5: This could be a mechanistic or a technical issue.
-
Time Dependence: The downregulation of short-lived proteins like c-Myc and Cyclin D1 is a hallmark of translation inhibitors.[11] However, the effect is time-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal time point for observing the decrease.
-
Compound Potency/Concentration: The compound may not be potent enough at the concentration used. Ensure you are using a concentration at or above the IC50 value determined from your viability assays.
-
Mechanism of Action: While the primary mechanism is the inhibition of translation initiation factor eIF4A, some analogs might have altered mechanisms.[6][12] If the compound is not effectively inhibiting eIF4A, you will not see the expected downstream effects.
-
Western Blot Troubleshooting: Standard Western blot issues could be the cause. Ensure efficient protein transfer, use validated primary antibodies, and include a positive control (e.g., the parent this compound or Silvestrol) and a loading control (e.g., GAPDH, β-actin).[13]
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
A6: Reproducibility issues often stem from minor variations in experimental protocols.
-
Compound Handling: Prepare fresh stock solutions of your compounds regularly. Store them protected from light and at the appropriate temperature (typically -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Ensure your cells are in the logarithmic growth phase and have a consistent passage number. Cell health and density at the time of treatment are critical.
-
Assay Timing: For assays like MTT, the incubation time with the reagent and the solubilization time for the formazan crystals must be kept consistent across all plates and experiments.
-
Controls: Always include appropriate controls: a vehicle control (e.g., DMSO), a positive control (a known active rocaglate), and background controls for plate reader-based assays.[10]
Quantitative Data on Rocaglate Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related analogs against various cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting appropriate concentrations for your experiments.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Didesmethyl-rocaglamide | MONO-MAC-6 (Human Monocytic Leukemia) | MTT | 0.004 µM | |
| Didesmethyl-rocaglamide | MEL-JUSO (Human Melanoma) | MTT | 0.013 µM | |
| Rocaglamide (Roc) | STS26T (MPNST) | Cell Proliferation | ~10 nM | [8] |
| Didesmethyl-rocaglamide (DDR) | STS26T (MPNST) | Cell Proliferation | ~10 nM | [8] |
| Silvestrol | A549 (Lung Cancer) | Proliferation | 33 nM | [4] |
| epi-Silvestrol | A549 (Lung Cancer) | Proliferation | 30 nM | [4] |
| Brominated Rocaglaol (203) | HCT116 (Colon Cancer) | Proliferation | < 1 nM | [4] |
| (-)-Rocaglamide Hydroxamate (9) | Lymphoma Model | Protein Synthesis Inhibition | Similar to Silvestrol | [14] |
Key Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound analogs.[15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[10] Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the "medium only" blank. Normalize the data to the vehicle-treated control cells and plot the percentage of viability versus compound concentration to determine the IC50 value.
General Protocol for Western Blotting of Translation Factors
This protocol is used to verify the mechanism of action by observing the downregulation of proteins sensitive to translation inhibition.[13][16][17]
-
Cell Lysis: Plate and treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., eIF4A, eIF4E, Cyclin D1, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to compare the effects of different treatments.
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Cap-Dependent Translation
The diagram below illustrates the primary mechanism of action for this compound and its analogs, which act as interfacial inhibitors clamping the RNA helicase eIF4A onto polypurine-rich mRNA sequences. This stalls the scanning 43S pre-initiation complex, thereby inhibiting the synthesis of key oncoproteins.[8][9][12]
Caption: this compound inhibits translation by clamping eIF4A to mRNA.
Experimental Workflow: Analog Synthesis and Evaluation
This workflow outlines the logical progression from the synthesis of novel this compound analogs to their biological characterization.
Caption: Workflow for synthesis and evaluation of this compound analogs.
Troubleshooting Logic: Low Compound Activity
This diagram provides a decision-making framework for troubleshooting experiments where a novel analog exhibits unexpectedly low biological activity.
Caption: Decision tree for troubleshooting low activity of new analogs.
References
- 1. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the total synthesis of rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Translation Initiation Complex Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cell Culture Experiments with Desmethylrocaglamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylrocaglamide in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving this compound treatment.
Issue 1: Changes in Culture Appearance After this compound Treatment
Question: My cell culture medium became cloudy or changed color shortly after adding this compound. Is this due to the compound or contamination?
Answer: While this compound is not known to cause turbidity or pH changes in the medium, these are classic signs of microbial contamination.[1][2] It is crucial to differentiate between a compound-induced effect and contamination.
-
Immediate Action:
-
Visually inspect the culture flask or plate for signs of contamination.
-
Examine a sample of the cell culture medium under a microscope at 100-400x magnification.[3] Look for motile bacteria or budding yeast.
-
If microbial contamination is confirmed, immediately discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.[4]
-
-
Preventative Measures:
-
Always prepare stock solutions of this compound in a sterile manner, for example, by dissolving it in sterile DMSO and filtering through a 0.22 µm syringe filter.
-
Perform a "mock" treatment on a cell-free culture plate with the same concentration of this compound and media to observe if the compound itself causes any precipitation or color change.
-
Issue 2: Unexpected Cell Death or Changes in Morphology
Question: I observed widespread cell death, detachment, or unusual morphology in my this compound-treated and control cultures. How can I determine the cause?
Answer: Unexplained changes in cell health can be due to contamination, which can sometimes be mistaken for a cytotoxic drug effect.
-
Troubleshooting Steps:
-
Check for Mycoplasma: Mycoplasma is a common and often undetected contaminant that can alter cell growth, morphology, and metabolism.[5] It is not visible by standard light microscopy. Routine testing for mycoplasma every 1-2 months is highly recommended.[5]
-
Review Aseptic Technique: Ensure strict aseptic technique is followed by all lab personnel. This includes proper handwashing, use of personal protective equipment (PPE), and correct handling of reagents and cell cultures within a biological safety cabinet.[6][7]
-
Examine Reagents: Contamination can be introduced through media, sera, or other supplements.[1] If possible, test new lots of reagents before use.
-
Consider Chemical Contamination: Residues from detergents, disinfectants, or impurities in the water can be toxic to cells.[8][9] Always use high-purity water and sterile, disposable labware.
-
Issue 3: Inconsistent Experimental Results
Question: My experimental results with this compound are not reproducible. Could contamination be a factor?
Answer: Yes, cryptic contamination, especially by mycoplasma or viruses, can significantly impact cellular physiology and lead to inconsistent data.[10]
-
Recommendations:
-
Implement Routine Mycoplasma Screening: This is critical for ensuring the reliability of your results.
-
Cell Line Authentication: Periodically verify the identity of your cell lines to rule out cross-contamination.[8]
-
Quarantine New Cell Lines: Before introducing new cell lines into the main lab, quarantine and test them for contaminants.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell culture contamination?
A1: The most common contaminants are bacteria, yeast, molds, and mycoplasma.[1][3] Viruses and chemical contaminants can also occur but are often harder to detect.
Q2: How can I distinguish between different types of microbial contamination?
A2: Different contaminants have distinct characteristics. The table below summarizes the key features of common microbial contaminants.
| Contaminant | Appearance in Culture Medium | Microscopic Appearance |
| Bacteria | Rapidly becomes turbid and yellow (acidic)[2] | Small, motile rod-shaped or spherical particles[3][11] |
| Yeast | Can be clear initially, becoming turbid and yellow over time[4] | Round or oval budding particles, often in chains[3] |
| Mold | Visible filamentous growth, may appear as fuzzy clumps[4] | Thin, multicellular filaments (hyphae)[4] |
| Mycoplasma | No visible change in turbidity or color[5] | Not visible with a standard light microscope |
Q3: What should I do if I suspect mycoplasma contamination?
A3: If you suspect mycoplasma, you should immediately quarantine the affected cultures and any other cultures they may have come into contact with.[8] Confirm the contamination using a specific detection method such as PCR, fluorescence staining (e.g., DAPI or Hoechst), or an ELISA-based kit.[3][5] If positive, it is best to discard the contaminated cell line. For irreplaceable cultures, specific anti-mycoplasma antibiotics can be used, but this is not a routine solution.[8]
Q4: Can this compound treatment mask signs of contamination?
A4: While this compound's primary effect is cytotoxicity through inhibition of protein synthesis, it is unlikely to mask the classic signs of bacterial or fungal contamination like turbidity and rapid pH changes. However, subtle effects of a low-level contamination on cell morphology or growth rate could potentially be misinterpreted as a drug effect. This underscores the importance of running parallel untreated control cultures and regular contamination screening.
Experimental Protocols
Protocol 1: Aseptic Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, sterile syringe filter (0.22 µm pore size), biological safety cabinet (BSC).
-
Procedure:
-
Perform all steps in a certified BSC.
-
Wipe down all surfaces and materials with 70% ethanol before placing them in the BSC.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the pre-weighed this compound powder.
-
Vortex until the compound is completely dissolved.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the supplier.
-
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol; always refer to the specific instructions of your chosen PCR detection kit.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Collect 1 ml of the cell culture supernatant from a 2-3 day old culture.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and boil for 10 minutes to lyse any mycoplasma.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's instructions, including the provided positive and negative controls.
-
Add 1-2 µl of the boiled supernatant (your sample) to the corresponding PCR tube.
-
Run the PCR program as specified in the kit's manual.
-
-
Analysis:
-
Visualize the PCR products by gel electrophoresis.
-
Compare the band(s) from your sample to the positive and negative controls to determine the presence or absence of mycoplasma DNA.
-
Visualizations
Caption: this compound inhibits protein synthesis by targeting Prohibitins.
Caption: Potential points of contamination in a typical cell culture experiment.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 8. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 9. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing degradation of Desmethylrocaglamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Desmethylrocaglamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time. What are the likely causes?
A1: Loss of potency in this compound solutions is often due to chemical degradation. Like other flavaglines, this compound possesses functional groups susceptible to hydrolysis, oxidation, and photodegradation. The rate of degradation can be influenced by several factors including the solvent used, pH of the solution, storage temperature, and exposure to light.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, which is similar to other rocaglamides, the following pathways are plausible:
-
Hydrolysis: The amide and ester functionalities within the this compound molecule can be susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to the opening of the cyclopenta[b]benzofuran ring system.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at electron-rich positions on the aromatic rings.[1] Exposure to air (oxygen) and certain metal ions can catalyze oxidative degradation.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the breakdown of the compound.[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: For stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). For aqueous experimental buffers, it is crucial to minimize the water content and prepare the solutions fresh whenever possible. The stability of similar compounds has been shown to be greater in organic solvents compared to aqueous solutions.[3]
Q4: How should I store my this compound solutions to minimize degradation?
A4: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
Possible Cause & Solution:
| Possible Cause | Recommended Action |
| Degradation of this compound | The presence of additional peaks often indicates the formation of degradation products. To confirm this, a forced degradation study can be performed. This involves intentionally exposing the this compound solution to stress conditions (acid, base, heat, light, oxidation) to generate degradation products and observe their retention times in your HPLC system. |
| Contamination | Ensure that all solvents, glassware, and equipment are clean and free of contaminants. Filter your sample before injection into the HPLC system. |
| Impurity in the original compound | Review the certificate of analysis for your this compound solid material to check for known impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Alkali Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
Analysis: Analyze all samples by HPLC to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
HPLC Parameters (Suggested Starting Conditions):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photodegradation of metronidazole in the presence of coexisting pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Desmethylrocaglamide vs. Rocaglamide A: A Comparative Efficacy Guide
In the landscape of anti-cancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Among these, the flavagline family, particularly desmethylrocaglamide and rocaglamide A, has garnered significant attention for potent anti-proliferative and anti-inflammatory activities. This guide provides a detailed comparison of the efficacy of this compound and rocaglamide A, supported by experimental data, to assist researchers and drug development professionals in their endeavors.
At a Glance: Key Efficacy Parameters
| Compound | Target Cancer Type(s) | IC50 (Growth Inhibition) | Primary Molecular Target |
| This compound (DDR) | Malignant peripheral nerve sheath tumors (MPNST), Osteosarcoma, Ewing sarcoma, Rhabdomyosarcoma, Monocytic leukemia, Melanoma | ~2-fold more potent than silvestrol in MPNST and other cell lines[1] | eIF4A[1] |
| Rocaglamide A (Roc) | Malignant peripheral nerve sheath tumors (MPNST), Osteosarcoma, Ewing sarcoma, Rhabdomyosarcoma | Slightly higher IC50 than silvestrol in MPNST and other cell lines[1] | eIF4A[1][2] |
Superior Growth-Inhibitory Activity of this compound
Recent studies have demonstrated that this compound (often evaluated as dithis compound or DDR) exhibits more potent growth-inhibitory activity compared to rocaglamide A (Roc) across various cancer cell lines. A 2019 study systematically compared a panel of rocaglates and found that DDR was reliably about two-fold more potent than the well-characterized rocaglate, silvestrol, while the IC50 values for Roc were slightly higher than those of silvestrol.[1] This suggests a superior efficacy of DDR in inhibiting cancer cell proliferation.
Another study highlighted dithis compound as the most active compound among eleven rocaglamide derivatives tested against human monocytic leukemia (MONO-MAC-6) and melanoma (MEL-JUSO) cell lines.[3][4] The IC50 values for dithis compound were in the low nanomolar range, at 0.004 µM for MONO-MAC-6 and 0.013 µM for MEL-JUSO cells.[3]
Table 1: Comparative Growth-Inhibitory Activity (IC50) of Rocaglates in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Dithis compound (DDR) IC50 (nM) | Rocaglamide (Roc) IC50 (nM) | Silvestrol IC50 (nM) |
| STS26T | MPNST (NF1+/+) | 1.8 ± 0.3 | 4.2 ± 0.5 | 2.5 ± 0.4 |
| ST8814 | MPNST (NF1-/-) | 1.2 ± 0.2 | 3.5 ± 0.6 | 1.9 ± 0.3 |
| S462 | Schwannoma (Nf2-/-) | 1.5 ± 0.2 | 4.8 ± 0.7 | 2.1 ± 0.3 |
| Ben-Men-1 | Meningioma (NF2-/-) | 2.1 ± 0.4 | 5.5 ± 0.9 | 2.8 ± 0.5 |
Mechanism of Action: Targeting Protein Translation
Both this compound and rocaglamide A exert their anti-cancer effects primarily by inhibiting protein synthesis through the targeting of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] eIF4A is an RNA helicase that unwinds the 5' untranslated region of mRNAs, a critical step for ribosome binding and the initiation of translation. By binding to eIF4A, these compounds clamp it onto polypurine sequences in mRNA, thereby stalling the scanning ribosome and repressing the translation of a subset of transcripts, including many that are crucial for cancer cell proliferation and survival.[1]
Downstream Effects: Apoptosis and Cell Cycle Arrest
The inhibition of protein synthesis by this compound and rocaglamide A triggers a cascade of downstream cellular events, culminating in apoptosis and cell cycle arrest. Treatment of MPNST cells with either DDR or Roc led to an increase in the cleavage of caspases-3 and 7, and their substrate PARP, which are hallmark indicators of apoptosis.[1] Furthermore, both compounds induced an increase in the DNA damage response marker γH2A.X and a decrease in the expression of pro-survival kinases AKT and ERK1/2.[1][2]
Flow cytometry analysis has shown that both DDR and Roc can arrest cancer cells at the G2/M phase of the cell cycle and increase the sub-G1 population, which is indicative of apoptotic cells.[1][2]
Inhibition of NF-κB Signaling
Beyond their effects on protein translation, rocaglamides are also known to be potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. A study investigating the NF-κB inhibitory activity of various rocaglamide derivatives found that dithis compound and rocaglamide A dose-dependently inhibited phorbol myristate acetate (PMA)-induced NF-κB activity in Jurkat T-cells.[5][6]
Table 2: Inhibition of PMA-induced NF-κB Activity by Rocaglamide Derivatives [5]
| Compound | IC50 (nM) |
| Dithis compound | 100 |
| This compound | 200 |
| Rocaglamide A | 300 |
This inhibition of NF-κB contributes to the anti-inflammatory and pro-apoptotic effects of these compounds.[6]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MONO-MAC-6, MEL-JUSO) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Cells were treated with various concentrations of this compound or rocaglamide A for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
NF-κB Reporter Gene Assay
-
Transfection: Jurkat T-cells were transiently transfected with an NF-κB-dependent luciferase reporter plasmid.
-
Compound Treatment: Transfected cells were pre-treated with rocaglamide derivatives for 1 hour.
-
Stimulation: Cells were stimulated with PMA (50 ng/mL) or TNF-α (10 ng/mL) for 6 hours.
-
Luciferase Assay: Cell lysates were prepared, and luciferase activity was measured using a luminometer.
-
Data Analysis: Results were expressed as the percentage of inhibition of NF-κB activity compared to stimulated, untreated cells.[5][6]
Conclusion
The available data strongly suggest that this compound holds a therapeutic advantage over rocaglamide A in terms of its potent growth-inhibitory and NF-κB inhibitory activities. Both compounds share a common mechanism of action by targeting the translation initiation factor eIF4A, leading to cell cycle arrest and apoptosis. The superior efficacy of this compound makes it a particularly promising candidate for further preclinical and clinical development as an anti-cancer agent. Future research should continue to explore the full therapeutic potential and safety profiles of these compelling natural products.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desmethylrocaglamide and Silvestrol: Potency, Mechanism, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of two prominent eIF4A inhibitors: desmethylrocaglamide (DDR) and silvestrol. This analysis is supported by experimental data from peer-reviewed studies, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and potential as anticancer agents.
Both this compound and silvestrol belong to the rocaglate class of natural products, which have garnered significant interest for their potent anticancer properties. Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[1][2] By clamping eIF4A onto specific mRNA transcripts, these compounds stall translation, leading to the suppression of key oncogenic proteins.[1][3]
Quantitative Comparison of In Vitro Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and silvestrol across a range of cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of this compound (DDR) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MONO-MAC-6 | Acute Monocytic Leukemia | 4 | [4] |
| MEL-JUSO | Melanoma | 13 | [4] |
Table 2: IC50 Values of Silvestrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-47D | Ductal Breast Carcinoma | 5.46 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 2.7 | [6] |
| FTL3-wt AML | Acute Myeloid Leukemia | 3.8 | [6] |
| Various HCC lines | Hepatocellular Carcinoma | 12.5 - 86 | [6] |
| MDA-MB-231 | Breast Cancer | ~60 (protein synthesis inhibition) | [7] |
| PC-3 | Prostate Cancer | ~60 (protein synthesis inhibition) | [7] |
| HEK293T | Kidney | 15.9 | [8] |
| Caki-2 | Kidney | 37.2 | [8] |
| A549 | Lung Cancer | 9.42 | [8] |
| HT-29 | Colon Cancer | 0.7 | [8] |
| Huh-7 | Hepatocellular Carcinoma | 30 | [8] |
| HeLa | Cervical Cancer | 5 | [8] |
| Primary Monocytes | - | 29 | [8] |
| Primary M1 Macrophages | - | 46 | [8] |
| CLL | Chronic Lymphocytic Leukemia | 6.9 | [9] |
Mechanism of Action: Targeting Translation Initiation
This compound and silvestrol share a common molecular target, eIF4A, but their interactions and downstream consequences exhibit subtle differences that may influence their therapeutic profiles. Both compounds bind to eIF4A and stabilize its interaction with RNA, effectively "clamping" the helicase on the mRNA and preventing the unwinding of secondary structures in the 5' untranslated region (5'-UTR).[1][2] This leads to a selective inhibition of the translation of mRNAs with complex 5'-UTRs, which often encode for proteins critical for cell growth, proliferation, and survival, such as MYC and MCL1.[3]
Activation of the eIF4F complex is a convergence point for multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][10] By inhibiting eIF4A, both DDR and silvestrol can effectively disrupt these pro-survival signals.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and silvestrol.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or silvestrol in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation for Solubilization: Incubate the plate for 4 hours to overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Western Blot
Western blotting is used to detect key apoptosis-related proteins, such as cleaved caspases and PARP, to confirm the induction of apoptosis by the compounds.[12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or silvestrol at the desired concentrations and time points. Collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptosis (sub-G1 peak).[13]
Protocol:
-
Cell Treatment: Treat cells with this compound or silvestrol for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle and the sub-G1 population indicative of apoptosis.
Concluding Remarks
Both this compound and silvestrol are highly potent inhibitors of eIF4A with significant anticancer activity. The provided data indicates that both compounds are active in the low nanomolar range against a variety of cancer cell lines. While their core mechanism of action is similar, differences in their chemical structures may lead to variations in their pharmacokinetic properties and off-target effects, which warrants further investigation. The experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising natural products.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to eIF4A Inhibitors: Desmethylrocaglamide and Other Key Modulators of Translation
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) has emerged as a critical target in oncology and virology due to its pivotal role in the initiation of protein synthesis, a process frequently dysregulated in disease. As an ATP-dependent RNA helicase, eIF4A unwinds complex secondary structures in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), facilitating ribosome recruitment and the translation of key proteins involved in cell growth, proliferation, and survival. This guide provides a detailed comparison of Desmethylrocaglamide, a natural product-derived eIF4A inhibitor, with other prominent inhibitors such as Silvestrol and Zotatifin (eFT226), offering insights into their performance based on available experimental data.
Mechanism of Action of Rocaglates
This compound belongs to the rocaglate family of natural products. Unlike inhibitors that compete with ATP, rocaglates exhibit a unique mechanism of action. They function as interfacial inhibitors, clamping eIF4A onto specific polypurine-rich RNA sequences within the 5'-UTRs of certain mRNAs.[1] This creates a stable ternary complex of eIF4A-RNA-inhibitor, which physically obstructs the scanning 43S pre-initiation complex, thereby stalling translation.[2] This mode of action leads to the selective inhibition of proteins encoded by mRNAs with highly structured 5' UTRs, which often include oncoproteins like MYC, cyclins, and anti-apoptotic BCL-2 family members.[3][4][5]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected eIF4A inhibitors. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Activity of eIF4A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Citation |
| This compound | Jurkat T cells (NF-κB activation) | - | 44 (PMA-induced), 58 (TNF-induced) | [6] |
| Sarcoma Cell Lines (various) | Growth Inhibition | Potent, comparable to Silvestrol | [3] | |
| Silvestrol | U87 Glioblastoma | MTT Assay | 13.15 | [7] |
| U251 Glioblastoma | MTT Assay | 22.88 | [7] | |
| MV4-11 AML | Growth Inhibition | 2.7 | [8] | |
| MDA-MB-231 Breast Cancer | Proliferation Assay | ~1-10 | [9] | |
| Various Lymphoma Lines | Metabolic Viability | 2.7 - 213 | [5] | |
| Zotatifin (eFT226) | MDA-MB-231 Breast Cancer | Proliferation Assay | <15 | [1][10] |
| TMD8 Lymphoma | Growth Inhibition | 4.1 | [3] | |
| SU-DHL-2 Lymphoma | Growth Inhibition | 3.0 | [3] | |
| HBL1 Lymphoma | Growth Inhibition | 5.6 | [3] | |
| Pfeiffer Lymphoma | Growth Inhibition | 3.7 | [3] | |
| Ramos Lymphoma | Growth Inhibition | 4.6 | [3] | |
| Jeko1 Mantle Cell Lymphoma | Growth Inhibition | 7.9 | [3] | |
| Rocaglamide (Roc) | Sarcoma Cell Lines (various) | Growth Inhibition | Potent, comparable to Silvestrol | [3] |
| MPNST Xenograft | In vivo tumor growth | Significant inhibition | [6] |
Table 2: In Vivo Efficacy of eIF4A Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Rocaglamide (Roc) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Orthotopic Xenograft (ST8814-Luc) | 4 mg/kg IP or 1.2 mg/kg PO, every other day | >10,000-fold reduction in tumor bioluminescence vs. vehicle | [6] |
| Ewing Sarcoma | PDX Model | Not specified | ~90% | [3] | |
| Osteosarcoma | PDX Model | Not specified | ~80% | [3] | |
| Rhabdomyosarcoma | PDX Model | Not specified | ~70% | [3] | |
| Silvestrol | Acute Lymphoblastic Leukemia (ALL) | Xenograft (697 cells) | 1.5 mg/kg IP, every other day | Significantly extended survival | [11][12] |
| Hepatocellular Carcinoma (HCC) | Orthotopic Xenograft | 0.4 mg/kg | Significant anti-tumor effect | [8] | |
| Mantle Cell Lymphoma (MCL) | Xenograft Model | Not specified | Significantly prolonged survival | [8] | |
| Zotatifin (eFT226) | B-cell Lymphoma | Xenograft Models (TMD8, HBL1, Pfeiffer, SU-DHL-6, Ramos) | 1 mg/kg IV, every 4 days | 37% - 97% | [10][13] |
| Receptor Tyrosine Kinase (RTK)-driven tumors | Xenograft Models | 1 mg/kg IV, every 4 days | Significant tumor growth inhibition and regression | [2] | |
| Prostate Cancer | PDX Model | Not specified | Tumor shrinkage | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability and Proliferation Assays (MTT/CellTiter-Glo)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the eIF4A inhibitor (e.g., this compound, Silvestrol) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using non-linear regression analysis.
Western Blotting for Downstream Target Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows for the assessment of how eIF4A inhibitors affect the expression of downstream target proteins like c-Myc, Mcl-1, and Cyclin D1.[15]
Protocol:
-
Cell Lysis: Treat cells with the eIF4A inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Mcl-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[15][17]
Polysome Profiling
Principle: Polysome profiling separates mRNAs based on the number of associated ribosomes through sucrose density gradient ultracentrifugation. This technique allows for the assessment of the translational status of specific mRNAs and can demonstrate how eIF4A inhibitors globally affect translation or selectively inhibit the translation of certain transcripts.[7][18]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the eIF4A inhibitor. Prior to harvesting, add a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA. Lyse the cells in a buffer containing cycloheximide.[7][18]
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction and Analysis: Extract RNA from the collected fractions. The distribution of a specific mRNA across the gradient can be analyzed by RT-qPCR or RNA sequencing to determine its translational efficiency. A shift from the polysome-bound fractions to the monosome or sub-ribosomal fractions indicates translational repression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by eIF4A inhibition and a general workflow for the characterization of eIF4A inhibitors.
Caption: The eIF4F complex is a key convergence point for oncogenic signaling pathways like Ras/MEK/ERK and PI3K/Akt/mTOR.
Caption: A general workflow for the preclinical evaluation of eIF4A inhibitors.
Conclusion
This compound, along with other rocaglates like Silvestrol and the clinical-stage compound Zotatifin, represents a promising class of eIF4A inhibitors with a distinct mechanism of action. By selectively targeting the translation of oncoproteins, these compounds exhibit potent anti-cancer activity both in vitro and in vivo across a range of malignancies. The choice of a specific eIF4A inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. This guide provides a foundational comparison to aid researchers in this endeavor. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparative assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zotatifin | eFT226 | Selective eIF4A inhibitor | TargetMol [targetmol.com]
- 11. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Researchers Learn How a Drug Called Zotatifin Kills Cancer Cells | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
Unraveling the Mechanism of Desmethylrocaglamide: A Comparative Guide for Researchers
A detailed analysis of Desmethylrocaglamide's mechanism of action, benchmarked against other prominent eIF4A inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential, supported by experimental data and detailed protocols.
This compound, a member of the rocaglamide family of natural products, has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This DEAD-box RNA helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step in the initiation of protein synthesis. By targeting eIF4A, this compound effectively stalls the translation of a specific subset of mRNAs, many of which encode oncoproteins, thereby exhibiting significant anti-cancer activity. This guide delves into the molecular intricacies of this compound's mechanism of action, offering a comparative analysis with other well-characterized eIF4A inhibitors, including its parent compound Rocaglamide, the extensively studied Silvestrol, and the synthetic inhibitor Zotatifin (eFT226).
Comparative Efficacy of eIF4A Inhibitors
The cytotoxic and anti-proliferative activities of this compound and other eIF4A inhibitors have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 µM (4 nM) | |
| MEL-JUSO | Melanoma | 0.013 µM (13 nM) | ||
| STS26T | Malignant Peripheral Nerve Sheath Tumor | Lower than Silvestrol | [1] | |
| Rocaglamide | STS26T | Malignant Peripheral Nerve Sheath Tumor | Slightly higher than Silvestrol | [1] |
| MCF7 | Breast Cancer | ~50 nM (for HSF1 inhibition) | [2] | |
| MDA-MB-231 | Breast Cancer | Time-dependent; ~50% viability reduction at 24h across various concentrations | [3] | |
| Silvestrol | HCC cell lines (various) | Hepatocellular Carcinoma | 12.5 - 86 nM | [4] |
| MV4-11 | Acute Myeloid Leukemia | 2.7 nM | [4] | |
| FTL3-wt | Acute Myeloid Leukemia | 3.8 nM | [4] | |
| MDA-MB-231 | Breast Cancer | ~60 nM (protein synthesis inhibition) | [5] | |
| PC-3 | Prostate Cancer | ~60 nM (protein synthesis inhibition) | [5] | |
| T-47D | Ductal Breast Carcinoma | 5.46 nM | [6] | |
| Zotatifin (eFT226) | MDA-MB-231 | Breast Cancer | 1.5 - 217.5 nM (sequence-dependent) | [7][8] |
| TMD8 | Diffuse Large B-cell Lymphoma | 4.1 nM | [7] | |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 3 nM | [7] |
Mechanism of Action: Targeting the eIF4A Helicase
This compound, along with other rocaglamides, exerts its primary effect by clamping eIF4A onto specific polypurine sequences within the 5' UTRs of mRNAs. This action inhibits the helicase activity of eIF4A, preventing the unwinding of complex secondary structures and thereby stalling ribosome scanning and translation initiation. This leads to a selective decrease in the synthesis of proteins with highly structured 5' UTRs, which often include oncoproteins crucial for cancer cell survival and proliferation, such as cyclins, MYC, and MCL1.
Beyond its direct impact on eIF4A, this compound and other rocaglamides have been shown to modulate other signaling pathways implicated in cancer. These include the inhibition of the Raf-MEK-ERK pathway through the targeting of prohibitins (PHB1 and PHB2) and the modulation of transcription factors like heat shock factor 1 (HSF1) and NF-κB.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound's mechanism of action, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment, providing insights into the affected signaling pathways.
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., eIF4A, phospho-eIF4E, c-Myc, Cyclin D1, Mcl-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Recommended Primary Antibodies:
-
eIF4A1/2: To confirm target engagement.
-
Phospho-eIF4E (Ser209): To assess downstream effects on the cap-binding protein.
-
c-Myc, Cyclin D1, Mcl-1: To measure the expression of key oncoproteins with structured 5' UTRs.
-
Cleaved Caspase-3, PARP: To detect markers of apoptosis.
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, allowing for the assessment of translational efficiency.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in the presence of cycloheximide to "freeze" ribosomes on the mRNA.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours.
-
Fractionation: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to visualize the monosome and polysome peaks.
-
RNA Extraction: Extract RNA from each fraction.
-
Analysis: Analyze the distribution of specific mRNAs across the fractions using RT-qPCR or RNA-sequencing to determine changes in their translational status upon this compound treatment.
In Vitro eIF4A Helicase Assay
This assay directly measures the enzymatic activity of eIF4A and its inhibition by this compound.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant eIF4A, a radiolabeled or fluorescently-labeled RNA duplex substrate, ATP, and a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Initiate the helicase reaction by adding ATP.
-
Time Course: Incubate the reactions at 37°C and take aliquots at different time points.
-
Separation of Substrate and Product: Separate the unwound single-stranded RNA from the duplex substrate using native polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the amount of unwound RNA to determine the helicase activity and the inhibitory effect of this compound.
Clinical Development Landscape
While this compound and Rocaglamide have shown promising preclinical activity, their clinical development is not as advanced as some other eIF4A inhibitors.[9][10] Silvestrol has undergone more extensive preclinical and some early clinical investigations.[3] Notably, the synthetic eIF4A inhibitor Zotatifin (eFT226) is currently in Phase 1/2 clinical trials for the treatment of various solid tumors, highlighting the therapeutic potential of targeting this pathway.[4][7][11][12][13] The favorable drug-like properties of this compound, such as its circumvention of MDR1-mediated efflux, suggest it may hold advantages for further clinical exploration.[1]
Conclusion
This compound is a potent and specific inhibitor of the eIF4A RNA helicase, a critical component of the translation initiation machinery. Its mechanism of action, which involves clamping eIF4A onto mRNA and stalling protein synthesis of key oncoproteins, provides a strong rationale for its development as an anti-cancer therapeutic. Comparative data suggests that this compound exhibits comparable or even superior potency to other rocaglamides like Silvestrol in certain contexts, with potentially improved pharmacological properties. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the therapeutic potential of this compound and to contribute to the growing body of knowledge on eIF4A inhibition as a promising strategy in cancer therapy.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide and silvestrol: a long story from anti-tumor to anti-coronavirus compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]
- 8. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rocaglamide and silvestrol: a long story from anti-tumor to anti-coronavirus compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Study of eFT226 in Subjects With Selected Advanced Solid Tumor Malignancies [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Potency of Rocaglate Derivatives: A Structure-Activity Comparison
A deep dive into the structure-activity relationships of rocaglate derivatives reveals key chemical modifications that dictate their potent anticancer and antiviral activities. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in the pursuit of novel therapeutics.
Rocaglates, a class of natural products originating from plants of the Aglaia genus, have garnered significant attention for their profound biological effects, primarily as inhibitors of translation initiation.[1] By targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for unwinding mRNA secondary structures, these compounds effectively stall protein synthesis, a process often dysregulated in cancer and viral infections.[2][3] This unique mechanism of action has spurred extensive research into the synthesis and evaluation of numerous rocaglate derivatives, each with distinct structural features that fine-tune their biological activity.
Comparative Analysis of Biological Activity
The potency of rocaglate derivatives is intricately linked to the nature and position of substituents on their core cyclopenta[b]benzofuran scaffold. The following tables summarize the in vitro anticancer and antiviral activities of key rocaglate analogues, highlighting the impact of structural modifications on their efficacy.
Anticancer Activity of Rocaglate Derivatives
The antiproliferative activity of rocaglate derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below demonstrate the varying potencies of these compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Didesmethyl-rocaglamide | MONO-MAC-6 (Leukemia) | 0.004 | Lacks methyl groups on the B-ring | [4] |
| MEL-JUSO (Melanoma) | 0.013 | [4] | ||
| Rocaglamide (Roc) | MPNST | Comparable to Silvestrol | Amide at C-2 | [5][6] |
| Amidino-rocaglate (CMLD012073) | NIH/3T3 | 0.01 | Imidazoline substituent | [7] |
| Rocaglate Acyl Sulfamide (Roc ASF) | Glioblastoma Stem Cells | Nanomolar range | C4'-bromination and C2-acyl sulfamoylation | [1][8] |
| Compound 4 | HL60 (Leukemia) | 8.09 | - | [9] |
| MCF-7 (Breast) | 3.26 | [9] | ||
| A549 (Lung) | 9.34 | [9] |
Antiviral Activity of Rocaglate Derivatives
Rocaglates have demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. The half-maximal effective concentration (EC50) values in the following table illustrate their potential as antiviral agents.
| Derivative | Virus | Cell Line | EC50 (nM) | Key Structural Features | Reference | |---|---|---|---|---| | CR-31-B (-) | SARS-CoV-2 | Vero E6 | ~1.8 | Synthetic rocaglate |[2][10] | | Zotatifin | HCoV-229E | MRC-5 | 3.9 | Synthetic rocaglate |[11] | | | MERS-CoV | MRC-5 | 4.3 | |[11] | | | SARS-CoV-2 | Vero E6 | 41.6 | |[11] | | Amidino-rocaglates (ADRs) | Hepatitis E Virus (HEV) | - | 1 - 9 | Fused amidine ring |[12][13] |
Key Structure-Activity Relationships
Systematic studies have elucidated several key structural determinants for the biological activity of rocaglates:
-
C-2 Substituents: The presence of amide or ester groups at the C-2 position of the benzofuran scaffold appears to enhance cytotoxic activity.[5] For instance, didesmethylrocaglamide and rocaglamide, both featuring a C-2 amide, exhibit potent growth inhibition.[5][6]
-
Aromatic B-ring Modifications: Modifications to the B-ring significantly impact potency. Didesmethyl-rocaglamide, which lacks the two methoxy groups on the B-ring present in rocaglamide, is one of the most active derivatives.[4] Conversely, C4'-bromination on the B-ring, as seen in Rocaglate Acyl Sulfamides (Roc ASFs), increases potency against glioblastoma stem cells.[14]
-
C-1 and C-3 Substituents: Acetylation of the hydroxyl group at C-1 or the introduction of a hydroxyl or methoxy group at C-3 generally diminishes the activity of the compounds.[4]
-
Fused Ring Systems: The development of amidino-rocaglates (ADRs), which feature an imidazoline ring fused to the rocaglate core, has led to some of the most potent synthetic derivatives identified to date.[7] This modification is thought to enhance the interaction with eIF4A.[15][16]
-
Core Structure: The cyclopenta[b]benzofuran core is essential for activity. Structurally related aglain congeners, which possess a pyran ring instead of a furan ring, are inactive.[4]
Mechanism of Action: Targeting Translation Initiation
The primary molecular target of rocaglates is the DEAD-box RNA helicase eIF4A.[2][3] These compounds function as interfacial inhibitors, stabilizing the complex between eIF4A and polypurine-rich RNA sequences.[7][17] This "clamping" action prevents the scanning of the 43S preinitiation complex along the 5' untranslated region (UTR) of mRNAs, thereby inhibiting the initiation of translation.[14] Some derivatives, like Roc ASFs, have also been shown to target another DEAD-box helicase, DDX3.[14]
Experimental Protocols
The biological activities of rocaglate derivatives are typically assessed using a panel of in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the rocaglate derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[9][19]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Translation Assay
This assay measures the ability of rocaglate derivatives to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare Translation Mix: Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or Krebs-2 cell extracts).[21][22]
-
Add Components: To the translation mix, add the rocaglate derivative at various concentrations, an in vitro transcribed reporter mRNA (e.g., encoding luciferase), and amino acids.[22][23]
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.[21][23]
-
Measure Reporter Activity: Quantify the expression of the reporter protein (e.g., by measuring luciferase activity) using a luminometer.[21]
-
Data Analysis: Normalize the reporter activity to a vehicle control and determine the concentration of the rocaglate derivative that inhibits translation by 50% (IC50).
Fluorescence Polarization Assay for eIF4A:RNA Clamping
This assay directly measures the ability of rocaglates to stabilize the interaction between eIF4A and a fluorescently labeled RNA substrate.
Protocol:
-
Prepare Reaction Mixture: In a suitable buffer, combine recombinant eIF4A protein, a fluorescently labeled polypurine RNA probe (e.g., FAM-labeled poly(A) or poly(AG)), and the rocaglate derivative at various concentrations.[24][25]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization of the sample using a suitable plate reader. An increase in polarization indicates the formation of a stable eIF4A:RNA:rocaglate complex.[17]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the rocaglate concentration to determine the EC50 for clamping activity.
Conclusion
The extensive body of research on rocaglate derivatives has provided valuable insights into their structure-activity relationships and mechanism of action. Key structural modifications on the cyclopenta[b]benzofuran core have been shown to significantly modulate their anticancer and antiviral potencies. The development of novel synthetic strategies continues to expand the chemical diversity of this class of compounds, offering opportunities for the discovery of new derivatives with improved therapeutic profiles. The experimental protocols and comparative data presented in this guide serve as a resource for researchers in the field, facilitating the rational design and evaluation of the next generation of rocaglate-based therapeutics.
References
- 1. Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercepted Retro-Nazarov Reaction: Syntheses of Amidino-Rocaglate Derivatives and Their Biological Evaluation as eIF4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of structurally re-engineered rocaglates as inhibitors against hepatitis E virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Basis for the Improved RNA Clamping of Amidino-Rocaglates to eIF4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. static.igem.wiki [static.igem.wiki]
- 20. broadpharm.com [broadpharm.com]
- 21. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.protocols.io [content.protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Efficacy of Desmethylrocaglamide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the quest for therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a comparative analysis of desmethylrocaglamide, a member of the rocaglamide family of natural products, and doxorubicin, a long-standing cornerstone of chemotherapy. This document synthesizes available preclinical data to offer an objective comparison of their anti-cancer properties, detailing their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor efficacy.
Mechanisms of Action: A Tale of Two Pathways
This compound and doxorubicin exert their cytotoxic effects through distinct molecular pathways. This compound primarily functions as an inhibitor of protein synthesis, while doxorubicin's primary mechanism involves DNA damage.
This compound: This compound targets the translation initiation factor eIF4A, an RNA helicase essential for the unwinding of complex 5' untranslated regions of messenger RNAs (mRNAs) that often encode for proteins involved in cell growth and proliferation. By binding to eIF4A, this compound clamps it onto mRNA, stalling the scanning of the pre-initiation complex and thereby inhibiting the translation of key oncogenic proteins. Additionally, rocaglamides have been shown to bind to prohibitins (PHB1 and PHB2), which disrupts the Raf-MEK-ERK signaling pathway, further contributing to its anti-proliferative effects.[1][2][3]
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. Its primary mode of cytotoxicity is the inhibition of topoisomerase II.[4][5][6] Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and the induction of apoptosis.[4][5][6] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and damages cellular components, including DNA, lipids, and proteins, ultimately contributing to apoptotic cell death.[7][8][9][10][11]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are limited, an indirect comparison can be drawn from available data in leukemia and melanoma cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 |
| MEL-JUSO | Melanoma | 0.013 | |
| Doxorubicin | MOLM-13 | Acute Myeloid Leukemia | ~0.5 - 1.0[12] |
| U-937 | Histiocytic Lymphoma | >1.0[12] | |
| B16.F10 | Melanoma | 0.033[13] | |
| A375 | Melanoma | ~0.05 - 0.1[14][15] | |
| MNT-1 | Melanoma | ~0.1 - 0.2[14] |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.[3]
Based on the available data, this compound exhibits potent cytotoxicity in the nanomolar range, appearing to be significantly more potent than doxorubicin in the specific leukemia and melanoma cell lines for which data is available.
In Vivo Anti-Tumor Efficacy: An Indirect Assessment in Breast Cancer Xenografts
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer agents. While no studies directly compare this compound and doxorubicin in the same in vivo model, data from separate studies using breast cancer xenografts in mice allow for an indirect comparison of their tumor growth inhibition capabilities.
| Drug | Mouse Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Rocaglamide | Orthotopic MPNST mouse model | Malignant Peripheral Nerve Sheath Tumor | 4mg/kg IP or 1.2mg/kg PO, every other day | Potent anti-tumor effects | [2][16] |
| Doxorubicin | Subcutaneous E0117 tumor-bearing C57BL/6 mice | Breast Cancer | Intravenous administration | Up to 40% greater than free DOX when encapsulated in nanoparticles | [9] |
| Doxorubicin | 4T1 orthotopic xenograft | Breast Cancer | 4 mg/kg and 8 mg/kg, once a week IP or IV | Moderate inhibition as a single agent | [4][8] |
Rocaglamides, including this compound, have demonstrated potent in vivo efficacy in various sarcoma models, including patient-derived xenografts.[2][16] Doxorubicin also shows significant tumor growth inhibition in breast cancer xenograft models, with its efficacy being enhanced when delivered via nanocarriers.[9] A direct comparative in vivo study is necessary to definitively conclude which agent has superior anti-tumor activity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-cancer drugs in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, doxorubicin, or vehicle control according to the specified dosing regimen (e.g., intraperitoneal, intravenous, or oral administration).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
Conclusion
This comparative guide provides a snapshot of the current preclinical understanding of this compound and doxorubicin. This compound emerges as a highly potent agent in vitro, with a distinct mechanism of action centered on the inhibition of protein synthesis. Doxorubicin, a well-established chemotherapeutic, continues to demonstrate broad efficacy through its DNA-damaging properties. While indirect comparisons suggest a potential potency advantage for this compound, the lack of direct comparative studies, particularly in vivo, underscores the need for further research. Future head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these two compounds, which will be critical in guiding future clinical development.
References
- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Desmethylrocaglamide Demonstrates Potent In Vivo Anti-Tumor Effects by Targeting Protein Translation
A comprehensive analysis of preclinical in vivo data reveals Desmethylrocaglamide (DDR) as a promising anti-tumor agent, exhibiting significant efficacy in various sarcoma models. This guide compares its performance against related compounds, primarily Silvestrol, and details the experimental evidence supporting its mechanism of action.
This compound, a member of the rocaglate family of natural products, has shown potent anti-tumor activities in vivo, largely attributed to its ability to inhibit protein translation by targeting the eukaryotic initiation factor 4A (eIF4A).[1][2] Preclinical studies in mouse xenograft models of various cancers, including malignant peripheral nerve sheath tumors (MPNST), Ewing sarcoma, osteosarcoma, and rhabdomyosarcoma, have validated its efficacy.[1] In direct comparisons, DDR and its close analog Rocaglamide (Roc) have demonstrated comparable or even superior drug-like properties to Silvestrol, another well-studied rocaglate.[1]
Comparative In Vivo Efficacy
This compound and Rocaglamide have been evaluated in several patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, consistently demonstrating significant tumor growth inhibition.
| Compound | Cancer Model | Administration | Dosage | Tumor Growth Inhibition | Reference |
| Rocaglamide | Orthotopic MPNST (ST8814-Luc) | Intraperitoneal (IP) | 4 mg/kg (every other day) | >10,000-fold reduction in bioluminescence vs. vehicle | [1] |
| Rocaglamide | Orthotopic MPNST (ST8814-Luc) | Oral | 1.2 mg/kg (every other day) | >10,000-fold reduction in bioluminescence vs. vehicle | [1] |
| Rocaglamide | Ewing Sarcoma (PDX) | Not Specified | Not Specified | ~90% over four weeks | [1] |
| Silvestrol | Mantle Cell Lymphoma (Xenograft) | Not Specified | Not Specified | Significantly prolonged survival | [3] |
| Silvestrol | Acute Myeloid Leukemia (Primary AML Xenograft) | Intraperitoneal (IP) | 0.75 mg/kg (5 days on, 2 days off for 3 weeks) | Reduced tumor burden | [4] |
| Silvestrol | Hepatocellular Carcinoma (Orthotopic Xenograft) | Not Specified | 0.4 mg/kg | Anti-tumor effect | [3] |
Superior Pharmacokinetic Profile
A key advantage of Rocaglamide and this compound over Silvestrol is their improved drug-like properties. Pharmacokinetic analyses have shown that Rocaglamide has approximately 50% oral bioavailability, a significant improvement over Silvestrol's reported poor oral bioavailability of less than 2%.[1] Furthermore, unlike Silvestrol, DDR and Roc were found to be insensitive to MDR1 efflux, a common mechanism of drug resistance in cancer cells.[1]
Mechanism of Action: Inhibition of Protein Translation
The anti-tumor effects of this compound and other rocaglates stem from their unique mechanism of action. They bind to the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F translation initiation complex.[1][2] This binding clamps eIF4A onto mRNA transcripts, preventing the scanning process required to initiate translation. This leads to a global reduction in protein synthesis, with a particularly strong effect on the translation of mRNAs encoding oncogenic proteins that are crucial for tumor growth and survival, such as cyclins, Myc, and anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][3] This targeted inhibition of oncoprotein synthesis ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, as evidenced by increased levels of cleaved caspases.[1]
Experimental Protocols
The in vivo anti-tumor effects of this compound and its analogs are typically validated using xenograft models in immunocompromised mice.
Orthotopic MPNST Xenograft Model
-
Cell Line: ST8814-Luc cells, which are human malignant peripheral nerve sheath tumor cells engineered to express luciferase for bioluminescence imaging.
-
Animal Model: NOD-scid gamma (NSG) mice are commonly used due to their severe immunodeficiency, which allows for robust engraftment of human cells.
-
Tumor Implantation: ST8814-Luc cells are implanted into the sciatic nerve of the mice to create an orthotopic tumor model that better recapitulates the natural tumor microenvironment.
-
Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control. Administration can be intraperitoneal (e.g., 4 mg/kg) or oral (e.g., 1.2 mg/kg), typically on an alternating day schedule.[1]
-
Tumor Growth Assessment: Tumor progression is monitored non-invasively by measuring bioluminescence using an in vivo imaging system. At the end of the study, tumors are often excised for histological and immunohistochemical analysis to assess for markers of apoptosis, such as cleaved caspase-3.[1]
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a potent anti-cancer agent. Its efficacy in multiple sarcoma models, favorable pharmacokinetic profile compared to other rocaglates like Silvestrol, and well-defined mechanism of action make it a compelling candidate for further preclinical and clinical development. Future studies should continue to explore its efficacy in a broader range of cancer types and in combination with other therapeutic agents.
References
- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavagline Compounds: Performance and Mechanisms
This guide provides a comprehensive comparison of flavagline compounds, a class of natural products known for their potent anticancer, antiviral, and cytoprotective activities.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details their mechanisms of action, presents comparative experimental data, and outlines key experimental protocols for their evaluation.
Introduction to Flavaglines
Flavaglines are a family of complex natural products, structurally characterized by a unique cyclopenta[b]benzofuran skeleton, isolated from plants of the Aglaia genus.[4][5] First identified in 1982 for their antileukemic activity, compounds like rocaglamide and silvestrol have since become subjects of intense study.[4] Their remarkable biological profile includes potent anticancer, anti-inflammatory, cardioprotective, and neuroprotective effects.[1][6] A key feature of flavaglines is their high selectivity, often inhibiting the proliferation of cancer cells at nanomolar concentrations with significantly less toxicity to normal cells.[6][7]
Mechanism of Action
Flavaglines exert their biological effects primarily through two key molecular targets: the eukaryotic initiation factor 4A (eIF4A) and prohibitins (PHBs).[1][5][8]
2.1. Inhibition of eIF4A-Dependent Translation
The most well-characterized mechanism of action for flavaglines is the inhibition of protein synthesis.[9] They target eIF4A, an ATP-dependent DEAD-box RNA helicase that is a crucial component of the eIF4F translation initiation complex.[8][10] This complex is responsible for unwinding the 5'-untranslated regions (5'-UTRs) of mRNAs, a critical step for ribosome recruitment and the initiation of cap-dependent translation.[8]
Unlike typical enzyme inhibitors, flavaglines have a unique mode of action. They bind to a bimolecular cavity formed between eIF4A and a polypurine-rich RNA sequence.[8][11] This stabilizes the eIF4A-RNA interaction, effectively "clamping" the helicase onto the mRNA.[8][11] This action blocks the scanning ribosome, prevents the recycling of eIF4A for further initiation events, and ultimately represses the translation of specific mRNAs, many of which encode for proteins involved in cancer proliferation and survival.[8]
Caption: Flavagline-mediated inhibition of eIF4A-dependent translation.
2.2. Modulation of Prohibitins and NF-κB Signaling
Flavaglines also bind to prohibitins (PHB1 and PHB2), highly conserved scaffold proteins implicated in various cellular processes, including cell signaling, mitochondrial integrity, and apoptosis.[1][12] By targeting prohibitins, flavaglines can inhibit the Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for the survival of many cancer cells.[13][14]
Furthermore, this interaction can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][15] NF-κB is a key transcription factor that regulates inflammation, cell proliferation, and apoptosis.[16] Some flavagline derivatives have been shown to inhibit the proliferation of cancer cells by modulating the NF-κB pathway, preventing the translocation of NF-κB dimers to the nucleus and subsequent gene expression.[15][16]
Caption: Inhibition of the NF-κB signaling pathway by flavaglines.
Comparative Performance Data
The cytotoxic activity of flavagline compounds varies based on their specific chemical structure and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values for several representative flavaglines against a panel of human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 / ED50 | Reference |
| Aglaroxin A (1) | Lu1 | Lung Cancer | 0.001 µg/mL | [17] |
| LNCaP | Prostate Cancer | 0.001 µg/mL | [17] | |
| MCF-7 | Breast Cancer | 0.001 µg/mL | [17] | |
| HUVEC | Normal Endothelial | > 1.0 µg/mL | [17] | |
| Aglaroxin A 1-O-acetate (2) | Lu1 | Lung Cancer | 0.001 µg/mL | [17] |
| LNCaP | Prostate Cancer | 0.001 µg/mL | [17] | |
| MCF-7 | Breast Cancer | 0.001 µg/mL | [17] | |
| Aglaiastatin | SW480 | Colorectal Carcinoma | ~5 nM | [7] |
| HT29/HI1 | Colorectal Carcinoma | ~10 nM | [7] | |
| IEC18 | Normal Intestinal Epithelial | > 10 µM | [7] | |
| Silvestrol | B-CLL | B-cell Leukemia | 7 nM (LC50) | [9] |
| HT-29 | Colon Cancer | 2.3 µM (for similar compound) | [6] | |
| PC-3 | Prostate Cancer | 2.3 µM (for similar compound) | [6] | |
| Rocaglaol | K562 | Chronic Myeloid Leukemia | ~50-100 nM (for derivatives) | [4] |
| Rocaglamide | P388 | Murine Leukemia | 2.5 ng/mL (ED50) | [18] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Key Experimental Protocols
Evaluating the efficacy and mechanism of flavagline compounds requires a series of standardized assays. Below are detailed protocols for key experiments.
Caption: General experimental workflow for evaluating flavagline compounds.
4.1. Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of a flavagline compound on cancer and normal cell lines and to calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HUVEC).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Flavagline compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS).
-
96-well microplates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the flavagline compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
4.2. Protocol 2: Protein Synthesis Inhibition Assay (Luciferase Reporter)
-
Objective: To quantify the inhibitory effect of flavaglines on cap-dependent protein synthesis.[19]
-
Principle: This assay uses an in vitro translation system (e.g., rabbit reticulocyte lysate) programmed with an mRNA encoding a reporter protein like Firefly Luciferase. Inhibition of translation is measured by the reduction in luminescence produced upon addition of the luciferin substrate.[19]
-
Materials:
-
In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System).
-
Luciferase mRNA transcript (capped and polyadenylated).
-
Flavagline compound stock solution (in DMSO).
-
Luciferase Assay Reagent (containing luciferin).
-
Nuclease-free water, 96-well opaque white plates, luminometer.
-
-
Procedure:
-
Reaction Setup: On ice, prepare the master mix according to the translation kit manufacturer's instructions, including lysate, amino acids, and energy source.
-
Compound Addition: In the wells of a 96-well plate, add the flavagline compound at various concentrations. Include a vehicle control (DMSO).
-
Initiate Translation: Add the translation master mix to each well, followed by the luciferase mRNA to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Measurement: Equilibrate the plate to room temperature. Add the Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each concentration relative to the vehicle control: 100 - ((RLU_treated / RLU_control) * 100), where RLU is Relative Light Units.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for protein synthesis inhibition.
-
4.3. Protocol 3: NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of flavaglines on NF-κB transcriptional activity.
-
Principle: This assay utilizes a stable cell line (e.g., HEK293, H460) engineered to contain a reporter gene (e.g., Luciferase or GFP) under the control of a promoter with multiple NF-κB response elements.[20][21] When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to these elements and drives reporter gene expression, which can be quantified.[21][22] Flavagline-mediated inhibition will result in a decreased reporter signal.
-
Materials:
-
NF-κB reporter cell line.
-
Complete culture medium.
-
Flavagline compound stock solution (in DMSO).
-
NF-κB activator (e.g., TNF-α, 10 ng/mL).
-
Luciferase Assay System or flow cytometer/fluorescence microscope for GFP.
-
96-well plates (opaque white for luciferase, clear for GFP).
-
-
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the flavagline compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the NF-κB activator (TNF-α) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Measurement:
-
For Luciferase: Lyse the cells and measure luminescence according to the assay kit's protocol.
-
For GFP: Measure fluorescence intensity using a plate reader or analyze the percentage of GFP-positive cells by flow cytometry.
-
-
-
Data Analysis:
-
Normalize the reporter signal of stimulated cells to the signal from unstimulated cells to determine the fold induction.
-
Calculate the percentage of inhibition of NF-κB activity for each flavagline concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
References
- 1. Flavaglines: potent anticancer drugs that target prohibitins and the helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the biology and chemistry of the flavaglines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel flavagline-like compounds with potent Fli-1 inhibitory activity suppress diverse types of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A natural flavagline derivative A2073 inhibits the proliferation of erythroleukemia cells by targeting the MAPK, PI3K, NF-κB, and cell cycle pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Flavaglines and Bisamides from Aglaia edulis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Generation of stable reporter breast and lung cancer cell lines for NF-κB activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desmethylrocaglamide and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desmethylrocaglamide (DMR) and paclitaxel, two potent anti-cancer compounds. While a direct head-to-head study comparing the two is not extensively available in published literature, this document synthesizes available data on their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation. This guide aims to provide an objective comparison to inform further research and drug development efforts.
Mechanism of Action: Distinct Cellular Targets
This compound and paclitaxel exert their cytotoxic effects through fundamentally different mechanisms, targeting distinct cellular processes.
This compound: An Inhibitor of Protein Synthesis
This compound belongs to the rocaglamide family of natural products, which are known to be potent inhibitors of protein synthesis. Its primary mechanism involves the targeting of prohibitins (PHB1 and PHB2).[1][2][3] The binding of rocaglamides to prohibitins disrupts the interaction between prohibitin and CRaf, a key kinase in the Raf-MEK-ERK signaling pathway.[1][2][3] This inhibition of the Raf-MEK-ERK cascade ultimately leads to a blockage of protein translation.[1][2][3]
Furthermore, some rocaglamide derivatives have been shown to directly target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[4] By inhibiting these crucial steps in protein synthesis, this compound leads to the downregulation of short-lived proteins that are essential for cancer cell survival and proliferation, such as c-FLIP and Mcl-1, thereby inducing apoptosis.[4]
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel is a well-established chemotherapeutic agent that targets the microtubule cytoskeleton.[5] Unlike other anti-tubulin agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.[5] This interference with the normal dynamics of microtubules disrupts the formation of the mitotic spindle during cell division.[6][7]
The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.[6][7] The suppression of microtubule dynamics by paclitaxel is a key factor in its ability to inhibit the proliferation of rapidly dividing cancer cells.[7][8][9]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values for this compound and Related Rocaglamides
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Dithis compound | MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 µM | |
| Dithis compound | MEL-JUSO | Melanoma | 0.013 µM | |
| Rocaglamide Derivative | MDA-MB-231 | Triple-Negative Breast Cancer | ~15% cell death at 10µM | [10] |
| Rocaglaol | Various | Various | Comparable to paclitaxel | [11] |
Table 2: IC50 Values for Paclitaxel
| Cell Line | Cancer Type | IC50 (24h exposure) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified | [12][13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [12][13] |
| T-47D | Breast Cancer (Luminal A) | Not specified | [12][13] |
| Various Human Tumor Lines | Various | 2.5 - 7.5 nM | [14] |
| Caov-3 | Ovarian Adenocarcinoma | Proliferation inhibited at 30 nM | [7] |
| A-498 | Kidney Carcinoma | Proliferation inhibited at 100 nM | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the indicated time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, or G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drugs and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle based on their DNA content.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
References
- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications | SJP [sjpbiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Apoptosis Induction by Desmethylrocaglamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmethylrocaglamide's ability to induce apoptosis, benchmarked against other members of the rocaglamide family and conventional chemotherapy agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Apoptosis
This compound is a member of the flavagline (or rocaglamide) family of natural products, which are known for their potent anticancer properties. A primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Rocaglamides, including this compound, primarily function by inhibiting protein synthesis through their interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. This inhibition leads to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and c-FLIP, thereby sensitizing cancer cells to apoptotic signals. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which can be influenced by the action of rocaglamides.
Comparative Performance Analysis
The efficacy of this compound in inducing apoptosis is often evaluated in comparison to its parent compound, Rocaglamide, the well-studied derivative, Silvestrol, and standard apoptotic inducers like Doxorubicin and Staurosporine.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various cancer cell lines, showcasing the cytotoxic and apoptotic potential of this compound and its comparators.
Table 1: Comparative Growth-Inhibitory Activity (IC50) of Rocaglamides in MPNST Cells
| Compound | Cell Line | Growth Inhibition IC50 (nM) | Reference |
| This compound (DDR) | STS26T | 4.8 ± 1.2 | [1] |
| Rocaglamide | STS26T | 2.5 ± 0.3 | [1] |
| Silvestrol | STS26T | 2.5 ± 0.6 | [1] |
Note: The study refers to Dithis compound (DDR), which is closely related to this compound. The data indicates that its growth-inhibitory activity, a precursor to apoptosis, is comparable to other potent rocaglates[1].
Table 2: Apoptosis Induction by Rocaglamide in Hepatocellular Carcinoma (HCC) Cells
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) | Reference |
| Rocaglamide (100 nM) | HepG2 | ~9% | [2] |
| Rocaglamide (100 nM) | Huh-7 | ~11% | [2] |
| TRAIL (50 ng/mL) | HepG2 | ~16% | [2] |
| TRAIL (50 ng/mL) | Huh-7 | ~17% | [2] |
| Rocaglamide + TRAIL | HepG2 | ~55% | [2] |
| Rocaglamide + TRAIL | Huh-7 | ~57% | [2] |
Note: This data for Rocaglamide illustrates the potent synergistic effect of this compound class in enhancing TRAIL-induced apoptosis, a key therapeutic strategy[2].
Table 3: Apoptosis Induction by Rocaglamide in Breast Cancer Cells
| Treatment | Cell Line | % Total Cell Death (Annexin V+) | Reference |
| Untreated Control | MDA-MB-231 | 7.9% | [3] |
| Rocaglamide (9 nM, 48h) | MDA-MB-231 | ~15% | [3] |
Note: Even at low nanomolar concentrations, Rocaglamide demonstrates the ability to induce significant cell death in breast cancer cells[3].
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are provided below to clarify the mechanisms of action and methods of verification.
Signaling Pathway of Rocaglamide-Induced Apoptosis
Rocaglamides initiate apoptosis primarily by inhibiting the eIF4A helicase, which suppresses the translation of key survival proteins. This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-FLIP. The reduction of c-FLIP allows for the activation of the extrinsic pathway via Caspase-8, while the loss of Mcl-1 destabilizes the mitochondrial membrane, promoting the intrinsic pathway through the release of cytochrome c and subsequent activation of Caspase-9. Both pathways converge on the activation of executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
Caption: this compound apoptosis signaling pathway.
Experimental Workflow for Apoptosis Verification
Verifying apoptosis typically involves a multi-assay approach. The workflow begins with treating cancer cells with the compound of interest. Subsequently, apoptosis is quantified using Annexin V/PI staining and flow cytometry. To confirm the mechanism, caspase activity is measured, and Western blotting is performed to detect the cleavage of caspases and their substrates, like PARP.
Caption: Workflow for verifying apoptosis induction.
Detailed Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Preparation: Seed cells (1-5 x 10^5 cells/well) and treat with this compound or control compounds for the desired time. Include untreated (negative) and staurosporine-treated (positive) controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS and resuspend the pellet.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and control cells according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent.
-
Assay: Add 100 µL of the reagent to 100 µL of cell lysate in a 96-well plate.
-
Incubation: Mix and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity correlates directly with the amount of active caspase-3/7.
Western Blotting for Apoptotic Markers
This technique detects the presence of key apoptotic proteins and their cleavage products.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The cleavage of pro-caspases into their smaller, active subunits, and the cleavage of substrates like PARP by active caspases, are hallmarks of apoptosis that can be visualized as shifts in molecular weight on the blot.
Procedure:
-
Protein Extraction: Prepare total protein lysates from treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved forms of Caspase-3 and PARP confirms apoptosis induction.
References
- 1. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to eIF4A Inhibitors: Alternatives to Desmethylrocaglamide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a compelling target in oncology. Its inhibition offers a promising strategy to selectively target the synthesis of oncoproteins that drive cancer cell proliferation and survival. Desmethylrocaglamide, a member of the rocaglate family of natural products, is a known eIF4A inhibitor. This guide provides a comparative analysis of prominent alternative compounds to this compound, summarizing their performance with supporting experimental data to inform preclinical research strategies.
Mechanism of Action: Clamping Down on Cancer's Protein Production
This compound and its alternatives share a common mechanism of action. They are interfacial inhibitors that bind to eIF4A, an ATP-dependent DEAD-box RNA helicase, and clamp it onto specific polypurine sequences within the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This action forms a stable drug-eIF4A-mRNA ternary complex, which creates a steric barrier that impedes the scanning of the 43S preinitiation complex, thereby stalling translation initiation.[1][2] This selective inhibition of protein synthesis disproportionately affects the production of short-lived, potent oncoproteins such as MYC, MCL1, and various cyclins, which are often overexpressed in cancer cells and crucial for their malignant phenotype.[3][4]
Comparative Performance of eIF4A Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and its key alternatives.
In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (nM) | Reference(s) |
| This compound | MONO-MAC-6 (Leukemia) | 0.004 µM (4 nM) | [5] |
| MEL-JUSO (Melanoma) | 0.013 µM (13 nM) | [5] | |
| Silvestrol | MDA-MB-231 (Breast) | ~60 | [6] |
| PC-3 (Prostate) | ~60 | [6] | |
| T-47D (Breast) | 5.46 | [7] | |
| A549 (Lung) | 9.42 | [8] | |
| HT-29 (Colon) | 0.7 | [8] | |
| Huh-7 (Hepatocellular) | 30 | [8] | |
| Rocaglamide | HEK293 (for NF-κB inhibition) | 2.6 µM (2600 nM) | [9] |
| HSF1 inhibition | ~50 | [9][10] | |
| CR-1-31-B | BJAB (Lymphoma) | 0.5 - 20 | [11] |
| NIH3T3 (Fibroblast) | 9 | [11] | |
| SH-SY5Y (Neuroblastoma) | 20 (at 48h) | [11] | |
| Kelly (Neuroblastoma) | 4 (at 48h) | [11] | |
| GBC-SD (Gallbladder) | ~100 | [12] | |
| SGC-996 (Gallbladder) | ~100 | [12] | |
| Zotatifin (eFT226) | MDA-MB-231 (Breast) | 1.5 - 217.5 (sequence dependent) | [3][4] |
| TMD8 (Lymphoma) | 4.1 | [3][4] | |
| SU-DHL-2 (Lymphoma) | 3 | [3][4] | |
| HBL1 (Lymphoma) | 5.6 | [3][4] |
In Vivo Efficacy Data
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | Mouse lymphoma RMA | 5 mg/kg, 3 times/week, i.p. | Significant delay in tumor growth | [13] |
| Silvestrol | Human breast cancer xenograft | Not specified | Significant anticancer activity | [6] |
| Human prostate cancer xenograft | Not specified | Significant anticancer activity | [6] | |
| Orthotopic human HCC xenograft | 0.4 mg/kg, single agent | Anti-tumor effect | [1] | |
| Rocaglamide | Ewing sarcoma PDX | Not specified | ~90% TGI over 4 weeks | [14] |
| Osteosarcoma PDX | Not specified | ~80% TGI | [14] | |
| Rhabdomyosarcoma PDX | Not specified | ~70% TGI | [14] | |
| U266 Multiple Myeloma Xenograft | Not specified | Significant increase in anti-tumor efficacy with CPT | [15] | |
| CR-1-31-B | Gallbladder cancer xenograft (GBC) | 2 mg/kg, i.p., every 2 days for 28 days | Reduces tumor growth and initiates apoptosis | [11] |
| Pancreatic ductal adenocarcinoma orthotopic model | 0.2 mg/kg, i.p., daily for 7 days | Effectively inhibits protein synthesis and tumor growth | [11] | |
| Zotatifin (eFT226) | TMD8 Lymphoma Xenograft | 1 mg/kg, i.v. | 97% TGI | [3][4] |
| HBL1 Lymphoma Xenograft | 1 mg/kg, i.v. | 87% TGI | [3][4] | |
| Pfeiffer Lymphoma Xenograft | 1 mg/kg, i.v. | 70% TGI | [3][4] | |
| HER2amp JIMT-1 Xenograft | 1 mg/kg, Q4D | 30% TGI (single agent) | [16] | |
| MFM-223 FGFR2amp Xenograft | 0.1 mg/kg, Q4D | 96% TGI (single agent) | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of these eIF4A inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or its alternatives) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5][7]
Western Blotting for Downstream Signaling
Western blotting is used to detect changes in the protein levels of key downstream targets of eIF4A inhibition.
-
Cell Lysis: Treat cells with the eIF4A inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., eIF4A, MYC, MCL1, Cyclin D1, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of eIF4A inhibitors.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in an appropriate vehicle) via the desired route (e.g., intraperitoneal, intravenous, or oral) at the specified dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[14][16]
Conclusion
The landscape of eIF4A inhibitors offers a variety of promising alternatives to this compound for cancer research. Natural products like Silvestrol and Rocaglamide, along with synthetic compounds such as CR-1-31-B and the clinical-stage Zotatifin (eFT226), have demonstrated potent anti-neoplastic activity in a range of preclinical models. The choice of compound for a specific research application will depend on factors such as the cancer type under investigation, the desired potency, and the intended experimental system. This guide provides a foundational comparison to aid researchers in selecting the most appropriate eIF4A inhibitor to advance their preclinical studies and contribute to the development of novel cancer therapeutics.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eIF4A1 Research Products: Novus Biologicals [novusbio.com]
- 14. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rocaglamide breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. eIF4A (F52) Antibody | Cell Signaling Technology [cellsignal.com]
Benchmarking Desmethylrocaglamide: A Comparative Guide to Translation Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Desmethylrocaglamide's Performance Against Known Translation Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive analysis of this compound, a potent translation inhibitor, benchmarked against established inhibitors: Pateamine A, Cycloheximide, and Puromycin. By presenting a side-by-side comparison of their mechanisms of action, inhibitory concentrations, and effects on cellular signaling, this document serves as a valuable resource for researchers investigating protein synthesis and developing novel therapeutics.
Mechanism of Action at a Glance
The targeted step in protein synthesis is a key differentiator among these inhibitors. This compound and Pateamine A are specific inhibitors of translation initiation, while Cycloheximide targets elongation, and Puromycin causes premature termination of the polypeptide chain.
-
This compound: This rocaglate derivative, like other members of its class, targets the eukaryotic initiation factor 4A (eIF4A). eIF4A is an RNA helicase that unwinds the 5' untranslated region (UTR) of mRNAs, a critical step for ribosome recruitment and the initiation of translation.[1][2] this compound binds to eIF4A and clamps it onto mRNA, thereby stalling the initiation complex and preventing protein synthesis.[1][2]
-
Pateamine A: This marine natural product also targets eIF4A.[3] It enhances the ATPase and RNA helicase activities of eIF4A, but in a manner that ultimately inhibits translation by sequestering eIF4A and preventing its proper function within the eIF4F complex.[3][4]
-
Cycloheximide: This inhibitor acts on the elongation phase of translation. It binds to the E-site of the 60S ribosomal subunit, which interferes with the translocation of tRNA, thereby halting the growing polypeptide chain.[5][6]
-
Puromycin: This aminonucleoside antibiotic mimics the 3' end of an aminoacyl-tRNA.[7] It enters the A-site of the ribosome and is incorporated into the nascent polypeptide chain, causing its premature release and terminating translation.[7]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the benchmark inhibitors in various assays. It is important to note that these values can vary depending on the cell line, assay conditions, and specific experimental setup.
| Inhibitor | Target/Mechanism | Assay Type | Cell Line/System | IC50 Value | Citation(s) |
| This compound | eIF4A (Initiation) | Growth Inhibition | MPNST (STS26T) | ~3 nM | [8] |
| Pateamine A | eIF4A (Initiation) | In vivo Protein Synthesis | HeLa | 5 nM | [4] |
| Cycloheximide | 60S Ribosome (Elongation) | Protein Synthesis Inhibition | HepG2 | 6600 ± 2500 nM | [9] |
| Puromycin | Ribosome (Termination) | Protein Synthesis Inhibition | HepG2 | 1600 ± 1200 nM | [9] |
| Puromycin | Cytotoxicity | NIH/3T3 | NIH/3T3 | 3.96 µM | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
dot digraph "Translation_Inhibition_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
subgraph "cluster_Initiation" { label="Translation Initiation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mRNA" -> "eIF4F_Complex" [label=" unwinding (eIF4A)"]; "eIF4F_Complex" -> "43S_Pre-initiation_Complex" [label=" recruitment"]; "43S_Pre-initiation_Complex" -> "80S_Ribosome" [label=" assembly"];
}
subgraph "cluster_Elongation" { label="Translation Elongation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "80S_Ribosome" -> "Polypeptide_Chain" [label=" translocation"];
}
subgraph "cluster_Termination" { label="Premature Termination"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Polypeptide_Chain" -> "Truncated_Protein" [label=" release"];
}
"eIF4A" [label="eIF4A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "60S_Subunit" [label="60S Subunit", fillcolor="#34A853", fontcolor="#FFFFFF"];
"eIF4F_Complex" [label="eIF4F Complex"]; "43S_Pre-initiation_Complex" [label="43S PIC"]; "80S_Ribosome" [label="80S Ribosome"]; "Polypeptide_Chain" [label="Growing Polypeptide"]; "Truncated_Protein" [label="Truncated Protein"]; }
Caption: Mechanisms of action for translation inhibitors.
dot digraph "Rocaglamide_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Prohibitin" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Raf" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "eIF4E_Phosphorylation" [label="eIF4E Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Translation_Initiation" [label="Translation Initiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Proliferation" [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "Ras"; "Ras" -> "Raf"; "Prohibitin" -> "Raf" [arrowhead=odot, color="#34A853", label=" activates"]; "Raf" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "eIF4E_Phosphorylation"; "eIF4E_Phosphorylation" -> "Translation_Initiation"; "Translation_Initiation" -> "Cell_Proliferation";
"this compound" -> "Prohibitin" [arrowhead=tee, color="#EA4335", label=" inhibits interaction with Raf"]; }
Caption: Inhibition of the Raf-MEK-ERK pathway by this compound.
Experimental Workflows
dot digraph "In_Vitro_Translation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prepare_Lysate" [label="Prepare Cell-Free\nTranslation Lysate"]; "Add_Reporter" [label="Add Reporter mRNA\n(e.g., Luciferase)"]; "Add_Inhibitor" [label="Add Test Inhibitor\n(e.g., this compound)"]; "Incubate" [label="Incubate at 30-37°C"]; "Measure_Signal" [label="Measure Reporter Activity\n(e.g., Luminescence)"]; "Analyze_Data" [label="Analyze Data\n(Calculate IC50)"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Prepare_Lysate"; "Prepare_Lysate" -> "Add_Reporter"; "Add_Reporter" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Incubate"; "Incubate" -> "Measure_Signal"; "Measure_Signal" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Caption: Workflow for an in vitro translation inhibition assay.
dot digraph "eIF4A_Helicase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prepare_Reaction" [label="Prepare Reaction Mix:\n- Recombinant eIF4A\n- Fluorescently Labeled\n dsRNA Substrate\n- ATP"]; "Add_Inhibitor" [label="Add Test Inhibitor\n(e.g., this compound)"]; "Incubate" [label="Incubate at 37°C"]; "Measure_Fluorescence" [label="Measure Change in\nFluorescence\n(due to dsRNA unwinding)"]; "Analyze_Data" [label="Analyze Data\n(Determine Inhibition)"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Prepare_Reaction"; "Prepare_Reaction" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Incubate"; "Incubate" -> "Measure_Fluorescence"; "Measure_Fluorescence" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Caption: Workflow for an eIF4A helicase inhibition assay.
Detailed Experimental Protocols
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay measures the inhibition of protein synthesis in a cell-free system by quantifying the production of a reporter protein, such as firefly luciferase.[11][12]
Materials:
-
Rabbit reticulocyte lysate or other suitable cell-free translation system
-
In vitro transcribed and capped mRNA encoding firefly luciferase
-
Amino acid mixture
-
RNase inhibitor
-
Test compounds (this compound, benchmark inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the cell-free lysate, amino acid mixture, and RNase inhibitor on ice.
-
Aliquot the master mix into reaction tubes.
-
Add the luciferase mRNA to each tube.
-
Add serial dilutions of the test compounds to the respective tubes. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Add the luciferase assay reagent to each tube according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of translation inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
eIF4A Helicase Assay
This biochemical assay directly measures the ability of a compound to inhibit the RNA unwinding activity of eIF4A.
Materials:
-
Recombinant human eIF4A protein
-
A short, double-stranded RNA (dsRNA) substrate with one strand labeled with a fluorescent dye (e.g., Cy3) and the other with a quencher. Unwinding separates the dye and quencher, leading to an increase in fluorescence.
-
ATP
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Test compounds
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the fluorescently labeled dsRNA substrate.
-
Add serial dilutions of the test compounds to the reaction mixture. Include appropriate controls.
-
Initiate the reaction by adding recombinant eIF4A.
-
Immediately measure the fluorescence intensity over time at a constant temperature (e.g., 37°C) using a fluorometer.
-
The rate of increase in fluorescence is proportional to the helicase activity.
-
Calculate the percentage of inhibition of helicase activity for each compound concentration.
-
Determine the IC50 value as described for the in vitro translation assay.
Polysome Profiling
This technique provides a snapshot of the translatome of a cell by separating mRNAs based on the number of bound ribosomes. Treatment with a translation inhibitor will cause a shift in the polysome profile.
Materials:
-
Cultured cells
-
Cycloheximide (to arrest translation elongation during harvesting)
-
Lysis buffer (containing detergents, RNase inhibitors, and cycloheximide)
-
Sucrose solutions for gradient preparation (e.g., 10-50%)
-
Ultracentrifuge with a swinging-bucket rotor
-
Gradient fractionation system with a UV detector (254 nm)
-
RNA extraction reagents
Procedure:
-
Treat cultured cells with the test compound for the desired time.
-
Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a few minutes to freeze ribosomes on the mRNA.
-
Harvest the cells and lyse them in a hypotonic lysis buffer.
-
Layer the cell lysate onto a pre-formed 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 180,000 x g) for several hours to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Extract RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the gradient using techniques like RT-qPCR or RNA-sequencing to determine how the inhibitor affects the translation of individual transcripts. A global inhibition of translation will lead to a decrease in the polysome-to-monosome (P/M) ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 3. Second-generation derivatives of the eukaryotic translation initiation inhibitor pateamine A targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of mammalian translation initiation factor eIF4A activity by a small molecule inhibitor of eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Desmethylrocaglamide: A Comprehensive Guide for Laboratory Professionals
This guide provides a step-by-step operational plan for the safe disposal of Desmethylrocaglamide, aligning with general hazardous chemical waste protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures for this compound
The following procedures outline the necessary steps for the safe collection and disposal of solid and liquid this compound waste.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[2]
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Crucially, segregate this compound waste from other waste streams to prevent unintended chemical reactions. Store it separately from incompatible materials such as strong oxidizing agents.[3]
2. Preparing Waste Containers:
-
Select a container that is in good condition, free from leaks or cracks, and compatible with the chemical.[2] For solid this compound, its original container is often a suitable choice.[4][5]
-
The container must have a leak-proof, screw-on cap to prevent spillage.[4][6] Containers should not be filled beyond 75% to 90% capacity to allow for expansion.[7]
-
Affix a "Hazardous Waste" label to the container. The label must be completed with the full chemical name ("this compound"), the quantity, and the date of accumulation. Chemical abbreviations are not acceptable.[2]
3. Packaging Solid and Liquid Waste:
-
Solid Waste:
-
Pure this compound: Dispose of solid this compound in its original manufacturer's container whenever possible.[4]
-
Contaminated Labware: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection by environmental health and safety (EHS) personnel.[4] These bags must then be placed in a designated solid hazardous waste container.
-
Sharps: Chemically contaminated sharps, like pipette tips or broken glass, must be placed in a labeled, puncture-resistant sharps container.[4][5]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound must be collected in a compatible, leak-proof container with a secure screw-on cap.[4] Do not mix with solid waste.[4]
-
Rinsate: When triple-rinsing emptied containers that held this compound, the first rinse should be with a suitable solvent capable of removing the chemical. This rinsate must be collected and treated as hazardous waste.[2] Subsequent rinses with water can then be performed.
-
4. Storage of Hazardous Waste:
-
Store the prepared hazardous waste containers in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.[4] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[4]
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a specified period (check local regulations, but often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash.[8][9]
Quantitative Data for General Laboratory Waste Handling
The following table summarizes key quantitative parameters for the handling of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Secondary Containment Volume | Must hold 110% of the volume of the primary waste container. | [4] |
| Waste Container Fill Level | Do not fill beyond 75% to 90% of the container's capacity. | [7] |
| pH for Drain Disposal (Not for this compound) | For approved substances, pH should be between 5.0 and 12.5. | [6] |
| Satellite Accumulation Area (SAA) Holding Time | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [6] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, referencing these procedures. All personnel must be trained on these protocols before handling the compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. fishersci.com [fishersci.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. acs.org [acs.org]
- 9. web.mit.edu [web.mit.edu]
Essential Safety and Operational Guide for Handling Desmethylrocaglamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Desmethylrocaglamide, a bioactive natural product with potent anticancer properties. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Glasses | Must be worn to protect against dust particles. A face shield is required in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are required. It is recommended to wear two pairs.[1][4] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust Respirator or Fume Hood | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder form to avoid dust formation. All handling of the solid compound or solutions should ideally be performed in a certified chemical fume hood.[1] |
Operational Plan: Handling and Experimental Procedures
Proper handling techniques are crucial to minimize exposure risk. The following step-by-step protocols provide guidance for common laboratory procedures involving this compound.
General Handling Procedures
-
Preparation: Ensure a well-ventilated work area, preferably a chemical fume hood.[1] Confirm that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment: Before handling, don all required PPE as specified in Table 1.
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.
-
Skin Contact: Wash with plenty of soap and water.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on cancer cell lines.
References
- 1. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
